molecular formula C15H18ClNO B172011 [2-(3-Phenylpropoxy)phenyl]amine hydrochloride CAS No. 108715-56-6

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride

カタログ番号: B172011
CAS番号: 108715-56-6
分子量: 263.76 g/mol
InChIキー: LGCBWSFTCFXMBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H18ClNO and its molecular weight is 263.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(3-phenylpropoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCBWSFTCFXMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586413
Record name 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108715-56-6
Record name 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

A Reference for Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a phenylpropoxy substituent on a phenylamine backbone, suggests its potential as an intermediate in the synthesis of more complex molecules with biological activity. The hydrochloride salt form generally confers increased stability and solubility in aqueous media, which is advantageous for handling and formulation. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside projected characteristics based on the analysis of related chemical structures. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines available data with expert interpretation of structure-activity relationships and established chemical principles.

Molecular Structure and Identification

The molecular structure of this compound is foundational to understanding its chemical behavior and potential interactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It should be noted that some of these properties are experimentally determined, while others are predicted based on its chemical structure.

PropertyValueSource/Comment
CAS Number 108715-56-6[1][2]
Molecular Formula C₁₅H₁₈ClNO[1][3]
Molecular Weight 263.77 g/mol [1]
Appearance Solid[1]
Melting Point 162.5-163 °C[3]
Solubility Expected to be soluble in water and lower alcohols due to the hydrochloride salt. Solubility in non-polar organic solvents is likely to be limited.Inferred from general properties of amine hydrochlorides.
Purity Typically available in purities of 95% to 98%.[1][2]

Spectroscopic Data (Predicted)

  • ¹H NMR:

    • Aromatic protons would appear in the range of δ 6.5-7.5 ppm.

    • The methylene protons of the propoxy chain would likely resonate at distinct chemical shifts, with the protons closest to the oxygen atom (O-CH₂) appearing further downfield (around δ 4.0 ppm). The other two methylene groups would appear as triplets or multiplets in the upfield region.

    • The protons of the phenyl group on the propoxy chain would resonate in the aromatic region.

    • The amine protons (NH₃⁺) would likely appear as a broad singlet.

  • ¹³C NMR:

    • Aromatic carbons would be observed in the range of δ 110-160 ppm.

    • The carbons of the propoxy chain would be expected in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 2400-3000 cm⁻¹ would be characteristic of the N-H stretching of the ammonium salt.

    • C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹.

    • C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

    • The C-O-C ether linkage would likely show a strong absorption band around 1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show a molecular ion peak corresponding to the free base ([M]⁺) at m/z 227.13.

Chemical Properties and Stability

This compound, as an aromatic amine salt, is expected to exhibit the following chemical properties:

  • Basicity: The free amine form is basic due to the lone pair of electrons on the nitrogen atom. The hydrochloride salt is acidic in aqueous solution due to the presence of the ammonium ion.

  • Reactivity: The primary amine group can undergo various reactions typical of aromatic amines, such as diazotization, acylation, and alkylation, after conversion to the free base. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

  • Stability: As a hydrochloride salt, the compound is expected to be more stable towards oxidation compared to its free base form. However, like many organic molecules, it may be sensitive to light and high temperatures over extended periods. For long-term storage, it is advisable to keep it in a cool, dark, and dry place.

Stability Testing Considerations (Based on ICH Guidelines)

For drug development purposes, the stability of this compound would need to be rigorously evaluated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Caption: A generalized workflow for stability testing according to ICH guidelines.

Synthesis and Purification

A plausible synthetic route to this compound would likely involve a Williamson ether synthesis followed by reduction of a nitro group and subsequent salt formation.

Caption: A proposed synthetic pathway for this compound.

Experimental Protocol (General Procedure for Synthesis):

  • Ether Synthesis: To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Stir the mixture and add 3-phenyl-1-bromopropane. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Nitro Reduction: Dissolve the resulting 1-nitro-2-(3-phenylpropoxy)benzene in a solvent like ethanol or ethyl acetate. Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation. Alternatively, a chemical reduction using a reagent like tin(II) chloride in hydrochloric acid can be employed. After the reaction is complete, filter the catalyst (if used) and neutralize the reaction mixture to obtain the free amine.

  • Salt Formation: Dissolve the purified [2-(3-Phenylpropoxy)phenyl]amine free base in a suitable organic solvent like diethyl ether. Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Analytical Methodologies

The quantification and purity assessment of this compound can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be the most suitable for the analysis of this compound.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation of the main compound from any impurities.

  • Detection: UV detection at a wavelength where the aromatic rings show significant absorbance (e.g., around 254 nm) would be appropriate.

Sources

An In-depth Technical Guide to [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the realm of chemical research and drug discovery, scientists often encounter compounds with limited documented history. [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS Number: 108715-56-6), also known as 2-(3-phenylpropoxy)aniline hydrochloride, represents such a case. While commercially available as a research chemical, a thorough review of scientific literature reveals a notable absence of in-depth studies on its specific biological activity, mechanism of action, or detailed synthetic and analytical protocols.

This guide, therefore, deviates from a conventional monograph on a well-characterized molecule. Instead, it serves as a technical framework, leveraging established principles of organic chemistry and medicinal chemistry to empower researchers. It provides a logical, experience-driven approach to understanding, synthesizing, and exploring the potential of this molecule. We will proceed by dissecting its structural features, proposing validated methodologies for its synthesis and analysis based on analogous compounds, and discussing potential avenues for its application grounded in the known pharmacology of related chemical classes.

Section 1: Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of a compound is the bedrock of any research endeavor. This compound is an aromatic amine featuring a phenylpropoxy ether linkage.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 108715-56-6[1][2]
Molecular Formula C₁₅H₁₈ClNO[3]
Molecular Weight 263.77 g/mol [1]
Synonym(s) 2-(3-phenylpropoxy)aniline hydrochloride[1]
Physical Form Solid[1]
Melting Point 162.5-163 °C[2]
Purity (Typical) ≥95%[1][4]
Storage Temperature Room Temperature[1]

The structure suggests a molecule with moderate lipophilicity, conferred by the two phenyl rings and the propyl chain, and a potential for hydrogen bonding via the primary amine. The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for many biological assays.

Section 2: Proposed Synthesis Pathway

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The key disconnection is at the ether linkage, pointing to 2-aminophenol and a 3-phenylpropyl halide as precursors. The amine group on 2-aminophenol is more nucleophilic than the hydroxyl group and requires protection to ensure selective O-alkylation.

G Target [2-(3-Phenylpropoxy)phenyl]amine (Target Molecule) Ether_Linkage C-O Ether Disconnection (Williamson Ether Synthesis) Target->Ether_Linkage Precursors 2-Aminophenol + 3-Phenylpropyl Halide Ether_Linkage->Precursors Amine_Protection Amine Protection Strategy Precursors->Amine_Protection Starting_Materials Protected 2-Aminophenol + 3-Phenylpropyl Halide Amine_Protection->Starting_Materials

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Synthesis Protocol

This proposed protocol is a self-validating system, incorporating standard purification and characterization steps to ensure the integrity of intermediates and the final product.

Step 1: Protection of the Amino Group of 2-Aminophenol The amino group of 2-aminophenol must be protected to prevent N-alkylation in the subsequent step. A common and effective method is the formation of an imine with an aldehyde, such as benzaldehyde.[1]

  • Dissolve 2-aminophenol (1.0 eq) in a suitable solvent (e.g., toluene or ethanol).

  • Add benzaldehyde (1.05 eq) to the solution.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting N-benzylidene-2-aminophenol can often be used in the next step without further purification.

Step 2: O-Alkylation (Williamson Ether Synthesis) This step forms the critical ether bond. The choice of base and solvent is crucial for reaction efficiency.

  • Dissolve the protected N-benzylidene-2-aminophenol (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature to form the phenoxide.

  • Add 3-phenylpropyl bromide (or a related halide, 1.1 eq) dropwise.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until TLC analysis indicates the completion of the reaction.

  • Cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Amino Group and Salt Formation Acidic hydrolysis effectively removes the imine protecting group to yield the desired primary amine, which is then converted to its hydrochloride salt.

  • Dissolve the purified product from Step 2 in a solvent mixture such as THF/water.

  • Add aqueous hydrochloric acid (e.g., 2M HCl) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the excess acid with a base (e.g., NaHCO₃ solution) and extract the free amine into an organic solvent.

  • Dry the organic layer and concentrate to obtain the free base, [2-(3-Phenylpropoxy)phenyl]amine.

  • To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

G cluster_0 Synthesis Workflow A 2-Aminophenol + Benzaldehyde B Step 1: Imine Formation (Protection) A->B C N-Benzylidene- 2-aminophenol B->C D Step 2: Williamson Ether Synthesis (Alkylation with 3-Phenylpropyl Bromide) C->D E Protected Intermediate D->E F Step 3: Acidic Hydrolysis (Deprotection) E->F G [2-(3-Phenylpropoxy)phenyl]amine (Free Base) F->G H Step 4: Salt Formation (HCl) G->H I [2-(3-Phenylpropoxy)phenyl]amine HCl (Final Product) H->I

Caption: Proposed multi-step synthesis workflow.

Section 3: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Table 2: Recommended Analytical Methods

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and puritySignals corresponding to aromatic protons (both rings), the propyl chain (-CH₂-CH₂-CH₂-), the ether linkage (-O-CH₂-), and the amine protons (-NH₃⁺). Integration should match the number of protons in each environment.
¹³C NMR Carbon skeleton confirmationPeaks for all 15 unique carbon atoms in the molecule, including aromatic, aliphatic, and ether-linked carbons.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the free base (C₁₅H₁₇NO) at m/z 243.13.
HPLC Purity assessmentA single major peak under various mobile phase conditions. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a buffer (e.g., TFA or formic acid) is a good starting point.[5][6]
FT-IR Spectroscopy Functional group identificationCharacteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C-O stretching (ether), and aromatic C=C bending.
Elemental Analysis Elemental composition confirmationThe percentage of C, H, Cl, and N should be within ±0.4% of the theoretical values for C₁₅H₁₈ClNO.
Exemplar HPLC Protocol (Method Development Start Point)
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition.

This method provides a robust starting point for purity analysis and can be optimized for specific instrumentation and requirements.

Section 4: Potential Research Applications and Mechanism of Action

The true value of a novel compound lies in its potential applications. While no specific biological activity is documented for this compound, its structure, belonging to the aryloxyalkylamine class, allows for informed speculation on potential research avenues.

Inferred Biological Targets

Many aryloxyalkylamine and aryloxyphenylpropylamine derivatives are known to interact with G-protein coupled receptors (GPCRs) and ion channels.[7][8] The structural motif is present in various pharmacologically active agents. For example, some aryloxyphenoxypropionate compounds are known to act as acetyl-CoA carboxylase (ACCase) inhibitors, a mechanism relevant in herbicide development.[9] Other related structures have shown gastric antisecretory activity through inhibition of the H+/K+-ATPase enzyme.[7]

Given this context, initial screening of this compound could logically focus on:

  • Monoamine Receptors: Serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors and transporters.

  • Ion Channels: Sodium, potassium, and calcium channels.

  • Enzyme Inhibition Assays: Such as ACCase or proton pumps.

G cluster_targets Potential Biological Target Classes Compound [2-(3-Phenylpropoxy)phenyl]amine HCl (Aryloxyalkylamine Scaffold) GPCRs GPCRs (e.g., Serotonin, Dopamine Receptors) Compound->GPCRs Hypothesis 1 Ion_Channels Ion Channels (e.g., Na+, K+, Ca2+) Compound->Ion_Channels Hypothesis 2 Enzymes Enzymes (e.g., ACCase, H+/K+-ATPase) Compound->Enzymes Hypothesis 3

Caption: Hypothesized biological target classes for screening.

Section 5: Safety, Handling, and Storage

As a compound with limited toxicological data, this compound should be handled with the standard precautions for a novel research chemical. It is classified as an irritant.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical entity with a defined structure but an undefined role in the scientific literature. This guide provides the necessary framework for a researcher to confidently approach this molecule. By leveraging established, validated protocols for the synthesis and analysis of analogous compounds, a scientist can produce and characterize this material with a high degree of confidence. The discussion on potential biological targets, based on its chemical class, offers a logical starting point for screening and discovery efforts. It is through such systematic investigation that the potential utility of novel compounds like this can be unlocked, contributing to the advancement of science and medicine.

References

  • Cheng, H., et al. (2018). Synthesis of New 4-aryloxy-N-arylanilines and Their Inhibitory Activities Against Succinate-Cytochrome C Reductase. Bioorganic & Medicinal Chemistry Letters, 28(8), 1330-1335. Available from: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2022). Molecules, 27(19), 6537. Available from: [Link]

  • Kaminski, J. J., et al. (1988). Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. Journal of Medicinal Chemistry, 31(10), 2031-2041. Available from: [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (2022). Molecules, 27(15), 4966. Available from: [Link]

  • 2-(3-Phenylpropoxy)aniline hydrochloride,108715-56-6 - Chemicalbridge. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. (2015). Chemistry and Physics of Lipids, 191, 74-82. Available from: [Link]

  • EP0138575B1 - Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein - Google Patents. (n.d.).
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  • High-pressure liquid chromatographic analysis of aniline and its metabolites. (1980). Journal of Chromatography, 183(3), 353-359. Available from: [Link]

  • Synthesis and biological activity of certain 6-substituted and 2,6-disubstituted 2'-deoxytubercidins prepared via the stereospecific sodium salt glycosylation procedure. (1984). Journal of Medicinal Chemistry, 27(8), 986-991. Available from: [Link]

  • US7294744B2 - Process for manufacturing of enantiomerically pure 3-hydroxy-3-phenyl-propylamin - Google Patents. (n.d.).
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  • This compound - Shanghai ChemSrc Trading Co., Ltd. (n.d.). Retrieved January 14, 2026, from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.). Retrieved January 14, 2026, from [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. (2020). Nature, 584(7819), 42-43. Available from: [Link]

  • CAS Source Index (CASSI). (n.d.). Retrieved January 14, 2026, from [Link]

  • US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof - Google Patents. (n.d.).
  • HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules, 28(18), 6527. Available from: [Link]

  • Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants. (2018). Polymers for Advanced Technologies, 29(11), 2735-2743. Available from: [Link]

  • Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. (2023). Frontiers in Pharmacology, 14, 1261623. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 488. Available from: [Link]

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A-Z Guide to Mechanism of Action Elucidation for Novel Phenylpropoxy Phenylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of a novel bioactive small molecule, such as [2-(3-Phenylpropoxy)phenyl]amine hydrochloride, marks the beginning of an intensive investigation to uncover its mechanism of action (MoA).[1] Understanding how a compound exerts its effects at a molecular and cellular level is critical for its development as a therapeutic agent or a chemical probe.[1][2][3] This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of novel phenylpropoxy phenylamine analogs. We move beyond rigid templates, presenting a logical, causality-driven workflow from initial computational predictions to definitive cellular pathway analysis. This document integrates expert insights with detailed, self-validating experimental protocols, ensuring scientific rigor and reproducibility at every stage.

Introduction: The Phenylpropoxy Phenylamine Scaffold

The this compound structure presents several features of pharmacological interest. The phenylpropoxy moiety is found in compounds with diverse activities, including anticholinergic agents like ipratropium bromide, where it contributes to receptor binding.[4] The phenylamine group is a common pharmacophore in medicinal chemistry, present in molecules targeting a wide array of proteins.[5][6][7][8] The inherent structural motifs suggest a high probability of interaction with biological macromolecules such as G protein-coupled receptors (GPCRs), ion channels, or enzymes.

This guide outlines a multi-phased approach to deconstruct the MoA of this and similar novel compounds, emphasizing the synergy between computational, biochemical, and cell-based methodologies.

Phase I: Hypothesis Generation via In Silico Profiling

Before committing to resource-intensive wet-lab experiments, computational (in silico) target prediction offers a powerful and cost-effective strategy to generate initial hypotheses.[9][10][11] These methods leverage vast chemogenomic databases to predict potential biological targets based on the principle that structurally similar molecules often share similar biological activities.[9]

Core Directive: To screen the chemical structure of this compound against databases of known protein targets to identify a prioritized list of potential molecular interactors.

Key Computational Approaches:

  • Chemical Similarity Searching: Utilizes algorithms (e.g., Tanimoto similarity) to compare the compound's 2D fingerprint against libraries of bioactive molecules like ChEMBL.[9] A high similarity score to a compound with a known target suggests a shared MoA.

  • Pharmacophore Modeling: Identifies the essential steric and electronic features of the molecule required for biological activity and screens for proteins with binding pockets that accommodate this pharmacophore.[12]

  • Panel Docking: Involves computationally docking the compound's 3D structure into the binding sites of a large panel of proteins to estimate binding affinity.[9][11]

Expected Output: A ranked list of potential protein targets (e.g., Dopamine D1 Receptor, Histamine H1 Receptor, Muscarinic Acetylcholine Receptor M1) that will guide the initial phase of experimental validation.

Phase II: Target Identification and Binding Characterization

With a list of putative targets from in silico analysis, the next crucial step is to experimentally confirm a direct physical interaction between the compound and the predicted protein(s). This phase is foundational for establishing a direct MoA.[13]

Experimental Workflow: From Initial Hit to Affinity Measurement

The workflow is designed to first confirm binding and then accurately quantify the interaction kinetics and affinity.

G cluster_0 Phase II: Target Identification & Binding Characterization InSilico In Silico Target List (e.g., GPCRs, Kinases) BindingAssay Primary Screen: Radioligand Binding Assay InSilico->BindingAssay Select high-priority targets HitConfirm Hit Confirmation? BindingAssay->HitConfirm Analyze displacement data SPR Secondary Assay: Surface Plasmon Resonance (SPR) HitConfirm->SPR Yes (Binding Detected) NoHit No Binding Detected (Re-evaluate in silico data or consider alternative targets) HitConfirm->NoHit No Kinetics Determine Binding Kinetics (ka, kd) & Affinity (KD) SPR->Kinetics Generate sensorgram data Proceed Proceed to Functional Assays Kinetics->Proceed

Caption: Workflow for experimental target validation and binding characterization.

Protocol: Radioligand Binding Assay (Competition)

This assay is the gold standard for measuring the affinity of a ligand for a receptor.[14][15] It is used here as a primary screen to determine if the test compound can displace a known radiolabeled ligand from the putative target receptor.[14][16]

Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor target.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a fresh assay buffer.[17] Determine the total protein concentration using a BCA assay.[17]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-SCH-23390 for the D1 receptor), and a range of concentrations of the unlabeled test compound.[14][17]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[17]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[14] The filters trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the trapped radioactivity using a scintillation counter.[17]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[17]

Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on biomolecular interactions.[18][19] It is used here as a secondary assay to confirm direct binding and to determine the association (on-rate) and dissociation (off-rate) kinetics of the interaction.[19][20][21]

Objective: To measure the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for the compound-target interaction.

Methodology:

  • Chip Preparation: Immobilize the purified target protein (ligand) onto the surface of a sensor chip (e.g., a gold-filmed chip) using standard amine coupling chemistry.[19][22]

  • Analyte Injection: Flow a series of concentrations of the test compound (analyte) in a running buffer across the sensor chip surface through a microfluidic channel.[19]

  • Real-Time Detection: A light beam is directed at the sensor surface. Binding of the analyte to the immobilized ligand causes a change in the local refractive index, which alters the angle of reflected light.[18][22] This change is measured in real-time and plotted as a sensorgram (Response Units vs. Time).[19]

  • Kinetic Analysis:

    • Association Phase: The initial upward curve of the sensorgram reflects the binding of the analyte to the ligand. The association rate constant (ka) is calculated from this phase.[22]

    • Dissociation Phase: After injection, the running buffer flows over the chip, and the downward curve reflects the dissociation of the analyte from the ligand. The dissociation rate constant (kd) is calculated from this phase.[22]

  • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of the off-rate to the on-rate (KD = kd/ka).[19]

Data Summary Table (Hypothetical):

Assay TypeTarget ReceptorMetricValue
Radioligand BindingDopamine D1Ki75 nM
Surface Plasmon ResonanceDopamine D1ka (1/Ms)1.2 x 10⁵
Surface Plasmon ResonanceDopamine D1kd (1/s)9.0 x 10⁻³
Surface Plasmon ResonanceDopamine D1KD (nM)75 nM

Phase III: Functional Characterization & Pathway Analysis

Confirming that a compound binds to a target is only half the story. The critical next step is to determine the functional consequence of this binding: is the compound an agonist, antagonist, or inverse agonist? This phase investigates the compound's effect on target activity and downstream signaling pathways.

Functional Assays: Quantifying Cellular Response

For GPCRs, a common and highly informative functional assay measures the modulation of the second messenger cyclic AMP (cAMP).[23][24]

Protocol: cAMP Glo™ Assay

Objective: To determine if the compound acts as an agonist (stimulates cAMP production for Gαs-coupled receptors) or an antagonist (blocks agonist-induced cAMP production).[23][25]

Methodology:

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293-D1R).

  • Compound Treatment:

    • Agonist Mode: Treat cells with a dose-response curve of the test compound.

    • Antagonist Mode: Pre-incubate cells with a dose-response curve of the test compound before stimulating them with a known agonist at its EC80 concentration.[23]

  • Cell Lysis & Detection: After incubation, lyse the cells to release cAMP. Add a detection solution containing a protein kinase A (PKA) that is activated by cAMP.[26]

  • Luminescence Readout: Add a luciferase-based reagent (Kinase-Glo®) that measures the amount of ATP remaining after the PKA reaction. Low ATP (high luminescence) indicates high PKA activity and thus high cAMP levels.[26]

  • Data Analysis: Correlate luminescence to cAMP concentration using a standard curve.[26] Plot dose-response curves to calculate EC50 (for agonists) or IC50 (for antagonists).[25][27]

Signaling Pathway Deconvolution

Once functional activity is established, Western blotting can be used to dissect the downstream signaling cascade.[28][29][30] For a D1 receptor agonist, one would expect to see phosphorylation and activation of downstream targets like ERK (Extracellular signal-regulated kinase).[6]

G cluster_1 Hypothetical GPCR Signaling Cascade Compound [2-(3-Phenylpropoxy)phenyl]amine (Agonist) Receptor Dopamine D1 Receptor (GPCR) Compound->Receptor Binds & Activates G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK p-ERK (Phosphorylated) PKA->ERK Phosphorylates CREB p-CREB (Phosphorylated) PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Hypothetical signaling pathway for a D1 receptor agonist.

Protocol: Western Blot for Phospho-ERK (p-ERK)

Objective: To quantify the change in the phosphorylation status of ERK following compound treatment.[28][29]

Methodology:

  • Cell Treatment & Lysis: Treat cells expressing the target receptor with the compound for various times or at various concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[30][31]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer.[28][30] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[28][31]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[30][31]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.[31]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK.[31]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[28]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[28]

  • Analysis: Re-probe the blot with an antibody for total ERK for normalization. Quantify band intensities to determine the relative increase in ERK phosphorylation.

Conclusion: Synthesizing a Coherent Mechanism of Action

Elucidating the mechanism of action for a novel compound like this compound is a systematic process of inquiry that builds upon itself.[3] By integrating in silico predictions with rigorous biochemical and cell-based assays, researchers can build a validated, data-driven model of the compound's MoA. This guide provides the strategic framework and detailed protocols necessary to move from a chemical structure to a comprehensive understanding of its biological function, a critical journey in modern drug discovery and chemical biology.[2][13]

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An Inquiry into the Pharmacological Profile of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride: A Search for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the current publicly available information, or lack thereof, concerning the pharmacological profile of the chemical compound [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier compendiums, no significant data regarding its mechanism of action, pharmacokinetics, pharmacodynamics, or toxicological properties has been identified. This report details the extent of the search and the nature of the available information, which is currently limited to basic chemical identifiers.

Introduction: The Quest for a Pharmacological Identity

The compound, this compound, with the Chemical Abstracts Service (CAS) number 108715-56-6, is a distinct chemical entity.[1][2] Its structure, featuring a phenylpropoxy group linked to an aniline hydrochloride, suggests potential for biological activity. However, a molecule's structure alone is not a definitive predictor of its pharmacological effects. Rigorous non-clinical and clinical studies are required to elucidate its interactions with biological systems. This guide was intended to provide an in-depth technical overview of these properties; however, the foundational data to construct such a profile is not present in the public domain.

Current State of Knowledge: A Chemical without a Biological Narrative

Searches for the pharmacological profile of this compound have consistently yielded information limited to its basic chemical and physical properties.

Chemical Identification

The compound is identified by the following:

PropertyValueSource(s)
CAS Number 108715-56-6[1][2]
Molecular Formula C15H18ClNO[2]
Molecular Weight 263.763 g/mol [2]
Synonym(s) 2-(3-phenylpropoxy)aniline hydrochloride

This information is readily available from various chemical suppliers.[1][2] However, these sources do not provide any data related to the compound's biological effects.

Absence of Pharmacological Data

A thorough investigation into scientific databases and patent literature for studies related to "this compound" and its potential biological activity, including its mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics, yielded no relevant results.

While searches did identify patents for structurally related compounds, such as "Aryloxyphenylpropylamines" for the treatment of depression, these patents do not specifically name or provide data for this compound.[3] The pharmacological properties of these related molecules cannot be extrapolated to the specific compound .

The Path Forward: The Need for Foundational Research

The absence of a pharmacological profile for this compound signifies that the compound likely remains in the early stages of research and development, if it is being investigated for therapeutic potential at all. To establish a pharmacological profile, a systematic series of in vitro and in vivo studies would be necessary.

Proposed Experimental Workflow for Pharmacological Characterization

Should a research program be initiated for this compound, the following workflow would be essential to define its pharmacological properties.

Caption: A generalized experimental workflow for characterizing the pharmacological profile of a novel chemical entity.

Conclusion

As of the current date, a pharmacological profile for this compound does not exist in the public domain. The available information is restricted to its chemical identity. For researchers, scientists, and drug development professionals, this compound represents an unexplored entity with unknown biological effects. The creation of an in-depth technical guide is therefore not feasible. Any future understanding of this molecule's potential therapeutic applications or risks will be entirely dependent on the initiation and publication of foundational pharmacological research.

References

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[2-(3-Phenylpropoxy)phenyl]amine hydrochloride potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Abstract

This compound is a synthetic organic molecule with a chemical structure suggestive of potential pharmacological activity. Publicly available data on the specific biological targets and therapeutic applications of this compound are currently limited. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. Drawing upon the known activities of structurally related compounds, including phenoxypropylamines and various aniline derivatives, this document outlines a hypothesis-driven approach to target identification and validation. We will delve into potential target classes such as G-protein coupled receptors (GPCRs), enzymes involved in inflammation, and cancer-related pathways. For each potential target, a detailed, step-by-step experimental workflow is provided, complete with theoretical underpinnings and self-validating protocols. This guide is intended to serve as a foundational resource for initiating a rigorous scientific investigation into the therapeutic promise of this molecule.

Introduction: Unveiling the Potential of a Novel Chemical Entity

This compound, with the chemical formula C15H18ClNO, is a molecule characterized by a phenylpropoxy group linked to an aniline moiety[1][2]. While direct biological studies on this specific compound are not extensively reported in peer-reviewed literature, its structural components are present in numerous pharmacologically active agents. The aniline scaffold is a well-known pharmacophore found in a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and psychotropic agents[3][4][5]. The phenylpropoxy group can also contribute to interactions with various biological targets, as seen in anticholinergic agents[6].

The core challenge and opportunity lie in the systematic exploration of its potential biological activities. This guide proposes a structured, multi-pronged approach to elucidate the mechanism of action and identify high-value therapeutic targets for this compound. Our investigation will be guided by the principle of chemical similarity, leveraging insights from related compounds to formulate testable hypotheses.

Hypothesis-Driven Target Exploration

Based on the chemical structure of this compound, we can postulate several potential classes of therapeutic targets. The following sections will explore these hypotheses and detail the experimental strategies to validate them.

Potential Target Class 1: G-Protein Coupled Receptors (GPCRs)

The presence of the flexible phenylpropoxy chain and the amine group suggests potential interactions with GPCRs. Structurally related phenoxypropylamines have been investigated as histamine H2 receptor antagonists for their anti-ulcer properties[7][8]. Additionally, the overall structure bears some resemblance to ligands of aminergic GPCRs.

  • Histamine H2 Receptor

  • Adrenergic Receptors

  • Dopamine Receptors

  • Serotonin Receptors

A tiered approach, starting with broad screening and progressing to specific functional assays, is recommended.

Tier 1: Broad GPCR Profiling

  • Objective: To identify potential GPCR interactions across a wide panel.

  • Methodology: Utilize a commercially available GPCR binding assay panel (e.g., Eurofins SafetyScreen™, MilliporeSigma GPCRProfiler®). These panels typically employ radioligand binding assays to assess the ability of the test compound to displace a known ligand from its receptor.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Submit the compound for screening against the GPCR panel at a standard concentration (e.g., 10 µM).

    • Analyze the results, looking for significant inhibition of radioligand binding (typically >50%) to identify primary "hits".

Tier 2: Dose-Response and Functional Assays for "Hits"

  • Objective: To confirm the binding affinity and determine the functional activity (agonist, antagonist, or inverse agonist) of the compound on the identified GPCR "hits".

  • Methodology:

    • Binding Affinity (Ki): Perform saturation binding assays with varying concentrations of the test compound to determine its inhibitory constant (Ki).

    • Functional Activity: Employ cell-based functional assays that measure downstream signaling events, such as:

      • cAMP Assays: For Gs or Gi-coupled receptors (e.g., H2 receptor, adrenergic receptors).

      • Calcium Flux Assays: For Gq-coupled receptors (e.g., some muscarinic acetylcholine receptors).

  • Protocol (Example: Histamine H2 Receptor Antagonism):

    • Culture HEK293 cells stably expressing the human histamine H2 receptor.

    • Plate the cells in a 96-well microplate.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known H2 receptor agonist (e.g., histamine or amthamine) at its EC50 concentration.

    • Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA-based).

    • Generate a dose-response curve to calculate the IC50 value of the compound. A rightward shift in the agonist dose-response curve in the presence of the compound would indicate competitive antagonism.

Diagram: GPCR Target Validation Workflow

GPCR_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Hit Validation & Functional Characterization Compound [2-(3-Phenylpropoxy)phenyl] amine hydrochloride GPCR_Panel Broad GPCR Radioligand Binding Panel Compound->GPCR_Panel Hits Primary 'Hits' (e.g., >50% Inhibition) GPCR_Panel->Hits Identify significant binding Dose_Response Dose-Response Binding Assays (Determine Ki) Hits->Dose_Response Functional_Assay Cell-Based Functional Assays (cAMP, Calcium Flux) Hits->Functional_Assay Activity_Profile Determine Functional Activity (Agonist/Antagonist) Functional_Assay->Activity_Profile

Caption: Workflow for GPCR target identification and validation.

Potential Target Class 2: Enzymes in Inflammation and Pain

Aniline derivatives are known to possess anti-inflammatory properties[4]. A prominent example is Bromfenac, a non-steroidal anti-inflammatory drug (NSAID). The potential targets in this class include cyclooxygenase (COX) enzymes.

  • Cyclooxygenase-1 (COX-1)

  • Cyclooxygenase-2 (COX-2)

  • 5-Lipoxygenase (5-LOX)

Step 1: In Vitro Enzyme Inhibition Assays

  • Objective: To determine if this compound can directly inhibit the activity of key inflammatory enzymes.

  • Methodology: Utilize commercially available enzyme activity assay kits. These are often colorimetric or fluorometric.

  • Protocol (Example: COX-2 Inhibition):

    • Use a COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam).

    • In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and varying concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a specified time at the recommended temperature (e.g., 37°C).

    • Measure the product formation (e.g., Prostaglandin F2α) using the provided detection reagents and a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value. Run a parallel assay for COX-1 to determine selectivity.

Step 2: Cell-Based Assays

  • Objective: To assess the compound's anti-inflammatory activity in a cellular context.

  • Methodology: Use a cell line that can be stimulated to produce inflammatory mediators, such as macrophages (e.g., RAW 264.7) or monocytes (e.g., THP-1).

  • Protocol:

    • Culture RAW 264.7 cells and seed them in a 24-well plate.

    • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of key inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO), using ELISA or Griess reagent, respectively.

    • A reduction in PGE2 and NO levels would indicate anti-inflammatory activity.

Diagram: Inflammatory Enzyme Target Workflow

Enzyme_Workflow cluster_step1 Step 1: In Vitro Enzymatic Assays cluster_step2 Step 2: Cell-Based Functional Assays Compound [2-(3-Phenylpropoxy)phenyl] amine hydrochloride COX1_Assay COX-1 Inhibition Assay Compound->COX1_Assay COX2_Assay COX-2 Inhibition Assay Compound->COX2_Assay Cell_Culture RAW 264.7 Macrophages + LPS Stimulation Compound->Cell_Culture Pre-treatment IC50_COX Determine IC50 and COX-2 Selectivity COX1_Assay->IC50_COX COX2_Assay->IC50_COX IC50_COX->Cell_Culture Inform concentration selection Mediator_Analysis Measure Inflammatory Mediators (PGE2, NO) Cell_Culture->Mediator_Analysis Anti_Inflam_Activity Confirm Anti-inflammatory Effect in Cells Mediator_Analysis->Anti_Inflam_Activity

Caption: Workflow for inflammatory enzyme target validation.

Potential Target Class 3: Cancer-Related Targets

The aniline moiety is present in several anticancer agents. For instance, N-phenyl-2-(aniline) benzamide derivatives have been investigated as dual inhibitors of Topoisomerase I (Topo I) and COX-2 for colon cancer therapy[3]. Other aniline derivatives have shown anti-proliferative activity, potentially through the inhibition of protein tyrosine kinases[9] or Heat Shock Protein 90 (HSP90)[10].

  • Topoisomerases (Topo I and Topo II)

  • Protein Kinases (e.g., Tyrosine Kinases)

  • Heat Shock Protein 90 (HSP90)

Step 1: Broad Anti-proliferative Screening

  • Objective: To determine if the compound has cytotoxic or cytostatic effects on cancer cells.

  • Methodology: Screen the compound against a panel of human cancer cell lines from different tissue origins (e.g., NCI-60 panel).

  • Protocol:

    • Culture the selected cancer cell lines (e.g., HT-29 for colon, A549 for lung, MCF-7 for breast).

    • Seed the cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Step 2: Mechanistic Assays for "Hits"

  • Objective: To elucidate the mechanism of anti-proliferative activity.

  • Methodology: Based on the results of the initial screening, select sensitive cell lines for further mechanistic studies.

  • Protocols:

    • Cell Cycle Analysis: Treat cells with the compound at its GI50 concentration for 24-48 hours. Stain the cells with propidium iodide and analyze the cell cycle distribution by flow cytometry. Cell cycle arrest at a specific phase (e.g., G1/S or G2/M) can suggest specific targets.

    • Apoptosis Assay: Treat cells as above and assess for apoptosis using an Annexin V/PI staining kit and flow cytometry.

    • Specific Enzyme/Protein Assays:

      • Topoisomerase Inhibition: Use a Topo I or Topo II drug screening kit that measures the relaxation of supercoiled DNA.

      • Kinase Inhibition: Profile the compound against a panel of protein kinases using a service like the one from Reaction Biology or Carna Biosciences.

      • HSP90 Inhibition: A cell-based reporter assay or a competitive binding assay can be used to assess HSP90 inhibition.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Target Class Assay Key Parameter Example Data for Hypothetical "Hit"
GPCRs Radioligand BindingKi (nM)Histamine H2: Ki = 150 nM
Functional cAMP AssayIC50 (nM)Histamine H2: IC50 = 250 nM (Antagonist)
Inflammatory Enzymes COX-1 InhibitionIC50 (µM)> 50 µM
COX-2 InhibitionIC50 (µM)2.5 µM
LPS-stimulated PGE2IC50 (µM)5.1 µM
Anticancer HT-29 Cell ViabilityGI50 (µM)8.9 µM
Cell Cycle AnalysisEffectG2/M arrest
Topo I InhibitionIC50 (µM)12.3 µM

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial investigation of the therapeutic potential of this compound. By systematically exploring its activity against GPCRs, inflammatory enzymes, and cancer-related targets, researchers can efficiently identify promising avenues for further development. Positive findings in any of these areas would warrant more in-depth preclinical studies, including pharmacokinetic profiling, in vivo efficacy models, and preliminary toxicology assessments. The aniline scaffold, while versatile, can sometimes be associated with metabolic liabilities or toxicity[11]; therefore, early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling should be a key component of any follow-on studies. The journey from a novel chemical entity to a potential therapeutic is a long and complex one, but it begins with the systematic and hypothesis-driven investigation outlined herein.

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[2-(3-Phenylpropoxy)phenyl]amine hydrochloride in vitro metabolic stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the In Vitro Metabolic Stability of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Abstract

In the landscape of modern drug discovery, the early characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to predicting its in vivo behavior and ultimate clinical success. A critical component of this ADME profile is metabolic stability. This guide provides a comprehensive, field-proven framework for determining the in vitro metabolic stability of the novel chemical entity, this compound, using human liver microsomes. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental protocol but also the underlying scientific rationale, data interpretation methods, and self-validating system checks necessary for generating robust and reliable data.

Introduction: The Imperative of Metabolic Stability

This compound (CAS No. 108715-56-6) is a chemical entity with potential for further investigation.[1][2][3] Before significant resources are invested in any new chemical entity (NCE), a foundational understanding of its metabolic fate is essential. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences key pharmacokinetic parameters such as half-life, oral bioavailability, and clearance. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while a compound that is too stable may accumulate and lead to toxicity.

The liver is the primary site of drug metabolism in the body.[4][5] This biotransformation is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.[4][6][7] Approximately 80% of oxidative drug metabolism is attributed to CYP enzymes, making them a focal point of early ADME assessment.[8]

This guide will therefore focus on a cornerstone assay in drug discovery: the determination of metabolic stability using human liver microsomes (HLM), a subcellular fraction rich in CYP enzymes.[5][9]

Foundational Principles & Experimental Rationale

The design of a robust metabolic stability assay is predicated on understanding the causality behind each experimental choice. The goal is to create a controlled in vitro system that accurately reflects the metabolic activity of the human liver.

The Test System: Why Human Liver Microsomes?

Human liver microsomes are vesicles of the endoplasmic reticulum obtained from homogenized and centrifuged liver tissue.[5] They are the gold-standard test system for several reasons:

  • Enzymatic Richness : Microsomes contain a high concentration of Phase I enzymes, particularly the critical CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[5][10]

  • Cost-Effectiveness & Scalability : Compared to whole-cell systems like hepatocytes, microsomes are easier to prepare, can be stored for long periods, and are highly adaptable to high-throughput screening formats (e.g., 96-well plates).[5][11]

  • Predictive Power : Data from HLM assays are used to calculate intrinsic clearance (CLint), a fundamental parameter for predicting in vivo hepatic clearance.[11]

The Cofactor: The Role of NADPH

Cytochrome P450 enzymes are monooxygenases that require a specific cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[5] The assay includes an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure that NADPH levels are not depleted during the incubation, which would otherwise become a rate-limiting factor.[11] A control incubation without NADPH is crucial; significant compound loss in its absence would suggest non-CYP-mediated degradation (e.g., chemical instability in the buffer).

Kinetic Outputs: Half-Life (t½) and Intrinsic Clearance (CLint)

The primary outputs of this assay are two key parameters:

  • In Vitro Half-Life (t½) : The time required for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint) : The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver blood cleared of the drug per unit of time (e.g., µL/min/mg microsomal protein).[11]

These values allow for the classification and ranking of compounds, enabling project teams to prioritize molecules with more favorable pharmacokinetic profiles.

Experimental Workflow for Metabolic Stability Assessment

This section details the complete workflow, from initial preparation to final analysis. The process is designed as a self-validating system with integrated controls.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Prepare Reagents: - Phosphate Buffer (pH 7.4) - NADPH Regenerating System - Microsomal Suspension I1 Pre-warm microsomes and test compound to 37°C P1->I1 P2 Prepare Compound Stocks: - Test Compound (10 mM in DMSO) - Control Compounds (e.g., Verapamil) P2->I1 I2 Initiate Reaction: Add NADPH system to start metabolism I1->I2 I3 Incubate at 37°C with shaking I2->I3 I4 Time-Point Sampling: (0, 5, 15, 30, 45 min) I3->I4 I5 Terminate Reaction: Add cold Acetonitrile with Internal Standard (IS) I4->I5 A1 Centrifuge to precipitate proteins I5->A1 A2 Transfer supernatant for analysis A1->A2 A3 LC-MS/MS Quantification: Measure disappearance of parent compound relative to IS A2->A3 D1 Calculate % Remaining vs. Time A3->D1 D2 Plot ln(% Remaining) vs. Time D1->D2 D3 Calculate: - Elimination Rate Constant (k) - Half-Life (t½) - Intrinsic Clearance (CLint) D2->D3

Caption: Overall workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format to ensure efficiency and reproducibility.

Reagents & Materials:

  • This compound

  • Pooled Human Liver Microsomes (from at least 10 donors to average out polymorphic effects)[10]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) (a structurally similar, stable compound not found in the matrix)

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator shaker, centrifuge

Step-by-Step Methodology:

  • Preparation of Master Mix:

    • On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Prepare a separate master mix for the negative control condition (-NADPH) containing only the buffer.

  • Preparation of Microsomal Solution:

    • Rapidly thaw the pooled human liver microsomes in a 37°C water bath.[12]

    • Dilute the microsomes with phosphate buffer to a working concentration of 0.5 mg/mL protein. Keep on ice.

  • Compound Preparation:

    • Prepare a 1 µM working solution of this compound in the master mix. This low concentration helps ensure enzyme kinetics are in the linear range.

    • Prepare identical working solutions for the positive and negative control compounds.

  • Incubation:

    • Add the microsomal solution to the wells of the incubation plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the compound working solution (containing NADPH) to the wells. The 0-minute time point sample should be quenched immediately.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[11] The cold ACN serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing for Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Analytical Quantification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this assay due to its exceptional sensitivity, selectivity, and speed.[13][14][15][16]

  • Chromatography (LC): The supernatant is injected into an HPLC or UHPLC system. A C18 reverse-phase column is typically used to separate the parent compound from potential metabolites and matrix components based on polarity.

  • Mass Spectrometry (MS/MS): The analyte is ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. Using Multiple Reaction Monitoring (MRM), a specific precursor ion (the parent compound's mass) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference and ensures accurate quantification.

The concentration of this compound at each time point is determined by comparing its peak area to that of the constant-concentration internal standard.

Data Analysis & Interpretation

The raw data from the LC-MS/MS is used to calculate the key metabolic stability parameters.

Step 1: Calculate Percent Remaining For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.

% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100 (where Peak Area Ratio = Analyte Peak Area / Internal Standard Peak Area)

Step 2: Determine the Elimination Rate Constant (k) Plot the natural logarithm (ln) of the % remaining against time. The slope of the resulting linear regression line is the elimination rate constant (-k).

ln(% Remaining) = -kt + C

Step 3: Calculate In Vitro Half-Life (t½) The half-life is calculated from the elimination rate constant using the following formula:

t½ = 0.693 / k

Step 4: Calculate Intrinsic Clearance (CLint) Intrinsic clearance is calculated using the half-life and the assay conditions:

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

Data Presentation

The results should be summarized in a clear, tabular format.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
This compound Calculated ValueCalculated Valuee.g., Low, Med, High
Verapamil (High Clearance Control)< 10> 80High
Warfarin (Low Clearance Control)> 45< 15Low

Visualizing the Metabolic Process

The core of this assay is observing a CYP-mediated reaction.

G Compound [2-(3-Phenylpropoxy)phenyl]amine (Substrate) CYP_Fe3 CYP450 (Fe³⁺) (Resting State) Compound->CYP_Fe3 Binds CYP_Fe2 CYP450 (Fe²⁺) CYP_Fe3->CYP_Fe2 Reduction Metabolite Oxidized Metabolite(s) + H₂O CYP_Fe3->Metabolite CYP_Fe2->CYP_Fe3 Oxidation & Product Release NADPH NADPH NADP NADP⁺ NADPH->NADP O2 O₂ O2->CYP_Fe2

Sources

An In-Depth Technical Guide to [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride: Structural Analogs and Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The [2-(3-phenylpropoxy)phenyl]amine scaffold represents a privileged core structure in modern medicinal chemistry. Initially identified as a simple aniline ether, its derivatives have emerged as potent modulators of critical signaling pathways, particularly as inhibitors of protein kinases involved in angiogenesis and cell proliferation. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of analogs based on this core. We will delve into the causal reasoning behind synthetic strategies, provide detailed, field-proven experimental protocols for both synthesis and biological characterization, and present a framework for the rational design of next-generation inhibitors targeting key oncological pathways.

Introduction: The Emergence of a Privileged Scaffold

The pursuit of selective and potent small-molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, by catalyzing the phosphorylation of proteins, act as central nodes in cellular signaling. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell growth, proliferation, and angiogenesis. The vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a principal mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients.[1][2] Inhibition of VEGFR-2 is therefore a clinically validated strategy for cancer therapy.[1][2]

The 2-alkoxyaniline moiety has been identified as a key pharmacophore capable of forming critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] While often incorporated into more complex heterocyclic systems like quinazolines, the fundamental [2-(3-phenylpropoxy)phenyl]amine structure provides a versatile and synthetically accessible template for exploring novel kinase inhibitors. This guide will focus on this core structure, elucidating the chemical and biological principles that govern its activity and providing the practical knowledge required for its application in a research and development setting.

Synthetic Pathways and Mechanistic Rationale

The synthesis of [2-(3-phenylpropoxy)phenyl]amine and its derivatives is primarily achieved through a convergent strategy that combines a substituted 2-aminophenol core with a phenylalkyl side chain. The most robust and widely used method for forging the key ether linkage is the Williamson ether synthesis.[3]

Core Synthetic Strategy: A Three-Step Approach

A logical and efficient synthesis involves a protection-etherification-deprotection sequence. This strategy is essential to prevent undesired side reactions, specifically the N-alkylation of the aniline nitrogen, which is a competing nucleophile.

Synthesis_Workflow

Detailed Experimental Protocol: Representative Synthesis

This protocol describes the synthesis of the parent compound, [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. It is designed to be a self-validating system, with clear checkpoints and characterization steps.

Part A: Protection of 2-Aminophenol

  • Rationale: The amino group of 2-aminophenol is more nucleophilic than the hydroxyl group. To ensure selective O-alkylation, the amine must be temporarily protected. Formation of an imine with benzaldehyde is an efficient and easily reversible method.[3]

  • Procedure:

    • To a solution of 2-aminophenol (1.0 eq) in ethanol, add benzaldehyde (1.05 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

    • Collect the resulting N-benzylidene-2-aminophenol solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Part B: Williamson Ether Synthesis

  • Rationale: This classic SN2 reaction forms the ether bond. A polar aprotic solvent like DMF is used to dissolve the phenoxide salt and promote the reaction rate. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. 1-bromo-3-phenylpropane is chosen as the electrophile; as a primary alkyl halide, it minimizes the risk of the competing E2 elimination reaction.

  • Procedure:

    • Suspend N-benzylidene-2-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dimethylformamide (DMF).

    • Add 1-bromo-3-phenylpropane (1.1 eq) to the suspension.

    • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, or until TLC indicates completion.

    • Cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product.

Part C: Deprotection and Hydrochloride Salt Formation

  • Rationale: The imine protecting group is labile under acidic conditions and can be readily hydrolyzed to reveal the free amine. The final product is often desired as a hydrochloride salt to improve its solubility and stability.[4]

  • Procedure:

    • Dissolve the crude protected product from Part B in a mixture of methanol and 2M hydrochloric acid.

    • Heat the solution to reflux for 1-2 hours to effect hydrolysis of the imine.

    • Monitor the reaction by TLC. Upon completion, cool the solution and remove the methanol under reduced pressure.

    • The resulting aqueous solution can be basified with NaOH to precipitate the free amine, which can be extracted, dried, and then converted to the hydrochloride salt.

    • Alternatively, for direct salt formation, after removing the methanol, the aqueous solution can be cooled in an ice bath to precipitate the hydrochloride salt directly.

    • For a more controlled salt formation, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in ether or dioxane) dropwise with stirring.[5]

    • Collect the precipitated this compound by vacuum filtration, wash with cold solvent, and dry under vacuum.

Biological Activity and Mechanism of Action

Derivatives of the 2-alkoxyaniline scaffold have demonstrated potent inhibitory activity against several receptor tyrosine kinases, most notably VEGFR-2.[1][2] These compounds act as Type II kinase inhibitors, binding to the ATP-binding site and an adjacent allosteric pocket, which is accessible in the inactive "DFG-out" conformation of the kinase.

MOA_Diagram

The key interactions typically involve:

  • Hinge Binding: The aniline nitrogen and/or the ether oxygen can form hydrogen bonds with the hinge region of the kinase domain (e.g., with the backbone amide of Cys919 in VEGFR-2).[6]

  • Hydrophobic Interactions: The phenylpropoxy tail occupies a hydrophobic pocket, contributing significantly to binding affinity.

  • DFG-out Stabilization: The overall conformation of the inhibitor stabilizes the inactive state of the kinase, preventing the conformational changes required for ATP binding and catalysis.

Structure-Activity Relationships (SAR)

Systematic modification of the [2-(3-phenylpropoxy)phenyl]amine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Based on extensive studies of related N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea inhibitors of VEGFR-2, several key SAR principles can be established.[1]

Table 1: Representative SAR Data for VEGFR-2 Kinase Inhibitors

Compound IDAniline 'Head' Substitution (R1)LinkerAlkoxy 'Tail' (R2)VEGFR-2 IC50 (nM)Reference
Lead Scaffold HUrea-O-(4-quinolyl)-[1]
6ab (Ki8751) 2,4-di-FUrea-O-(6,7-di-MeO-4-quinolyl)0.90[1]
Analog A 4-ClUrea-O-(4-quinolyl)2.1[1]
Analog B 4-BrUrea-O-(4-quinolyl)2.8[1]
Analog C 4-MeUrea-O-(4-quinolyl)20[1]
Analog D HUrea-O-(6,7-di-MeO-4-quinolyl)1.6[1]

Note: The data is adapted from studies on N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, which feature a related aniline-ether motif. The IC50 values illustrate key SAR principles applicable to the broader class of compounds.

Key SAR Insights:

  • Aniline Ring Substitution: Small, lipophilic substituents on the aniline ring are generally preferred. Halogen substitutions, particularly at the para and ortho positions (e.g., 2,4-difluoro in compound 6ab), often enhance potency.[1]

  • Alkoxy Chain Length and Rigidity: The length and flexibility of the alkoxy chain are critical. A three-carbon (propoxy) linker is often optimal for reaching into the hydrophobic pocket. Introducing rigidity, for example through cyclic structures, can modulate selectivity.

  • Terminal Phenyl Group: Substitutions on the terminal phenyl ring can be explored to improve properties such as solubility and metabolic stability, or to gain additional interactions with the solvent-exposed region of the binding site.

Key Experimental Workflow: In Vitro Kinase Inhibition Assay

To quantify the inhibitory potency of newly synthesized analogs, a robust in vitro kinase assay is essential. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening.

Protocol: Luminescence-Based Kinase Inhibition Assay (IC50 Determination)
  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. In a two-step process, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used to generate light in a luciferase-catalyzed reaction. The light output is directly proportional to the ADP produced and inversely proportional to the kinase inhibition.

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of the test compounds in kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP (at a concentration near its Km for the specific kinase).

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30 minutes.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow

Conclusion and Future Directions

The [2-(3-phenylpropoxy)phenyl]amine scaffold is a highly tractable starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility via the Williamson ether synthesis allows for rapid generation of analogs for SAR studies. The clear mechanism of action, targeting the ATP-binding site of kinases like VEGFR-2, provides a solid foundation for rational drug design. Future efforts in this area should focus on:

  • Improving Selectivity: Modulating the alkoxy tail and aniline substitution patterns to achieve selectivity against a broader panel of kinases.

  • Optimizing ADME Properties: Fine-tuning the physicochemical properties of the analogs to improve solubility, metabolic stability, and oral bioavailability.

  • Exploring Novel Linkers: Moving beyond the simple urea or direct aniline linkage to explore other functionalities that can form different interactions within the kinase active site.

This guide has provided the foundational knowledge and practical protocols to empower researchers to effectively work with and innovate upon this promising class of compounds.

References

  • Abdallah E. Abdallah, et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (Journal and link not fully specified in search results)[6]

  • Aniline hydrochloride can be prepared conveniently by mixing of aniline and concentrated hydrochloric acid in an evaporating dish and evaporating to dryness. (2020). ResearchGate. [Available at: ResearchGate discussion link, not a formal publication][5]

  • Zhao Y., et al. (2019-2022). Arylamide-containing quinazoline derivatives as VEGFR-2 inhibitors. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9062035/][7]

  • Making Aniline HCl. (2023). YouTube. [Available at: https://www.youtube.com/watch?v=kYJ5k8Z6X7w]

  • Kubo, K., et al. (2005). Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Journal of Medicinal Chemistry, 48(5), 1359-66. [Available at: https://pubmed.ncbi.nlm.nih.gov/15743184/][1]

  • An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)aniline. (2025). BenchChem. [Available at: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-2-allyloxy-aniline][3]

  • A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors. (2025). BenchChem. [Available at: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-structure-activity-relationship-of-3-hydroxy-p-tolyl-urea-analogues-as-kinase-inhibitors][8]

  • Hologram Quantitative Structure-Activity Relationships Study of N-Phenyl-N'-{4-(4-quinolyloxy) phenyl} Urea Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. (2017). ResearchGate. [Available at: https://www.researchgate.net/publication/312384950_Hologram_Quantitative_Structure-Activity_Relationships_Study_of_N-Phenyl-N'-4-4-quinolyloxy_phenyl_Urea_Derivatives_as_VEGFR-2_Tyrosine_Kinase_Inhibitors]
  • Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11523450/][4]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy. [Available at: https://www.dovepress.com/new-series-of-vegfr-2-inhibitors-and-apoptosis-enhancers-peer-reviewed-fulltext-article-DDDT][2]

Sources

An In-depth Technical Guide on the Evaluation of Serotonin and Norepinephrine Reuptake Inhibition for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Dual Reuptake Inhibition

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a critical class of antidepressants that exert their effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] This dual mechanism of action leads to an increase in the extracellular concentrations of both serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[2] The modulation of both serotonergic and noradrenergic systems is thought to contribute to a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs), potentially offering advantages in treating a wider range of symptoms associated with major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1][3]

While the specific compound [2-(3-Phenylpropoxy)phenyl]amine hydrochloride is commercially available, public domain scientific literature extensively characterizing its activity as a serotonin and norepinephrine reuptake inhibitor is limited. Therefore, this guide will provide a comprehensive framework for the evaluation of a novel chemical entity, such as this compound, for potential SNRI activity. We will delve into the foundational pharmacology of SNRIs, detail the requisite in vitro and in vivo experimental protocols for characterization, and provide insights into the interpretation of the resulting data.

Pharmacology of Serotonin-Norepinephrine Reuptake Inhibitors

SNRIs are distinguished from other classes of antidepressants, such as tricyclic antidepressants (TCAs), by their higher selectivity for SERT and NET over other neurotransmitter receptors.[1] This selectivity generally results in a more favorable side-effect profile.[1] The affinity and selectivity for SERT and NET can vary among different SNRIs, influencing their clinical applications and potential adverse effects.[2][3][4] For instance, venlafaxine exhibits a dose-dependent effect, primarily inhibiting serotonin reuptake at lower doses and additionally inhibiting norepinephrine reuptake at higher doses.[2][3][4] In contrast, duloxetine and milnacipran show a more balanced inhibition of both transporters across their therapeutic dose range.[2][4]

The therapeutic rationale for dual reuptake inhibition is grounded in the distinct yet overlapping roles of serotonin and norepinephrine in mood regulation. Serotonin is primarily associated with mood, anxiety, and obsession, while norepinephrine is linked to alertness, energy, and attention. By modulating both neurotransmitter systems, SNRIs can address a wider array of depressive symptoms.

In Vitro Evaluation of SERT and NET Inhibition

The initial characterization of a potential SNRI involves a series of in vitro assays to determine its binding affinity and functional potency at the serotonin and norepinephrine transporters.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand that is known to bind to the target of interest.

Experimental Protocol: Radioligand Binding Assay for SERT and NET

  • Preparation of Cell Membranes:

    • Utilize cell lines stably expressing human SERT (hSERT) or human NET (hNET), such as HEK293 cells.

    • Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET), and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent inhibitor).

  • Incubation and Detection:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium.

    • Following incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the Ki (inhibition constant) value using the Cheng-Prusoff equation. The Ki represents the affinity of the compound for the transporter.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays provide a functional measure of the compound's ability to inhibit the transport of serotonin or norepinephrine into cells.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture:

    • Plate cells expressing hSERT or hNET (e.g., HEK293, JAR, or SK-N-BE(2)C cells) in a 96-well plate and allow them to adhere overnight.[5][6]

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (positive control) for a short period.

    • Initiate the uptake reaction by adding a solution containing a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine).

    • Incubate for a specific time at 37°C to allow for neurotransmitter uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection and Analysis:

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

A newer approach utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters, allowing for real-time monitoring of transporter activity in a no-wash format.[7]

Data Presentation: In Vitro Pharmacological Profile

ParameterSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Selectivity (Ki NET / Ki SERT)
Binding Affinity (Ki, nM) Experimental ValueExperimental ValueCalculated Value
Functional Potency (IC50, nM) Experimental ValueExperimental ValueCalculated Value

A balanced SNRI will have similar Ki and IC50 values for both SERT and NET, resulting in a selectivity ratio close to 1.

In Vivo Evaluation of Antidepressant-like Activity

Following promising in vitro results, the next step is to assess the compound's efficacy in animal models of depression. These models aim to replicate certain behavioral and neurochemical aspects of depression in humans.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant activity.[8][9]

Experimental Protocol: Forced Swim Test

  • Apparatus: A cylindrical tank filled with water (23-25°C).

  • Procedure:

    • Pre-test session (Day 1): Place the animal (typically a mouse or rat) in the water tank for a 15-minute period.

    • Test session (Day 2): 24 hours after the pre-test, administer the test compound, a vehicle control, or a positive control (e.g., imipramine). After a set pre-treatment time (e.g., 30-60 minutes), place the animal back in the water tank for a 5-6 minute session.

  • Data Collection and Analysis:

    • Record the duration of immobility during the test session. Immobility is defined as the lack of motion other than that required to keep the head above water.

    • A significant decrease in immobility time in the compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is considered to have high face and construct validity for depression as it induces a state of anhedonia (the inability to experience pleasure), a core symptom of depression.[8][10][11]

Experimental Protocol: Chronic Unpredictable Mild Stress Model

  • Stress Induction:

    • For a period of several weeks (e.g., 4-8 weeks), expose animals to a series of mild, unpredictable stressors.[9]

    • Stressors may include: periods of food and water deprivation, cage tilting, social isolation, changes in cage mates, and alterations in the light/dark cycle.[11]

  • Drug Administration:

    • During the stress period, administer the test compound, vehicle, or a positive control daily.

  • Behavioral Assessment:

    • Sucrose Preference Test: This test measures anhedonia. Animals are given a choice between two bottles, one containing water and the other a sucrose solution. A decrease in the preference for the sucrose solution in the CUMS group is indicative of anhedonia. Effective antidepressant treatment is expected to reverse this deficit.

    • Forced Swim Test: Can also be used as an endpoint in the CUMS model.

Visualizing the Path to Characterization

Workflow for SNRI Candidate Evaluation

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation in_vitro_start Novel Compound (this compound) binding_assay Radioligand Binding Assays (SERT & NET) in_vitro_start->binding_assay uptake_assay Neurotransmitter Uptake Assays (SERT & NET) in_vitro_start->uptake_assay data_analysis_vitro Determine Ki and IC50 Values Calculate Selectivity Ratio binding_assay->data_analysis_vitro uptake_assay->data_analysis_vitro in_vivo_start Promising In Vitro Profile data_analysis_vitro->in_vivo_start Proceed if potent and selective fst Forced Swim Test (FST) in_vivo_start->fst cums Chronic Unpredictable Mild Stress (CUMS) in_vivo_start->cums behavioral_assessment Behavioral Assessment (Immobility, Anhedonia) fst->behavioral_assessment cums->behavioral_assessment conclusion Candidate for Further Development behavioral_assessment->conclusion Demonstrates Antidepressant-like Efficacy

Caption: Workflow for the evaluation of a novel SNRI candidate.

Mechanism of SNRI Action

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE) serotonin 5-HT vesicle->serotonin Release norepinephrine NE vesicle->norepinephrine Release sert SERT net NET serotonin->sert Reuptake serotonin_receptor 5-HT Receptors serotonin->serotonin_receptor Binds norepinephrine->net Reuptake norepinephrine_receptor NE Receptors norepinephrine->norepinephrine_receptor Binds postsynaptic_effect Therapeutic Effect serotonin_receptor->postsynaptic_effect Signal Transduction norepinephrine_receptor->postsynaptic_effect Signal Transduction snri SNRI (this compound) snri->sert Blocks snri->net Blocks

Caption: Mechanism of action of an SNRI in the synapse.

Conclusion

References

  • Stahl, S. M., Grady, M. M., & Moret, C. (2013). SNRIs: Their Pharmacology, Use in Depression and Beyond. CNS Spectrums, 18(S1), 1-2.
  • Bortolozzi, A., Castrén, E., & Artigas, F. (2011). The renaissance of monoamines in antidepressant action: a new wave of drugs, a new wave of concepts. Current pharmaceutical design, 17(13), 1251–1263.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Wikipedia contributors. (2024, January 8). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in clinical neuroscience, 11(3-4), 37–42.
  • Moret, C., & Briley, M. (2000). The importance of norepinephrine in depression.
  • Willner, P. (2005). Chronic mild stress (CMS) revisited: consistency and behavioural-neurobiological concordance in the effects of CMS. Neuropsychobiology, 52(2), 90–110.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 573, 103–126.
  • U.S. Food and Drug Administration. (2016). Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) Information. FDA. [Link]

  • D'Aquila, P. S., Brain, P., & Willner, P. (1994). Effects of chronic mild stress on performance in a DRL schedule. Psychopharmacology, 114(1), 85–90.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40.
  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved January 14, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 14, 2026, from [Link]

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An In-Depth Technical Guide to the Central Nervous System Activity Screening of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical screening of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride for potential central nervous system (CNS) activity. The methodologies outlined herein are designed to systematically evaluate the compound's pharmacological profile, from broad behavioral effects to specific molecular interactions, ensuring scientific rigor and reproducibility.

Introduction and Rationale

The discovery of novel neuroactive compounds is a critical endeavor in addressing the significant unmet medical needs of CNS disorders.[1][2] The compound, this compound, with its distinct chemical structure, warrants a thorough investigation into its potential effects on the central nervous system. The rationale for this screening cascade is to first identify a behavioral phenotype in established rodent models and then to elucidate the underlying neurobiological mechanisms through targeted in vitro assays. This tiered approach allows for a cost-effective and scientifically robust evaluation, prioritizing compounds with the most promising therapeutic potential for further development.[3][4]

In Vivo Behavioral Screening Cascade

The initial phase of screening involves a battery of well-validated rodent behavioral tests to identify potential antidepressant, anxiolytic, or other CNS-related activities.[5][6] The experimental design should be rigorous, incorporating appropriate controls, randomization, and blinding of experimenters to treatment conditions to minimize bias.[7]

General Locomotor Activity Assessment

Prior to specific behavioral assays, it is crucial to assess the compound's effect on spontaneous locomotor activity.[8][9] This helps to differentiate a specific behavioral effect from a general increase or decrease in motor function, which could confound the interpretation of other tests.

  • Acclimation: Individually house rodents in the testing room for at least 30-60 minutes prior to the test to minimize stress from handling and a novel environment.[8][10]

  • Apparatus: Use a square arena (e.g., 50 x 50 cm) with high walls to prevent escape.[10][11] The arena should be cleaned with 50-70% ethanol between subjects to eliminate olfactory cues.[11][12]

  • Procedure: Gently place the animal in the center of the open field and allow it to explore freely for a set period, typically 10-30 minutes.[10][12]

  • Data Acquisition: An automated video-tracking system is used to record and analyze various parameters.[10][13]

  • Data Analysis: Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[10][11]

Data Presentation: Locomotor Activity
Treatment GroupTotal Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
Compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEM
Compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEM
Compound (Dose 3)Mean ± SEMMean ± SEMMean ± SEM
Assessment of Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used rodent behavioral test to screen for potential antidepressant efficacy.[14][15] The test is based on the principle that when placed in an inescapable situation, rodents will eventually adopt an immobile posture, and this immobility is sensitive to antidepressant treatment.[16][17]

  • Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.[16][18]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.[18]

  • Procedure: Gently place the mouse in the water-filled cylinder for a 6-minute session.[14][16] The first 2 minutes are considered a habituation period and are not scored.[18]

  • Data Acquisition: The session is video-recorded for later scoring by a trained observer blinded to the treatment groups.

  • Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.[15][16]

Assessment of Anxiolytic-Like Activity

The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents.[7][13] The test is based on the natural aversion of rodents to open and elevated spaces.[19][20] An increase in the time spent in the open arms is indicative of an anxiolytic effect.[21]

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[13][19]

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes prior to the test.[13]

  • Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[7][19]

  • Data Acquisition: An automated video-tracking system records the animal's movement.[13]

  • Data Analysis: The key parameters are the percentage of time spent in the open arms and the number of entries into the open arms.[20][21]

Visualization: In Vivo Screening Workflow

G cluster_0 Behavioral Screening Cascade A Compound Administration (this compound) B Open Field Test (OFT) Assess general locomotor activity A->B Initial Assessment C Forced Swim Test (FST) Screen for antidepressant-like effects B->C If no significant motor effects D Elevated Plus Maze (EPM) Screen for anxiolytic-like effects B->D If no significant motor effects

Caption: A streamlined workflow for the in vivo behavioral screening of the test compound.

In Vitro Mechanistic Studies

Following the identification of a behavioral phenotype, in vitro assays are employed to investigate the potential molecular targets and mechanisms of action of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[22] Inhibition of these enzymes can lead to antidepressant and other CNS effects.[22][23]

  • Reagents: Utilize a commercial MAO assay kit which typically includes MAO-A and MAO-B enzymes, a substrate (e.g., p-tyramine), and a detection reagent that produces a fluorescent product upon enzymatic reaction.[23][24]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the enzyme (MAO-A or MAO-B), assay buffer, and the test compound or vehicle.

    • Pre-incubate to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the substrate.

    • After a set incubation period, stop the reaction and measure the fluorescence using a plate reader.[23]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation: MAO Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compoundMean ± SEMMean ± SEM
Clorgyline (MAO-A inhibitor control)Known ValueKnown Value
Pargyline (MAO-B inhibitor control)Known ValueKnown Value
Assessment of Neuronal Activity

Directly measuring the electrical activity of neurons can provide insights into the compound's effects on neuronal function.[25] This can be achieved using in vitro preparations of primary neuronal cultures or brain slices with techniques like multi-electrode arrays (MEAs).[26][27]

  • Cell Culture: Culture primary cortical neurons on MEA plates. These plates contain a grid of electrodes that can detect extracellular field potentials.[26]

  • Compound Application: After the neuronal network has matured, apply the test compound at various concentrations to the culture medium.

  • Data Acquisition: Record spontaneous neuronal firing (spikes) and network bursting activity before and after compound application.[27]

  • Data Analysis: Analyze changes in spike rate, burst frequency, and network synchrony to determine if the compound has an excitatory or inhibitory effect on neuronal activity.

Visualization: Mechanistic Investigation Pathway

G cluster_1 In Vitro Mechanistic Elucidation E Behavioral Phenotype Identified (e.g., Antidepressant-like) F MAO Inhibition Assay (MAO-A and MAO-B) E->F Hypothesis: Monoaminergic Modulation G Multi-Electrode Array (MEA) (Primary Neuronal Cultures) E->G Assess Neuronal Excitability H Receptor Binding Assays (Serotonin, Dopamine, etc.) F->H If MAO inhibition is negative I Neurochemical Analysis (Microdialysis - in vivo follow-up) G->I Confirm in vivo neurotransmitter levels

Caption: A logical pathway for investigating the mechanism of action of the test compound.

Concluding Remarks

The screening cascade detailed in this guide provides a robust and systematic approach to characterizing the CNS activity of this compound. The integration of in vivo behavioral assessments with in vitro mechanistic studies is essential for building a comprehensive pharmacological profile. Positive findings in this screening paradigm would provide a strong rationale for advancing the compound to more complex preclinical models and, ultimately, toward clinical development.

References

  • Forced Swim Test in Mice - ucsf - iacuc. (n.d.). UCSF.
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  • The mouse forced swim test. (n.d.). Johns Hopkins University. Retrieved January 14, 2026, from [Link]

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  • Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • A Critical Analysis of Neurochemical Methods for Monitoring Transmitter Dynamics in the Brain. (n.d.). ACNP. Retrieved January 14, 2026, from [Link]

  • Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Neuronal Electrical Activity in Neuronal Networks Induced by a Focused Femtosecond Laser. (2024). ACS Omega. Retrieved January 14, 2026, from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride, a valuable scaffold in medicinal chemistry and drug discovery. The synthetic strategy is a two-step process commencing with the Williamson ether synthesis to couple 2-aminophenol with (3-bromopropyl)benzene, yielding the intermediate [2-(3-Phenylpropoxy)phenyl]amine. This is followed by the formation of the hydrochloride salt to enhance the compound's stability and solubility. This document outlines the detailed experimental protocols, explains the mechanistic rationale behind the procedural choices, and provides guidance on purification and characterization. Safety precautions for all reagents are also detailed to ensure safe laboratory practice.

Introduction

Aromatic amines and their derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, incorporates a flexible phenylpropoxy side chain onto an aminophenol backbone. This structural motif holds potential for interaction with a variety of biological targets. The synthesis detailed herein employs the robust and well-established Williamson ether synthesis, a reliable method for forming ether linkages.[1][2] The subsequent conversion to a hydrochloride salt is a standard procedure in pharmaceutical development to improve the physicochemical properties of amine-containing compounds.

Chemical Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Williamson Ether Synthesis

2-Aminophenol + (3-Bromopropyl)benzene → [2-(3-Phenylpropoxy)phenyl]amine

Step 2: Hydrochloride Salt Formation

[2-(3-Phenylpropoxy)phenyl]amine + Hydrochloric Acid → this compound

Mechanistic Insights: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Aminophenol 2-Aminophenol Phenoxide 2-Aminophenoxide Ion (Nucleophile) 2-Aminophenol->Phenoxide + NaH Base Sodium Hydride (NaH) H2 H₂ (gas) Phenoxide->H2 by-product Product [2-(3-Phenylpropoxy)phenyl]amine Phenoxide->Product Sₙ2 Attack Alkyl_Halide (3-Bromopropyl)benzene (Electrophile) Alkyl_Halide->Product Leaving_Group Bromide Ion (Br⁻) Product->Leaving_Group releases

Figure 1: Mechanism of the Williamson Ether Synthesis.

In the first step, a strong base, sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-aminophenol. The resulting phenoxide ion is a potent nucleophile. This nucleophile then attacks the electrophilic carbon of (3-bromopropyl)benzene in an SN2 fashion, displacing the bromide leaving group and forming the desired ether linkage. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation without competing side reactions.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-AminophenolC₆H₇NO109.13≥98%Sigma-Aldrich
(3-Bromopropyl)benzeneC₉H₁₁Br199.09≥97%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Sigma-Aldrich
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Hydrochloric Acid (2.0 M solution in Diethyl Ether)HCl36.462.0 MSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11HPLC GradeFisher Scientific
HexanesC₆H₁₄-HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃--In-house prep.
Brine (Saturated Sodium Chloride Solution)NaCl--In-house prep.
Anhydrous Magnesium SulfateMgSO₄120.37-Sigma-Aldrich
PART 1: Synthesis of [2-(3-Phenylpropoxy)phenyl]amine

Synthesis_Workflow A 1. Dissolve 2-Aminophenol in anhydrous DMF under N₂ B 2. Add NaH portion-wise at 0 °C A->B C 3. Stir at room temperature for 30 min B->C D 4. Add (3-bromopropyl)benzene dropwise C->D E 5. Heat reaction to 80 °C for 12-16 h D->E F 6. Cool and quench with water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash organic layer with water and brine G->H I 9. Dry over MgSO₄ and concentrate H->I J 10. Purify by column chromatography I->J

Figure 2: Workflow for the synthesis of the amine intermediate.

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-aminophenol (1.0 eq.) in anhydrous dimethylformamide (DMF) (approx. 10 mL per gram of 2-aminophenol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during this step.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add (3-bromopropyl)benzene (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude [2-(3-Phenylpropoxy)phenyl]amine by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

PART 2: Synthesis of this compound
  • Dissolution: Dissolve the purified [2-(3-Phenylpropoxy)phenyl]amine (1.0 eq.) in a minimum amount of anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise.

  • Precipitation: A precipitate should form upon addition of the acid. Continue stirring for 30 minutes at room temperature.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, the methylene protons of the propoxy chain, and the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.[1]

  • Mass Spectrometry: To confirm the molecular weight of the free base and the fragmentation pattern.

  • Melting Point: To determine the melting point of the hydrochloride salt.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.35-7.15 (m, 5H, Ar-H of phenylpropyl group)

  • δ 6.90-6.70 (m, 4H, Ar-H of aminophenol ring)

  • δ 4.05 (t, 2H, -OCH₂-)

  • δ 3.80 (br s, 2H, -NH₂)

  • δ 2.90 (t, 2H, -CH₂-Ph)

  • δ 2.20 (quintet, 2H, -OCH₂CH₂-)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 145.0, 141.5, 136.0, 128.5, 128.4, 126.0, 121.0, 118.5, 115.0, 112.0 (Ar-C)

  • δ 67.0 (-OCH₂-)

  • δ 32.0 (-CH₂-Ph)

  • δ 31.0 (-OCH₂CH₂-)

Safety and Handling

  • 2-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • (3-Bromopropyl)benzene: Causes skin and serious eye irritation.[5] Handle in a well-ventilated fume hood.

  • Sodium Hydride: Water-reactive, flammable solid.[6][7] May cause severe skin burns and eye damage.[8] Handle with extreme care under an inert atmosphere.

  • Diethyl Ether: Extremely flammable liquid and vapor.[1][2][9] May form explosive peroxides.[1][10] Use in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. Handle with appropriate PPE.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described Williamson ether synthesis followed by salt formation is a robust and scalable method for obtaining this valuable research compound. Adherence to the outlined procedures and safety precautions will enable researchers to successfully synthesize this molecule for their drug discovery and development programs.

References

  • Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-N-[2-(3-phenylpropoxy)phenyl]acetamide.
  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016.
  • ChemChart. (n.d.). This compound.
  • Indian Institute of Science Education and Research, Kolkata. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). Aniline hydrochloride.
  • European Patent Office. (1982).
  • Pawar, C. D., et al. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 283-292.
  • Thermo Fisher Scientific. (n.d.). CAS RN | 105-56-6.
  • Nguyen, C. T., et al. (2018). SYNTHESIS OF 2-(2-(4-PHENYL-2,3-DIHYDROBENZO[B][1][3]THIAZEPIN-2-YL) PHENOXY)-N-(P-TOLYL)ACETAMIDE. ACTA CHEMICA IASI, 26(1), 13-20.

  • Echemi. (n.d.). This compound for Sale.
  • Pretsch, E., et al. (2009).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Akolkar, S. V., et al. (2019).
  • Google Patents. (1983). Process for preparing aniline (US4415754A).
  • Shingate, B. B., et al. (2019).
  • Santa Cruz Biotechnology. (n.d.). N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of N-(2-Heptyl)aniline.

Sources

Strategic Synthesis of 2-(3-Phenylpropoxy)aniline via Williamson Etherification: A Detailed Protocol and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(3-phenylpropoxy)aniline, a valuable substituted aniline derivative for pharmaceutical and materials science research. We present a detailed, optimized protocol centered on the Williamson ether synthesis, a robust and versatile method for forming ether linkages. The discussion delves into the underlying S(_N)2 reaction mechanism, strategic selection of reactants, and the rationale behind the choice of base and solvent to maximize yield and purity. Furthermore, we address potential side reactions, such as E2 elimination and competitive C/N-alkylation, and provide troubleshooting strategies. The protocol is designed to be a self-validating system, ensuring reproducibility and success for researchers in drug development and chemical synthesis.

Introduction and Strategic Importance

Aniline derivatives are cornerstone building blocks in modern chemistry, with applications ranging from pharmaceuticals to advanced polymers.[1][2] The target molecule, 2-(3-phenylpropoxy)aniline, incorporates both a flexible ether linkage and a phenylpropyl chain, making it an attractive scaffold for designing novel bioactive compounds or functional materials.[3] The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely used methods for constructing ether bonds.[4][5] Its enduring utility stems from its straightforward execution and broad substrate scope.[6]

This guide focuses on the strategic application of this classic reaction to prepare 2-(3-phenylpropoxy)aniline from 2-aminophenol and 3-phenylpropyl bromide. We will explore the critical parameters that govern the reaction's success, providing the scientific reasoning behind each step of the protocol.

The Synthetic Rationale: Mechanism and Reactant Selection

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction.[7][8] In this process, an alkoxide or phenoxide ion (the nucleophile) attacks an alkyl halide (the electrophile) in a concerted, single-step mechanism, displacing the halide leaving group to form the ether.[9]

For the synthesis of an unsymmetrical ether like 2-(3-phenylpropoxy)aniline, two theoretical pathways exist:

  • Pathway A (Preferred): Reaction of a 2-aminophenoxide ion with a primary alkyl halide (3-phenylpropyl bromide).

  • Pathway B (Disfavored): Reaction of a 3-phenylpropoxide ion with an aryl halide (e.g., 2-chloroaniline).

Pathway A is vastly superior because the S(_N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[10] Primary alkyl halides are excellent substrates for S(_N)2 reactions.[11] Conversely, aryl halides (as in Pathway B) do not readily undergo S(_N)2 reactions due to the high energy required to break the C(sp²)-X bond and steric hindrance from the aromatic ring.[12]

Therefore, the optimal strategy involves the deprotonation of 2-aminophenol to form the nucleophilic phenoxide, which then attacks the primary carbon of 3-phenylpropyl bromide.

Diagram 1: Overall Reaction Scheme

G cluster_reagents Conditions cluster_product Product r1 2-Aminophenol plus1 + reagent1 Base (K2CO3) r2 3-Phenylpropyl Bromide reagent2 Solvent (DMF) reagent3 Heat (e.g., 80 °C) p1 2-(3-Phenylpropoxy)aniline reagent3->p1 Williamson Ether Synthesis (SN2)

Caption: Overall synthetic route for 2-(3-phenylpropoxy)aniline.

Critical Parameters and Process Optimization

The success of the synthesis hinges on the careful selection of a base and solvent, as well as control over reaction conditions to mitigate side reactions.

  • The Nucleophile: 2-Aminophenol possesses two potentially nucleophilic sites: the hydroxyl group and the amino group. The phenolic proton is significantly more acidic (pKa ≈ 10) than the anilinic protons (pKa ≈ 30). Consequently, a suitable base will selectively deprotonate the hydroxyl group to form the desired phenoxide nucleophile, which is a much stronger nucleophile than the neutral amino group.

  • The Base: While strong bases like sodium hydride (NaH) can be used, they require strictly anhydrous conditions and careful handling.[11][12] For phenols, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective and more practical for routine laboratory synthesis.[10] K₂CO₃ is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to generate the phenoxide in situ.

  • The Solvent: The choice of solvent is critical for an S(_N)2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[4][10] These solvents solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[13] Protic solvents (e.g., alcohols) are generally avoided as they can hydrogen-bond with the nucleophile, reducing its reactivity.[10]

  • Temperature Control: The reaction is typically heated to increase the rate. A temperature range of 60-100 °C is common for these types of reactions.[4] However, excessively high temperatures can favor the competing E2 elimination side reaction, where the base abstracts a proton from the alkyl halide to form an alkene (in this case, allylbenzene).[10]

Potential Side Reactions

A well-designed protocol must account for and minimize potential side reactions:

  • E2 Elimination: As mentioned, 3-phenylpropyl bromide can undergo elimination to form allylbenzene. This is minimized by using a primary alkyl halide and avoiding excessively high temperatures or overly strong, sterically hindered bases.[10]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[4][10] O-alkylation is strongly favored in polar aprotic solvents like DMF or DMSO.[10]

  • N-Alkylation: The aniline nitrogen can also act as a nucleophile, leading to a secondary amine byproduct. However, under basic conditions, the deprotonated phenoxide is a far more potent nucleophile than the neutral amine, making O-alkylation the predominant pathway.

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

5.1. Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-AminophenolC₆H₇NO109.131.09 g10.01.0
3-Phenylpropyl BromideC₉H₁₁Br199.092.19 g (1.58 mL)11.01.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.02.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0940 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--
Deionized WaterH₂O18.02~300 mL--
Brine (Saturated NaCl)NaCl(aq)-~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--

5.2. Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

5.3. Step-by-Step Procedure

  • Reaction Setup: Place 2-aminophenol (1.09 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with nitrogen or argon gas for 5-10 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Phenoxide Formation: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium 2-aminophenoxide salt.

  • Alkyl Halide Addition: Using a syringe, add 3-phenylpropyl bromide (1.58 mL, 11.0 mmol) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

  • Work-up - Quenching: After the reaction is complete (as indicated by the consumption of 2-aminophenol by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Work-up - Extraction: Transfer the aqueous suspension to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in breaking any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes is typically effective for separating the product from any unreacted starting material and byproducts.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-(3-phenylpropoxy)aniline as the final product. Confirm identity and purity using NMR, IR, and Mass Spectrometry.

Diagram 2: Experimental Workflow

G start Combine Reactants: 2-Aminophenol, K2CO3, DMF add_halide Add 3-Phenylpropyl Bromide start->add_halide react Heat at 80 °C (4-8 hours) Monitor by TLC add_halide->react workup Cool & Quench in Water react->workup extract Extract with Ethyl Acetate (3x) workup->extract wash Wash Organic Layer: 1. Water (2x) 2. Brine (1x) extract->wash dry Dry over MgSO4 Filter & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Isolate Pure Product: 2-(3-Phenylpropoxy)aniline purify->end

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of 2-(3-phenylpropoxy)aniline. By understanding the S(_N)2 mechanism and carefully selecting the reactants, base, and solvent, researchers can achieve high yields of the desired product. The protocol provided in this note is robust and includes detailed steps for reaction execution, work-up, and purification, offering a solid foundation for scientists engaged in the synthesis of novel aniline derivatives for various applications.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][7]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link][4]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link][5]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link][11]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link][8]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link][9]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link][14]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link][15]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link][6]

  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. [3]

  • PMC - NIH. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link][1]

  • ResearchGate. (n.d.). (PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link][2]

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Application Note & Protocol for the Purification of [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the purification of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS No. 108715-56-6), a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity levels (≥99%) required for subsequent synthetic steps and analytical characterization. This guide moves beyond a simple list of steps, offering a scientifically grounded rationale for each stage of the purification process, from initial workup to final purity assessment. The methodologies described herein are based on established principles of organic chemistry and are designed to be self-validating through integrated analytical checkpoints.

Introduction: The Scientific Imperative for Purity

This compound is an aromatic amine derivative whose utility as a synthetic building block is critically dependent on its purity. Impurities stemming from its synthesis, such as unreacted starting materials, byproducts, or degradation products, can lead to unwanted side reactions, reduced yields in subsequent steps, and compromised biological activity of the final active pharmaceutical ingredient (API).[1] Therefore, a robust and reproducible purification protocol is not merely a procedural step but a cornerstone of ensuring the validity and success of the research program.

The likely synthesis of this compound involves a Williamson ether synthesis between a 2-aminophenol (or a protected/masked version like 2-nitrophenol) and a 3-phenylpropyl halide, followed by deprotection or reduction if necessary, and finally, salt formation.[2][3] This informs our strategy, which must effectively remove potential impurities such as:

  • Starting Materials: Unreacted 2-aminophenol and 3-phenylpropyl bromide/tosylate.

  • Byproducts: O,N-dialkylated aminophenol, elimination products from the alkylating agent, and potentially, residual nitro-compounds if a reduction route is used.

  • Oxidation Products: Aromatic amines, particularly aminophenols, are susceptible to oxidation, leading to colored impurities.[4][5]

This protocol employs a multi-step approach combining acid-base extraction, activated carbon treatment, and high-resolution recrystallization to systematically eliminate these contaminants.

Materials and Equipment

Reagents & Solvents
Reagent/SolventGradeRecommended Supplier
Crude [2-(3-Phenylpropoxy)phenyl]amine HCl--
Dichloromethane (DCM)ACS GradeSigma-Aldrich
Sodium Hydroxide (NaOH), 2M SolutionVolumetric StandardFisher Scientific
Hydrochloric Acid (HCl), 2M SolutionVolumetric StandardVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Activated Carbon, DecolorizingReagent GradeTCI America
Isopropanol (IPA)HPLC GradeHoneywell
Diethyl Ether, AnhydrousACS GradeJ.T. Baker
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
HexanesHPLC GradeFisher Scientific
Equipment
  • Separatory Funnel (500 mL)

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Heating mantle with temperature control

  • Büchner funnel and vacuum flask

  • Vacuum oven

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • HPLC system with a C18 column

  • NMR spectrometer

Purification Workflow Overview

The purification strategy is designed as a logical sequence to remove distinct classes of impurities at each stage. The free base of the target compound is first isolated to enable purification via methods suitable for neutral organic molecules, before being converted back to the highly crystalline hydrochloride salt.

Purification_Workflow cluster_0 Phase 1: Liquid-Liquid Extraction cluster_1 Phase 2: Decolorization & Primary Purification cluster_2 Phase 3: Recrystallization (Salt Formation) A Crude Amine HCl in DCM/Water B Basify with 2M NaOH to pH > 10 A->B C Extract Free Base into DCM B->C D Wash with Brine Dry over Na₂SO₄ C->D E Filtered DCM Solution of Free Base D->E To Phase 2 F Treat with Activated Carbon E->F G Filter through Celite® F->G H Concentrate in vacuo G->H I Crude Free Base Oil H->I To Phase 3 J Dissolve in minimal hot Isopropanol I->J K Add HCl in Ether/IPA to pH ~2 J->K L Cool Slowly to 0 °C K->L M Collect Crystals (Vacuum Filtration) L->M N Wash with cold Ether M->N O Dry under Vacuum N->O

Caption: Workflow diagram illustrating the multi-phase purification protocol.

Detailed Step-by-Step Protocol

Part 1: Isolation of the Free Amine (Acid-Base Extraction)

This initial step is designed to separate the basic amine product from any non-basic organic impurities and acidic starting materials (e.g., residual phenol).

  • Dissolution: Dissolve the crude this compound (approx. 10 g) in a mixture of dichloromethane (100 mL) and deionized water (100 mL) in a 500 mL separatory funnel.

  • Basification: Slowly add 2M aqueous sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel. Periodically check the pH of the aqueous layer. Continue adding base until the aqueous layer is strongly basic (pH > 10).[4] This deprotonates the amine hydrochloride, converting it to its water-insoluble free base form.

    • Causality: The free amine is significantly more soluble in organic solvents like DCM than its protonated hydrochloride salt form. This differential solubility is the basis for the separation.[6]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely.

  • Separation: Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of DCM (50 mL) to the aqueous layer remaining in the funnel, shake, and separate as before. Combine this second organic extract with the first. This ensures maximum recovery of the product.

  • Washing & Drying: Wash the combined organic layers with saturated sodium chloride solution (brine, 50 mL) to remove residual water. Drain the DCM layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15-20 minutes.

Part 2: Decolorization and Concentration

This stage removes highly colored polar impurities, often arising from oxidation of the aniline moiety.

  • Activated Carbon Treatment: To the dried DCM solution of the free base, add a small amount of activated carbon (approx. 0.5 g per 10 g of crude product).

    • Expertise: The high surface area of activated carbon effectively adsorbs colored polymeric and oxidized impurities.[4] Use sparingly, as excessive carbon can lead to product loss.

  • Stirring: Gently stir the suspension at room temperature for 15-30 minutes.

  • Filtration: Prepare a small plug of Celite® in a Büchner funnel and filter the solution under vacuum to remove the activated carbon. Wash the filter cake with a small amount of fresh DCM (10-20 mL) to recover any adsorbed product.

  • Concentration: Transfer the clear, filtered solution to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield the crude free base, likely as a viscous oil.

Part 3: Recrystallization via Salt Formation

The final and most critical step is the recrystallization of the hydrochloride salt. This process leverages the high crystallinity of the salt to exclude remaining impurities from the crystal lattice.

  • Solvent Selection: The choice of isopropanol (IPA) and diethyl ether is strategic. The free amine is soluble in hot IPA, while the hydrochloride salt has lower solubility, especially upon cooling. Diethyl ether acts as an anti-solvent, further reducing the salt's solubility to promote high recovery.[7][8]

  • Dissolution: Gently heat a minimal amount of isopropanol (start with 20-30 mL) in an Erlenmeyer flask. Add this hot IPA to the flask containing the crude free base oil until it fully dissolves.

  • Salt Formation: While the IPA solution is warm, slowly add a solution of HCl in diethyl ether or isopropanol dropwise with constant swirling. Monitor the pH by spotting a small amount onto wet pH paper; continue addition until the solution is acidic (pH ~2).

    • Trustworthiness: Precise pH control is crucial. Over-acidification can sometimes lead to the precipitation of impurities. The formation of the salt should be evident as the solution becomes cloudy or a precipitate begins to form.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Crystal Collection: Collect the purified white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether (2 x 15 mL). This removes any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (40-50 °C) until a constant weight is achieved. The final product should be a fine, white crystalline solid.

Purity Assessment and Validation

Validating the purity of the final product is a mandatory step to ensure the protocol's success.

Thin Layer Chromatography (TLC)

TLC provides a rapid, qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A common system for aromatic amines is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). A few drops of triethylamine may be added to the mobile phase to reduce tailing caused by the basicity of any residual free amine.[9]

  • Visualization: UV light (254 nm) and/or staining with a cinnamaldehyde solution for specific detection of primary aromatic amines.[10]

  • Expected Result: A single spot for the purified product. Compare with a co-spotted sample of the crude material to confirm the removal of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a quantitative measure of purity.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result A single major peak with purity ≥99% by area normalization.[6][11]
Spectroscopic Analysis
  • ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the chemical structure of the purified compound and ensure the absence of signals corresponding to impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

This application note details a robust, multi-step protocol for the purification of this compound to a high degree of purity. By integrating a rational sequence of acid-base extraction, decolorization, and controlled recrystallization, this method effectively removes common process-related impurities. The inclusion of in-process analytical checks by TLC and final purity validation by HPLC and NMR ensures that the resulting material is suitable for the rigorous demands of pharmaceutical research and development.

References

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]

  • Google Patents. 3-aryloxy-3-arylpropylamine synthesis (WO2006009884A1).
  • Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2013). Available at: [Link]

  • Google Patents. Process for the preparation of aryloxy phenyl-propylamines (KR800001009B1).
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  • LookChem. 2-Aminophenol 95-55-6 wiki. Available at: [Link]

  • Google Patents. 3-Aryloxy-3-phenylpropylamines (EP 0052492 B1).
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  • Google Patents. Methods for preparing 3-aryloxy-3-arylpropylamines and intermediates thereof (EP1171417B1).
  • ResearchGate. Purification of organic hydrochloride salt? (2017). Available at: [Link]

  • Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Available at: [Link]

  • International Organisation of Vine and Wine (OIV). Detection of biogenic amines by TLC. Available at: [Link]

  • Sciencemadness Discussion Board. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • Aniline And Its Derivatives. Available at: [Link]

  • Google Patents. 2-Aminophenol derivatives and process for their preparation (EP0083204A2).
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  • Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Available at: [Link]

  • PubMed. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. (1965). Available at: [Link]

  • ResearchGate. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). Available at: [Link]

  • National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2018). Available at: [Link]

  • PubMed. Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. (2007). Available at: [Link]

  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers (EP2060559A1).
  • National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. (2021). Available at: [Link]

  • Google Patents. Process for the purification of aromatic amines (US8455691B2).
  • ACS Publications. Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. (2025). Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines? (2023). Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Aniline and Its Derivatives". (2000). Available at: [Link]

  • Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022). Available at: [Link]

  • Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. (2020). Available at: [Link]

  • Google Patents. Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine (US20040110985A1).
  • MDPI. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2018). Available at: [Link]

  • National Center for Biotechnology Information. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][10]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (2019). Available at: [Link]

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Structural Elucidation and Verification of [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the definitive structural characterization of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS: 108715-56-6), a key intermediate in synthetic chemistry. We present optimized protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies herein are designed to be self-validating, offering researchers a robust framework for confirming the identity, structure, and purity of this compound. The causality behind experimental choices, from solvent selection in NMR to the ionization technique in MS, is explained to provide a deeper understanding of the analytical process.

Introduction

This compound is an aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. As with any synthetic intermediate, rigorous structural confirmation is a critical prerequisite for its use in subsequent research and development phases. Inaccurate characterization can lead to failed syntheses, ambiguous biological data, and wasted resources.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques that, when used in concert, provide unambiguous structural elucidation. NMR spectroscopy offers detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry provides precise molecular weight and elemental composition data. This guide establishes a comprehensive workflow for applying these techniques to this compound, ensuring high-confidence characterization for drug development and research professionals.

Compound Profile

Before analysis, it is essential to understand the basic properties of the target molecule.

  • Compound Name: this compound

  • Synonym: 2-(3-phenylpropoxy)aniline hydrochloride

  • CAS Number: 108715-56-6

  • Molecular Formula: C₁₅H₁₈ClNO

  • Molecular Weight: 263.77 g/mol

Figure 1: Structure of this compound.

Part I: NMR Spectroscopic Analysis

NMR spectroscopy is unparalleled for determining the precise arrangement of atoms in an organic molecule. For this compound, ¹H NMR will confirm the number and environment of all protons, while ¹³C NMR will identify all unique carbon atoms.

Rationale for Experimental Design

Solvent Selection: The choice of deuterated solvent is critical. As a hydrochloride salt, the compound's solubility in non-polar solvents like chloroform-d (CDCl₃) can be limited. More importantly, the acidic ammonium proton (NH₃⁺) is highly exchangeable and often does not appear or appears as a very broad, indistinct signal in protic solvents like methanol-d₄ or D₂O.[1]

Therefore, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the salt, and its aprotic nature slows the exchange rate of the N-H protons, allowing for their observation as distinct, albeit often broad, signals. This is a key step in confirming the presence of the salt form.

Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief application of a warm air gun may be used if dissolution is slow, but avoid overheating.

  • Analysis: Insert the sample into the NMR spectrometer for analysis.

Protocol: Spectrometer Parameters (400 MHz)
Parameter¹H NMR¹³C NMRRationale
Pulse Program Standard (zg30)Proton-decoupled (zgpg30)Standard acquisition for quantitative ¹H; Decoupling in ¹³C simplifies spectrum to singlets.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses all expected chemical shifts for organic molecules and the solvent.
Acquisition Time ~4 seconds~1.5 secondsBalances resolution with experimental time.
Relaxation Delay (D1) 2 seconds2 secondsAllows for sufficient relaxation of nuclei between pulses, crucial for accurate integration in ¹H NMR.
Number of Scans 161024Sufficient for good signal-to-noise (S/N) in ¹H; more scans needed for the less sensitive ¹³C nucleus.
Expected NMR Data and Interpretation

The combination of the following signals provides a unique fingerprint for the molecule. The ammonium protons are expected to be significantly downfield and broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[2]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Label Protons Multiplicity Approx. δ (ppm) Integration Assignment
a 3H broad s 9.0 - 10.0 3H -NH₃⁺
b 4H m 7.1 - 7.5 4H Aromatic (aminophenyl)
c 5H m 7.2 - 7.4 5H Aromatic (phenyl)
d 2H t ~4.1 2H -O-CH₂ -CH₂-CH₂-Ph
e 2H t ~2.8 2H -O-CH₂-CH₂-CH₂ -Ph

| f | 2H | quintet | ~2.1 | 2H | -O-CH₂-CH₂ -CH₂-Ph |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Approx. δ (ppm) Assignment
~148 Aromatic C-O
~141 Aromatic C (ipso, phenyl)
~130 Aromatic C-N
126 - 129 Aromatic C-H (both rings)
115 - 125 Aromatic C-H (aminophenyl)
~68 -O -CH₂-
~31 -CH₂-CH₂ -Ph

| ~28 | -O-CH₂-CH₂ -CH₂-Ph |

Figure 2: ¹H NMR assignments for the target molecule.

Part II: Mass Spectrometric Analysis

Mass spectrometry is employed to confirm the molecular weight of the free base and, by extension, the hydrochloride salt. High-Resolution Mass Spectrometry (HRMS) can further validate the elemental formula.

Rationale for Experimental Design

Ionization Method: The analyte is a pre-charged, polar organic salt, making it an ideal candidate for a soft ionization technique.

  • Electrospray Ionization (ESI) is the method of choice. It is highly efficient for ionizing polar and charged molecules directly from a liquid solution with minimal fragmentation, which is ideal for determining the molecular weight.[3][4][5] The analysis will be performed in positive ion mode to detect the protonated free base.

  • Atmospheric Pressure Chemical Ionization (APCI) could be a secondary option, as it is also well-suited for relatively polar compounds.[6]

  • Hard ionization techniques like Electron Impact (EI) are unsuitable as they would cause extensive fragmentation and may require derivatization to improve volatility, complicating the analysis.[6][7]

Protocol: Mass Spectrometry Sample Preparation
  • Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution 1:1000 (to ~1 µg/mL) using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine remains protonated.

  • Analysis: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC-MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Output Sample [2-(3-Phenylpropoxy)phenyl]amine HCl (Solid) Solution Dissolve in ACN/H₂O + 0.1% Formic Acid Sample->Solution Dilution LC HPLC Separation (Optional) Solution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Eluent MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Gas-Phase Ions Detector Detector MS->Detector m/z Separation Spectrum Mass Spectrum Plot of Intensity vs. m/z Detector->Spectrum Result Expected Ion: [M+H]⁺ at m/z ≈ 228.31 Spectrum->Result

Figure 3: Experimental workflow for ESI-MS analysis.

Protocol: Spectrometer Parameters (ESI-MS)
ParameterSetting (Typical)Rationale
Ionization Mode PositiveThe amine group is basic and readily accepts a proton to form a positive ion.
Capillary Voltage 3.5 - 4.5 kVCreates the electric field necessary to generate charged droplets from the eluent.[6]
Drying Gas Flow 5 - 10 L/minAids in desolvation of the charged droplets to release gas-phase ions.
Gas Temperature 250 - 350 °CFacilitates solvent evaporation.
Mass Range 50 - 500 m/zCovers the expected mass of the protonated molecule and potential adducts/fragments.
Expected Mass Spectrometry Data

The mass spectrometer detects the mass-to-charge ratio (m/z) of ions. Since the hydrochloride salt dissociates in solution, the analysis will detect the free base form of the molecule (C₁₅H₁₇NO).

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Species Formula Calculated Exact Mass (m/z) Observed m/z (Typical)
[M+H]⁺ [C₁₅H₁₈NO]⁺ 228.1383 ~228.1383 ± 5 ppm

| [M+Na]⁺ | [C₁₅H₁₇NONa]⁺ | 250.1202 | ~250.1202 ± 5 ppm |

The primary ion observed will be the protonated molecule, [M+H]⁺. The detection of this ion at the calculated high-resolution mass provides extremely strong evidence for the compound's elemental composition. The sodium adduct, [M+Na]⁺, is also commonly observed.

Conclusion

The orthogonal application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR data, acquired in DMSO-d₆, confirm the carbon-hydrogen framework, the connectivity of the propyl linker, and the presence of the ammonium salt. High-resolution ESI-MS analysis in positive ion mode corroborates this finding by providing an exact mass measurement consistent with the elemental formula of the protonated free base. Following these detailed protocols will enable researchers to verify the identity and purity of this important synthetic intermediate with the highest degree of scientific confidence.

References

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • Hindawi. (2015, February 25). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Available at: [Link]

  • ChemSrc. (2024, July 15). This compound. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.3: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • PubMed. (2010, November). Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. Available at: [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

  • ChemSrc. (2024, July 15). This compound - Manufacturer: Shanghai ChemSrc Trading Co., Ltd. Available at: [Link]

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[2-(3-Phenylpropoxy)phenyl]amine hydrochloride solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Discovery

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS No: 108715-56-6) is an amine hydrochloride salt with potential applications in pharmaceutical research.[1][2] A fundamental understanding of a compound's solubility is paramount in the early stages of drug discovery and development. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences a drug candidate's bioavailability, manufacturability, and formulation design.[3][4] Poor aqueous solubility can lead to low absorption and insufficient drug concentration at the target site, ultimately causing promising candidates to fail in later developmental stages.[4] This application note provides a comprehensive guide to understanding and determining the solubility of this compound in various solvent systems.

Physicochemical Properties and Predicted Solubility Behavior

As an amine hydrochloride salt, this compound is an ionic and polar compound.[5] This molecular characteristic is the primary determinant of its solubility profile. The presence of the charged amine group suggests a higher affinity for polar protic solvents like water and lower-chain alcohols (e.g., methanol, ethanol), where ion-dipole interactions and hydrogen bonding can effectively solvate the molecule.[5][6] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents such as hexane, toluene, or diethyl ether.[5]

The hydrocarbon structure, including the phenyl and propoxy groups, contributes a degree of lipophilicity, which may influence its solubility in less polar organic solvents.[6] However, the dominant factor for solubility in aqueous media will be the equilibrium between the ionized and non-ionized forms of the amine, which is highly dependent on the pH of the solution.[3][7][8]

The Influence of pH on Aqueous Solubility

For weakly basic compounds like this compound, the Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the molecule. The solubility of a basic compound increases as the pH of the solution decreases below its pKa.[3][7] This is because the amine group becomes protonated at lower pH, forming a more water-soluble salt. Therefore, determining the pH-solubility profile is a critical step in pre-formulation studies.

Experimental Protocols for Solubility Determination

Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic solubility.[4]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. It's a high-throughput method often used in the early stages of discovery to rank compounds.[4]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions.[3][4][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.[9]

Objective: To determine the maximum concentration of the compound that can be dissolved in various solvents at a controlled temperature and equilibrium state.

Materials:

  • This compound (solid form)

  • Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4 phosphate-buffered saline) and organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile)

  • Thermostatic shaker incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the different test solvents. The presence of undissolved solid is necessary to ensure saturation.[11]

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[5] Preliminary studies may be needed to determine the exact time to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand at the same temperature for a short period to allow the undissolved solid to settle.[5]

    • Centrifuge the vials to pellet the remaining solid material.[5]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.[9]

    • Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.[5][9]

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the results in units such as mg/mL or µg/mL.

    • Perform each experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.[5]

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvent systems.

Solvent System pH (for aqueous) Temperature (°C) Mean Solubility (mg/mL) ± SD
Phosphate Buffer2.025(Experimental Data)
Phosphate Buffer5.025(Experimental Data)
Phosphate Buffer (PBS)7.425(Experimental Data)
MethanolN/A25(Experimental Data)
EthanolN/A25(Experimental Data)
AcetonitrileN/A25(Experimental Data)
Dimethyl Sulfoxide (DMSO)N/A25(Experimental Data)

Visualizing the Experimental Workflow

A diagram of the thermodynamic solubility determination workflow provides a clear visual guide to the experimental process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_results 5. Results prep1 Add excess compound to solvent in vial equil1 Incubate and agitate (24-48h at constant temp) prep1->equil1 Saturated Mixture sep1 Settle undissolved solid equil1->sep1 Equilibrated Suspension sep2 Centrifuge sample sep1->sep2 analysis1 Withdraw and filter supernatant sep2->analysis1 Clear Supernatant analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration by HPLC analysis2->analysis3 results1 Calculate solubility (mg/mL) analysis3->results1 Concentration Data

Caption: Thermodynamic Solubility Workflow.

Logical Framework for Solubility Prediction

The expected solubility behavior can be summarized in a logical flow diagram.

G compound This compound is_salt Is it an amine hydrochloride salt? compound->is_salt polar_solvent Solvent Type: Polar (e.g., Water, Methanol) is_salt->polar_solvent Yes nonpolar_solvent Solvent Type: Nonpolar (e.g., Hexane) is_salt->nonpolar_solvent No (Free Base) high_sol Prediction: Higher Solubility (Ion-dipole interactions) polar_solvent->high_sol low_sol Prediction: Lower Solubility nonpolar_solvent->low_sol ph_effect Is solvent aqueous? high_sol->ph_effect low_ph Low pH (pH < pKa) ph_effect->low_ph Yes high_ph High pH (pH > pKa) ph_effect->high_ph Yes protonated Amine is protonated (R-NH3+) Increased Solubility low_ph->protonated neutral Amine is neutral (R-NH2) Decreased Solubility high_ph->neutral

Caption: pH-Dependent Solubility Prediction.

Conclusion and Best Practices

A thorough understanding of the solubility of this compound is essential for its successful development as a potential therapeutic agent. The protocols provided herein offer a robust framework for generating reliable and reproducible solubility data. Key considerations for ensuring data integrity include using a pure compound, ensuring equilibrium has been reached, and employing a validated analytical method for quantification.[11] The pH-solubility profile is particularly crucial for this class of compounds and should be a central part of any pre-formulation investigation.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

  • Classic Chemistry Experiments. Solubility and pH of amines. [Link]

  • PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ChemSrc. This compound. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

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In vitro neurotransmitter uptake assay protocol for aryloxyphenylpropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Monoamine Transporters and their Inhibition by Aryloxyphenylpropylamines

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), are fundamental to the regulation of mood, cognition, and various physiological processes. The precise control of their signaling is largely mediated by a family of plasma membrane proteins known as monoamine transporters (MATs): the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[3]

Due to their central role in neurotransmission, MATs are significant targets for a wide range of psychopharmacological agents.[2][4] The aryloxyphenylpropylamine class of compounds has been particularly successful in modulating MAT activity. This structural motif is the backbone for several widely prescribed medications, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which are cornerstones in the treatment of depression and anxiety disorders.[5] By competitively inhibiting the binding and translocation of monoamines, these compounds increase the concentration and duration of neurotransmitters in the synapse, leading to their therapeutic effects.

The development and characterization of novel aryloxyphenylpropylamines necessitate robust and reliable in vitro assays to determine their potency and selectivity for the different monoamine transporters. Historically, these assays relied on the use of radiolabeled substrates. However, modern drug discovery efforts have largely shifted towards fluorescence-based assays due to their increased safety, reduced disposal costs, and amenability to high-throughput screening (HTS).[6][7]

This application note provides a detailed protocol for a homogeneous, fluorescence-based in vitro neurotransmitter uptake assay specifically tailored for the characterization of aryloxyphenylpropylamines. The protocol is designed for use in a 96-well format with Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT, NET, or DAT. We will delve into the experimental workflow, data analysis, and troubleshooting, providing the scientific rationale behind each step to ensure the generation of high-quality, reproducible data for drug development professionals.

Assay Principle: A "Mix-and-Read" Approach to Quantifying Transporter Inhibition

The assay leverages a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[6][8][9] This substrate is actively transported into HEK293 cells that have been engineered to stably express a specific human monoamine transporter (hSERT, hNET, or hDAT). The key to this homogeneous, "mix-and-read" assay is a proprietary masking dye present in the extracellular solution that quenches the fluorescence of the substrate.[8][9][10] Consequently, a fluorescent signal is only generated when the substrate is taken up into the cell, moving it away from the masking dye.[8][9]

The intensity of the intracellular fluorescence is directly proportional to the activity of the transporter. When an inhibitory compound, such as an aryloxyphenylpropylamine, is introduced, it competes with the fluorescent substrate for binding to the transporter, thereby reducing its uptake and leading to a decrease in the fluorescent signal. By measuring the fluorescence intensity across a range of inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is a critical measure of the compound's potency.

Below is a conceptual diagram of the assay principle:

Assay_Principle cluster_extracellular Extracellular Space cluster_cell Intracellular Space Fluorescent Substrate (Quenched) Fluorescent Substrate (Quenched) Transporter Monoamine Transporter (SERT, NET, or DAT) Fluorescent Substrate (Quenched)->Transporter Uptake Masking Dye Masking Dye Inhibitor Aryloxyphenylpropylamine (Inhibitor) Inhibitor->Transporter Inhibition Fluorescent Substrate (Active) Fluorescent Signal Transporter->Fluorescent Substrate (Active) caption Assay Principle Diagram Assay_Workflow A 1. Prepare Assay Plate: HEK293 cells expressing transporter (plated overnight) C 3. Medium Removal & Compound Addition: Aspirate medium from the cell plate. Add 100 µL of diluted compounds to the cells. A->C B 2. Prepare Compound Plate: Serial dilutions of aryloxyphenylpropylamines and control inhibitors B->C D 4. Pre-incubation: Incubate for 10-30 minutes at 37°C. Allows inhibitors to bind to transporters. C->D F 6. Dye Addition: Add 100 µL of dye solution to each well. D->F E 5. Prepare Dye Solution: Reconstitute fluorescent substrate/masking dye mix in assay buffer as per kit instructions. E->F G 7. Kinetic Read: Immediately place the plate in a bottom-read fluorescence plate reader (37°C). Measure fluorescence every 1-2 minutes for 30-60 minutes. F->G caption Experimental Workflow Diagram

A step-by-step workflow for the neurotransmitter uptake assay.
  • Prepare Assay Buffer: Prepare 1X HBSS containing 0.1% BSA. Warm to 37°C.

  • Prepare Compound Dilutions: Prepare serial dilutions of the test aryloxyphenylpropylamines and reference inhibitors in the assay buffer. A typical starting concentration for the highest dose is 10-100 µM, followed by 8-12 serial dilutions (e.g., 1:3 or 1:5). Also, prepare wells with assay buffer only (no inhibitor, 100% activity) and wells with a high concentration of a known potent inhibitor (e.g., 10 µM Fluoxetine for SERT) for 0% activity control.

  • Compound Pre-incubation: Gently remove the growth medium from the cell plate. Add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plate for 10-30 minutes at 37°C. [8][9][11]This step allows the inhibitors to bind to the transporters before the addition of the fluorescent substrate.

  • Prepare Dye Solution: During the pre-incubation, prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.

  • Initiate Uptake and Read Fluorescence: Following the pre-incubation, add 100 µL of the dye solution to each well. Immediately place the plate into a bottom-reading fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.

Data Analysis: From Raw Fluorescence to IC50 and Ki Values

The goal of data analysis is to determine the potency of the test compounds, typically expressed as an IC50 value, and subsequently, the inhibitor constant (Ki).

IC50 Determination
  • Data Extraction: For each well, calculate the rate of fluorescence increase (slope of the kinetic read) or use the fluorescence value at a fixed time point (endpoint).

  • Normalization: Normalize the data by setting the average of the "no inhibitor" wells to 100% activity and the average of the "maximal inhibition" wells to 0% activity.

  • Nonlinear Regression: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Use a nonlinear regression model in a statistical software package like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope). [12][13][14]The equation is typically in the form:

    *Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)HillSlope))

    From this curve fit, the software will calculate the LogIC50, which can then be easily converted to the IC50.

Parameter Description
Top The upper plateau of the curve (should be close to 100%).
Bottom The lower plateau of the curve (should be close to 0%).
LogIC50 The logarithm of the inhibitor concentration that elicits a 50% response.
HillSlope The steepness of the curve. A value of -1.0 is standard for a simple bimolecular interaction.
IC50 The concentration of the inhibitor that produces 50% inhibition of the transporter activity.
Ki Calculation using the Cheng-Prusoff Equation

The IC50 value is dependent on the concentration of the substrate used in the assay. To determine the inhibitor constant (Ki), which is a measure of the binding affinity and is independent of substrate concentration, the Cheng-Prusoff equation can be used for competitive inhibitors:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • Ki is the inhibition constant.

  • IC50 is the half-maximal inhibitory concentration determined from the dose-response curve.

  • [S] is the concentration of the fluorescent substrate used in the assay.

  • Km is the Michaelis-Menten constant of the fluorescent substrate for the transporter (this value is typically provided by the assay kit manufacturer or can be determined experimentally). [9]

Troubleshooting

Problem Possible Cause(s) Solution(s)
High Background Fluorescence - Autofluorescence from cell culture medium (e.g., phenol red, FBS).<[15][16]br>- Compound fluorescence.- Non-specific binding of the fluorescent substrate.- Use phenol red-free medium for the assay.- Measure compound fluorescence separately and subtract from the signal.- Ensure proper washing steps if using a wash-based assay. For no-wash assays, ensure the masking dye is effective.
Low Signal or Small Assay Window - Low transporter expression in the cell line.- Suboptimal cell density.- Incorrect instrument settings (e.g., excitation/emission wavelengths, gain).- Verify transporter expression via Western blot or other methods.- Optimize cell seeding density.- Consult the assay kit manual for recommended instrument settings and optimize the gain.
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors.- Ensure a homogenous cell suspension during plating.- Avoid using the outer wells of the plate or fill them with buffer.- Use calibrated pipettes and proper pipetting techniques.
Poor Curve Fit (Low R-squared) - Inaccurate compound dilutions.- Compound precipitation at high concentrations.- Insufficient number of data points on the curve.- Carefully prepare serial dilutions.- Check compound solubility in the assay buffer.- Use a wider range of concentrations and ensure enough points define the top and bottom plateaus.

Conclusion

The fluorescence-based neurotransmitter uptake assay described in this application note provides a robust, sensitive, and high-throughput method for characterizing the inhibitory activity of aryloxyphenylpropylamines on monoamine transporters. By following this detailed protocol and understanding the underlying scientific principles, researchers in drug discovery and development can efficiently generate high-quality data to guide the selection and optimization of lead compounds targeting the serotonergic, noradrenergic, and dopaminergic systems.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Product Manual]. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Data Analysis with Dr. S. A. Khan. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. [Link]

  • Keenan Hartert. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • Bioinformatics Review. (2022, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial [Video]. YouTube. [Link]

  • Bitesize Bio. (2022, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. The Blog. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Promega Connections. (2014, January 31). Practical Tips for HEK293 Cell Culture When Using cAMP-Glo™ Assay. Retrieved from [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15437. [Link]

  • Lucigen. (n.d.). Mammalian Cells – HEK 293. Retrieved from [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

  • Prusiner, S. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS ONE, 13(3), e0194903. [Link]

  • CYTENA. (n.d.). C.BIRDTM | Enhancing the Cell Growth and Protein Productivity of Adherent HEK293 Cell Line in 96- and 24-well plates. Retrieved from [Link]

  • Bahar, I., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 547-556. [Link]

  • Micheli, F., et al. (2010). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. ACS Medicinal Chemistry Letters, 1(5), 229-233. [Link]

  • Roth, B. L. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 78, 12.11.1-12.11.16. [Link]

  • Cheng, M. H., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 547–556. [Link]

  • De Deurwaerdère, P., et al. (2017). Monoaminergic and Histaminergic Strategies and Treatments in Brain Diseases. Frontiers in Neuroscience, 11, 645. [Link]

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Application Notes & Protocols: A Cell-Based Assay Compendium for Evaluating the Efficacy of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (PPA-HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Efficacy Testing

The development of novel small-molecule therapeutics requires a systematic and robust evaluation of their biological effects. This guide provides a comprehensive framework for assessing the efficacy of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (hereafter referred to as PPA-HCl), a novel investigational compound. Our approach is built on the hypothesis that PPA-HCl acts as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of the Hh pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making its components, particularly the G protein-coupled receptor (GPCR) Smoothened (SMO), prime therapeutic targets.[1][2]

This document outlines a multi-tiered strategy, beginning with foundational assays to determine the compound's impact on overall cell health and progressing to highly specific assays designed to validate its mechanism of action and direct target engagement within the Hh pathway. Each protocol is designed to be a self-validating system, providing researchers with the rationale and detailed steps necessary to generate reproducible and conclusive data.

Part 1: Foundational Efficacy Assessment: Cytotoxicity and Viability

Expertise & Experience: Before investigating a specific mechanism, it is imperative to understand the compound's general effect on cell viability. This foundational step determines the therapeutic window and distinguishes targeted anti-proliferative or cytostatic effects from non-specific cytotoxicity.[3][4] A dose-dependent response is the cornerstone of pharmacological assessment, and establishing the half-maximal inhibitory concentration (IC50) is essential for designing subsequent, more complex mechanistic studies.[5]

Assay 1: Cell Viability and Cytotoxicity Profiling

This protocol utilizes a luminescence-based assay to quantify ATP levels, which directly correlate with the number of metabolically active, viable cells in culture.

Principle: Live cells maintain a stable pool of ATP. Upon cell death, ATP is rapidly degraded. A reagent containing luciferase and its substrate is added to the cell culture; the resulting luminescent signal is proportional to the amount of ATP present and, by extension, the number of viable cells.

Detailed Protocol: ATP-Based Luminescence Viability Assay

  • Cell Plating:

    • Select a cell line relevant to the Hedgehog pathway (e.g., Daoy medulloblastoma cells, which have a constitutively active pathway, or Shh-LIGHT2 cells for reporter assays).

    • Trypsinize and count cells. Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of PPA-HCl in culture medium. A typical starting range is from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations.

    • Incubate the plate for a duration relevant to the expected biological effect (typically 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the 96-well plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.

    • Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Presentation & Interpretation:

Data should be normalized to the vehicle control (defined as 100% viability) and plotted as a sigmoidal dose-response curve to calculate the IC50 value.

PPA-HCl Conc. (µM)Luminescence (RLU)% Viability (Normalized)
1001,5001.5%
304,8004.8%
1015,00015.0%
349,50049.5%
185,00085.0%
0.398,00098.0%
0.199,50099.5%
Vehicle Control100,000100.0%

An IC50 of approximately 3 µM in this example indicates the concentration needed to inhibit 50% of cell viability. This value guides the concentrations used in subsequent assays.

Part 2: Mechanistic Elucidation: Cell Cycle and Apoptosis Analysis

Expertise & Experience: Once a compound is shown to reduce cell viability, the next logical step is to determine how. The two most common mechanisms for anti-cancer agents are the induction of cell cycle arrest and the triggering of programmed cell death (apoptosis).[6] Flow cytometry is a powerful tool for dissecting these processes at the single-cell level.

Assay 2: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[7] The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[8] Inhibition of the Hh pathway is often associated with a G0/G1 phase arrest.[2]

Detailed Protocol: Flow Cytometry for Cell Cycle

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve ~60-70% confluency at the time of harvest.

    • Treat cells with PPA-HCl at concentrations based on the previously determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to include the entire cell population.

    • Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.

    • Incubate at 4°C for at least 2 hours (or overnight).[9]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to prevent staining of double-stranded RNA.[8]

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting data for at least 20,000 events per sample. Use a linear scale for the DNA fluorescence channel.[8]

Assay 3: Apoptosis Detection via Annexin V & PI Staining

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide is used as a viability dye; it is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

Detailed Protocol: Flow Cytometry for Apoptosis

  • Cell Culture and Treatment:

    • Follow the same procedure as for cell cycle analysis (Part 2, Assay 2, Step 1).

  • Staining Procedure:

    • Harvest all cells and wash the pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • The cell populations are identified as follows:

      • Viable: Annexin V-negative and PI-negative.

      • Early Apoptotic: Annexin V-positive and PI-negative.

      • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

Visualization of Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_assays Parallel Mechanistic Assays cluster_cc Cell Cycle cluster_apop Apoptosis start Seed Cells in Multi-Well Plates treat Treat with PPA-HCl (Dose-Response) & Vehicle Control start->treat cc_harvest Harvest & Fix in 70% Ethanol treat->cc_harvest apop_harvest Harvest Live Cells treat->apop_harvest cc_stain Stain with Propidium Iodide & RNase A cc_harvest->cc_stain cc_analyze Flow Cytometry Analysis (G1 vs S vs G2/M) cc_stain->cc_analyze apop_stain Stain with Annexin V-FITC & PI apop_harvest->apop_stain apop_analyze Flow Cytometry Analysis (Viable vs Apoptotic vs Necrotic) apop_stain->apop_analyze

Caption: Workflow for cell cycle and apoptosis analysis.

Part 3: Target Validation: Hedgehog Pathway Inhibition

Expertise & Experience: After establishing the phenotypic effects of PPA-HCl, it is crucial to validate that these effects are mediated through the hypothesized target pathway.[12] A multi-pronged approach using a reporter assay, endogenous gene expression analysis, and a direct target engagement assay provides a robust and compelling case for the compound's mechanism of action.

Assay 4: Gli-Luciferase Reporter Assay

Principle: The final step of the Hh signaling cascade is the activation of Gli transcription factors, which drive the expression of target genes.[13] A reporter assay utilizes a cell line (e.g., Shh-LIGHT2, derived from NIH/3T3 cells) that has been engineered to contain a luciferase gene under the control of a Gli-responsive promoter.[14][15] Inhibition of the pathway upstream of Gli (e.g., at the SMO receptor) will result in a quantifiable decrease in luciferase expression.

Detailed Protocol: Quantifying Hh Pathway Inhibition

  • Cell Culture and Plating:

    • Culture Shh-LIGHT2 cells according to standard protocols.

    • Seed cells in a 96-well white, clear-bottom plate and allow them to become fully confluent. Hh pathway responsiveness is often enhanced in confluent cultures.

  • Pathway Activation and Inhibition:

    • Starve the cells in a low-serum medium (e.g., 0.5% calf serum) for 24 hours.

    • Treat the cells with PPA-HCl at various concentrations for 1-2 hours before pathway activation.

    • Activate the Hh pathway by adding either Sonic Hedgehog (Shh)-conditioned medium or a direct SMO agonist like SAG (Smoothened Agonist).[2] Include a non-activated control.

    • Incubate for an additional 30-48 hours.

  • Luciferase Measurement:

    • Remove the medium and lyse the cells using a passive lysis buffer.

    • Add the luciferase assay substrate and measure luminescence in a plate reader.

    • Trustworthiness Tip: Many reporter plasmids also contain a constitutively expressed Renilla luciferase for normalization. A dual-luciferase assay corrects for variations in cell number and transfection efficiency.[14]

Assay 5: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying direct binding of a compound to its target protein in a native cellular environment.[16][17] The principle is that ligand binding stabilizes the target protein, resulting in an increase in its thermal stability. When cells are heated, unbound proteins will denature and aggregate at lower temperatures than their ligand-bound counterparts.

Detailed Protocol: CETSA Workflow for SMO

  • Cell Treatment:

    • Treat intact cells in culture with a high concentration of PPA-HCl (e.g., 10-20x IC50) or vehicle for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and analyze the amount of remaining SMO protein by Western Blot using a specific anti-SMO antibody.

    • In the presence of a binding ligand like PPA-HCl, a higher amount of soluble SMO should be detected at elevated temperatures compared to the vehicle control, indicating a "thermal shift."

Visualization of the Hedgehog Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition Gli Gli SUFU->Gli Inhibits Gli_A Gli (Active) Gli->Gli_A Activation TargetGenes Target Genes (GLI1, PTCH1) Gli_A->TargetGenes Activates Transcription Shh Shh Ligand Shh->PTCH1 Binds PPA PPA-HCl PPA->SMO Inhibits

Caption: The Hedgehog pathway with the proposed target of PPA-HCl.

Summary and Forward Outlook

This application guide provides a logical, tiered approach to characterizing the efficacy of this compound. By systematically progressing from broad phenotypic assays to specific target-validation studies, researchers can build a comprehensive data package to support its development as a putative Hedgehog pathway inhibitor. The successful execution of these protocols will not only define the compound's potency and mechanism but also provide the critical evidence of target engagement necessary for advancing a novel therapeutic candidate.

References
  • Bio-Rad. Cytotoxicity Assays | Life Science Applications. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Crowley, L.C., et al. Assaying cell cycle status using flow cytometry. (2016) Current Protocols in Immunology. [Link]

  • Wang Q. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024) J Cell Mol Pharmacol. [Link]

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  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [https://typeset.io/papers/protocol-for-apoptosis-assay-by-flow-cytometry-using-2o04e22q1l]([Link] cytometry-using-2o04e22q1l)

  • Scott, A.D., et al. Target Engagement Assays in Early Drug Discovery. (2022) Journal of Medicinal Chemistry. [Link]

  • Vasta, J.D., et al. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2018) Cell Chemical Biology. [Link]

  • JoVE. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in a Cellular Model of Ciliogenesis. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • University of Leicester. Cell Cycle Tutorial Contents. [Link]

  • Briscoe, J., et al. A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened activation sensor. (2018) Scientific Reports. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Cravatt, B.F., et al. Determining target engagement in living systems. (2010) Nature Chemical Biology. [Link]

  • ACS Publications. Importance of Quantifying Drug-Target Engagement in Cells. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • Li, W., et al. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. (2018) Oncogene. [Link]

  • Williams, J.A., et al. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. (2003) PNAS. [Link]

  • Hyman, J.M., et al. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. (2009) PNAS. [Link]

  • ResearchGate. Activity of SMO inhibitors in different in vitro assays. [Link]

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Application Notes & Protocols for Preclinical Antidepressant Efficacy Testing of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The development of novel antidepressant therapeutics is a cornerstone of modern neuroscience research. This document provides a detailed guide for assessing the potential antidepressant effects of the novel compound [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS: 108715-56-6) using established and validated rodent models.[1][2]

While specific preclinical data on this compound is not yet widely published, its structural class, an aryloxyphenylpropylamine, suggests a potential mechanism of action related to the modulation of monoaminergic systems.[3] Many antidepressant drugs, particularly tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), exert their therapeutic effects by inhibiting the reuptake of neurotransmitters like serotonin (5-HT) and norepinephrine (NE), thereby increasing their synaptic availability.[4][5] This guide is therefore constructed around the primary hypothesis that the test compound may function as a monoamine reuptake inhibitor.

The protocols outlined herein are designed to provide a multi-tiered assessment strategy. We begin with rapid behavioral screening models to establish initial efficacy, followed by more complex, chronic models with higher translational validity that mimic the etiology of human depression. Finally, we include protocols for assessing neurobiological changes, such as adult hippocampal neurogenesis, which are increasingly recognized as a key component of antidepressant action.[6][7] This comprehensive approach ensures a robust evaluation of the compound's potential as a novel antidepressant.

General Experimental Workflow

A systematic approach is critical for the successful evaluation of a novel compound. The overall workflow should proceed from initial screening to more complex mechanistic studies. This ensures that resources are allocated efficiently and that the resulting data is robust and interpretable.

G cluster_0 Phase 1: Preparation & Acclimation cluster_1 Phase 2: Dosing & Behavioral Screening cluster_2 Phase 3: Chronic Modeling & Mechanistic Studies cluster_3 Phase 4: Data Analysis & Interpretation A Animal Procurement (e.g., Sprague-Dawley Rats or C57BL/6 Mice) B Acclimation Period (Minimum 1 week) A->B C Baseline Health & Weight Monitoring B->C D Compound Administration ([2-(3-Phenylpropoxy)phenyl]amine HCl, Vehicle, Positive Control) C->D Begin Experiment E Acute Behavioral Testing (Forced Swim Test & Tail Suspension Test) D->E F Chronic Mild Stress (CMS) Induction (4-8 weeks) E->F If Positive Signal G Chronic Compound Administration F->G H Behavioral Assessment Post-CMS (Sucrose Preference, FST) G->H I Neurobiological Analysis (Tissue Collection for Neurogenesis Assay) H->I J Statistical Analysis (ANOVA, t-tests) I->J K Interpretation of Results J->K L Dose-Response Evaluation K->L UCMS_Workflow cluster_0 UCMS Induction Phase (Weeks 1-7) cluster_1 Treatment & Testing Phase stressors Week 1 Mon: Cage Tilt (45°) Tue: Damp Bedding Wed: Light Cycle Reversal Thu: Predator Sound Fri: Shallow Water Bath... ... Week 7 Mon: Damp Bedding Tue: Stroboscope Wed: Cage Tilt (45°) Thu: Social Stress Fri: No Bedding... treatment Chronic Dosing (Weeks 4-7) - Vehicle - Test Compound - Positive Control testing Behavioral Readouts (Weekly) - Sucrose Preference Test - Body Weight stressors->testing Assess Anhedonia caption UCMS Protocol Workflow Example

Caption: Example workflow for the Unpredictable Chronic Mild Stress protocol.

Protocol: Unpredictable Chronic Mild Stress (UCMS)

  • Baseline Measurement:

    • Before starting the stress protocol, train all animals on the Sucrose Preference Test (SPT) to establish a baseline preference for a 1% sucrose solution over water. A healthy animal will show a strong preference (>80%) for sucrose.

  • UCMS Procedure (Duration: 4-8 weeks):

    • House animals individually to increase the impact of social stressors.

    • Apply one mild stressor per day according to a randomized schedule. The unpredictability is key to preventing habituation. [8] * Sample Stressor Schedule:

      Day Stressor Duration
      1 Damp Bedding (100ml water in sawdust) 12 hours
      2 Cage Tilt (45°) 8 hours
      3 Light/Dark Cycle Reversal 24 hours
      4 Predator Sound/Smell (e.g., fox urine) 2 hours
      5 Shallow Water Bath (1.5 cm of 25°C water) 1 hour
      6 Stroboscopic Light 4 hours

      | 7 | No Bedding | 12 hours |

  • Chronic Drug Administration:

    • Begin daily administration of the test compound, vehicle, or positive control (e.g., Fluoxetine, 10 mg/kg) during the final 3-4 weeks of the UCMS protocol. This chronic dosing regimen is essential for observing therapeutic effects.

  • Behavioral Assessment (Anhedonia):

    • Perform the Sucrose Preference Test (SPT) weekly to monitor the development and reversal of anhedonia.

    • SPT Protocol: Deprive animals of water for 4-12 hours. Then, present them with two pre-weighed bottles: one containing 1% sucrose solution and one containing plain water.

    • After 1-2 hours, remove and weigh the bottles to determine consumption.

    • Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.

    • A significant decrease in sucrose preference in the vehicle-treated stress group confirms the induction of anhedonia. A significant reversal of this deficit in the compound-treated group indicates antidepressant efficacy.

  • Data Analysis:

    • Analyze sucrose preference data using a two-way ANOVA (treatment x time) with repeated measures.

    • At the end of the study, other behavioral tests like the FST can be performed to provide converging evidence.

Neurobiological Correlates: Assessing Adult Hippocampal Neurogenesis

The neurotrophic hypothesis of depression posits that depression is associated with impaired neural plasticity and reduced hippocampal volume. [7]Antidepressants are thought to work, in part, by reversing these deficits and promoting neurogenesis. [9]Assessing the effect of this compound on neurogenesis provides critical mechanistic insight.

G A Test Compound ([2-(3-Phenylpropoxy)phenyl]amine HCl) B Inhibition of Monoamine (5-HT, NE) Reuptake A->B C Increased Synaptic Monoamine Levels B->C D Activation of Postsynaptic Receptors (e.g., 5-HT1A) C->D E Upregulation of Intracellular Signaling (e.g., cAMP pathway) D->E F Increased CREB Phosphorylation E->F G Increased BDNF Gene Expression F->G H Promotion of Adult Hippocampal Neurogenesis (Survival & Differentiation) G->H I Enhanced Synaptic Plasticity G->I J Therapeutic Antidepressant Effect H->J I->J

Caption: Hypothesized signaling pathway for antidepressant-induced neurogenesis.

Protocol: BrdU Labeling for Neurogenesis

  • Principle:

    • Bromodeoxyuridine (BrdU) is a synthetic thymidine analog that is incorporated into the DNA of dividing cells during the S-phase of the cell cycle. By labeling with BrdU and later staining for it alongside markers for mature neurons (e.g., NeuN), we can quantify the number of new neurons that have survived.

  • BrdU Administration:

    • Following a chronic treatment paradigm (e.g., 21-28 days with the test compound), administer BrdU (50-100 mg/kg, i.p.) to the animals. Multiple injections (e.g., one per day for 3-5 days) may be required depending on the experimental question (proliferation vs. survival).

  • Tissue Collection and Processing:

    • To assess cell survival, wait 3-4 weeks after the final BrdU injection before sacrificing the animals. This allows time for the newly born cells to differentiate into mature neurons.

    • Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Extract the brain and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the hippocampus into 40 µm sections using a cryostat or vibratome.

  • Immunohistochemistry (IHC):

    • DNA Denaturation: To expose the BrdU epitope, pre-treat the sections with 2N HCl.

    • Blocking: Block non-specific binding with a solution containing normal goat serum and Triton X-100.

    • Primary Antibodies: Incubate sections overnight at 4°C with a cocktail of primary antibodies:

      • Anti-BrdU (to label new cells).

      • Anti-NeuN (to identify mature neurons).

    • Secondary Antibodies: Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rat Alexa Fluor 488 for BrdU, goat anti-mouse Alexa Fluor 594 for NeuN).

    • Mount sections on slides and coverslip with a mounting medium containing DAPI to visualize cell nuclei.

  • Quantification and Analysis:

    • Using a confocal microscope, image the dentate gyrus of the hippocampus.

    • Count the number of BrdU-positive cells that are also co-labeled with NeuN (BrdU+/NeuN+). This represents the population of newly born mature neurons.

    • Use stereological principles (e.g., the optical fractionator method) for unbiased cell counting.

    • Compare the number of new neurons across treatment groups using a one-way ANOVA. A significant increase in the number of BrdU+/NeuN+ cells in the compound-treated group would provide strong evidence for a pro-neurogenic mechanism of action.

Conclusion

This guide provides a comprehensive framework for evaluating the antidepressant potential of this compound. By progressing from rapid behavioral screens (FST, TST) to a translationally relevant chronic stress model (UCMS), and finally to mechanistic neurogenesis studies, researchers can build a robust data package. Positive results across these tiers would provide compelling evidence for the compound's efficacy and warrant further investigation into its therapeutic potential for treating major depressive disorder.

References

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  • Antoniuk, S., et al. (2022). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. MDPI. Available at: [Link]

  • Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. Neuropsychopharmacology, 36(1), 349–350. Available at: [Link]

  • Yaribeygi, H., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (93), e52587. Available at: [Link]

  • Hasan, M. M., et al. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(4), 464-476. Available at: [Link]

  • Monteggia, L. M., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments, (106), e53109. Available at: [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Available at: [Link]

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769. Available at: [Link]

  • Maciag, D., et al. (2010). Animal models of depression and neuroplasticity: assessing drug action in relation to behavior and neurogenesis. Methods in Molecular Biology, 602, 249–262. Available at: [Link]

  • Goshen, I., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments, (140), e58231. Available at: [Link]

  • Eli Lilly and Co. (1977). Aryloxyphenylpropylamines in treating depression. U.S. Patent No. 4,018,895.
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  • ChemSrc. (2024). This compound. Available at: [Link]

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  • Hillhouse, T. M., & Porter, J. H. (2015). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology, 23(1), 1–21. Available at: [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. Available at: [Link]

  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. Available at: [Link]

  • Wikipedia. (n.d.). Animal models of depression. Available at: [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. Available at: [Link]

  • Monteiro, S., et al. (2015). An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice. Frontiers in Psychiatry, 6, 6. Available at: [Link]

  • Rosdahl, J. A., et al. (1993). Synthesis and antidepressant profiles of phenyl-substituted 2-amino- and 2-[(alkoxycarbonyl)amino]-1,4,5,6-tetrahydropyrimidines. Journal of Medicinal Chemistry, 36(19), 2821–2827. Available at: [Link]

  • Can, A., et al. (2012). The Tail-suspension Test. Journal of Visualized Experiments, (59). Available at: [Link]

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  • Tanti, A., & Belzung, C. (2013). The Neural Plasticity Theory of Depression: Assessing the Roles of Adult Neurogenesis and PSA-NCAM within the Hippocampus. Brain Sciences, 3(1), 226–251. Available at: [Link]

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  • Vollmayr, B., et al. (2007). Neurogenesis and depression: what animal models tell us about the link. European Archives of Psychiatry and Clinical Neuroscience, 257(5), 300–303. Available at: [Link]

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Sources

In vivo microdialysis procedure for measuring neurotransmitter levels with [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vivo Microdialysis for Measuring Neurotransmitter Levels with [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to In Vivo Microdialysis for Probing Neurotransmitter Dynamics: Application of this compound

Authored by a Senior Application Scientist

Introduction: Unveiling Neurochemistry in Real-Time

In the landscape of neuropharmacology, in vivo microdialysis stands as a cornerstone technique, offering a unique window into the dynamic chemical environment of the living brain.[1][2] It allows for the continuous sampling of endogenous molecules, such as neurotransmitters and their metabolites, directly from the extracellular fluid of discrete brain regions in awake, freely moving subjects.[1][3] This capability is invaluable for elucidating the neurochemical mechanisms of novel therapeutic compounds.

This guide provides a detailed framework for utilizing in vivo microdialysis to investigate the effects of this compound on neurotransmitter levels. While this specific compound is not extensively documented in public literature, its structural class—related to aryloxyphenylpropylamines—suggests a potential role as a monoamine reuptake inhibitor.[4][5][6] This protocol is therefore designed to test the hypothesis that local administration of this compound will modulate synaptic concentrations of key neurotransmitters like dopamine (DA), serotonin (5-HT), and norepinephrine (NE). We will detail the principles, experimental design, surgical procedures, and analytical methodologies required to execute these studies with scientific rigor.

The Principle: A Dialysis Probe as a Synaptic Reporter

Microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[7] A small, specialized probe, designed to mimic a blood capillary, is stereotactically implanted into a target brain region.[8][9]

  • Forward Dialysis (Sampling): A physiological solution, known as the perfusate (typically artificial cerebrospinal fluid or aCSF), is slowly pumped through the probe.[3][10] As the perfusate flows past the membrane, a concentration gradient drives extracellular molecules, including neurotransmitters, from the brain's interstitial fluid into the probe. The resulting fluid, the dialysate, is collected for analysis.[9]

  • Reverse Dialysis (Delivery): The same principle allows for the localized delivery of pharmacological agents.[10][11] By including a compound like this compound in the perfusate, it diffuses out of the probe and into the surrounding tissue.[11] This method is exceptionally powerful for assessing the direct, localized effects of a drug, bypassing the blood-brain barrier and avoiding systemic confounds.[1]

G cluster_0 Microdialysis Probe (in Brain Tissue) cluster_1 Extracellular Space Perfusate_In Perfusate Inflow (aCSF + Compound) Probe_Tip Semi-permeable Membrane Perfusate_In->Probe_Tip Delivery (Reverse Dialysis) Dialysate_Out Dialysate Outflow (aCSF + Neurotransmitters) Probe_Tip->Dialysate_Out Collection (Forward Dialysis) Compound [2-(3-Phenylpropoxy)phenyl]amine hydrochloride Probe_Tip->Compound Diffusion Gradient NT Neurotransmitters (e.g., Dopamine, Serotonin) NT->Probe_Tip Diffusion Gradient

Caption: Principle of forward and reverse microdialysis.

Hypothesized Mechanism of Action

Phenylpropanamine derivatives are frequently investigated as inhibitors of monoamine transporters.[4][12] We hypothesize that this compound functions as a triple reuptake inhibitor (SNDRI), blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6] By inhibiting these transporters on the presynaptic terminal, the compound prevents the re-clearing of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing postsynaptic signaling.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (NTs) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft NT Release Transporter Reuptake Transporter (SERT, DAT, NET) Receptor Postsynaptic Receptors Synaptic_Cleft->Transporter NT Reuptake Synaptic_Cleft->Receptor Binding Compound [2-(3-Phenylpropoxy)phenyl]amine hydrochloride Compound->Transporter Inhibition

Caption: Hypothesized mechanism of neurotransmitter reuptake inhibition.

Experimental Design and Key Considerations

A successful microdialysis experiment hinges on meticulous planning. The choices made here directly impact data quality and interpretability.

4.1. Animal Model and Ethics The choice of animal (e.g., Wistar rat, C57BL/6 mouse) depends on the research question and available stereotaxic atlases. All procedures must be conducted in accordance with institutional and national guidelines for animal welfare.[13][14] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework.[15] Researchers must receive proper training in animal handling, anesthesia, and aseptic surgical techniques to minimize pain and distress.[13][16]

4.2. Probe Selection The microdialysis probe is the most critical component. Key parameters include:

  • Molecular Weight Cut-Off (MWCO): For small molecule neurotransmitters, a probe with a MWCO of 20-50 kDa is standard.[17] This allows diffusion of analytes while excluding larger molecules like proteins.

  • Membrane Length: Typically 1-4 mm, chosen to match the dimensions of the target brain structure.

  • Probe Type: Probes designed for chronic use in freely moving animals (implanted with a guide cannula) are recommended over acute probes for most neuropharmacology studies.[18][19]

4.3. Perfusion Fluid Composition The perfusate should closely mimic the ionic composition of the brain's extracellular fluid to minimize osmotic and ionic shifts.[10] Artificial cerebrospinal fluid (aCSF) is generally preferred over standard Ringer's solution for its more physiological composition.[10]

ComponentaCSF Concentration (mM)Ringer's Solution (mM)
NaCl147148
KCl2.7 - 4.04.0
CaCl₂1.23.0
MgCl₂0.85 - 1.20
Reference [10][20][21][10]
Table 1: Comparison of typical perfusion fluid compositions.

Detailed Experimental Protocols

The overall workflow involves three main stages: surgery, microdialysis sampling, and sample analysis.

A Protocol 1: Stereotaxic Surgery & Guide Cannula Implantation B Animal Recovery (3-7 days) A->B C Protocol 2: In Vivo Microdialysis (Probe Insertion & Sampling) B->C D Baseline Collection (Stable NT Levels) C->D E Reverse Dialysis of Compound D->E F Post-Dose Collection E->F G Protocol 3: Sample Analysis (HPLC-ECD) F->G H Protocol 4: Data Analysis & Validation G->H

Caption: Overall experimental workflow.

Protocol 1: Stereotaxic Surgery & Guide Cannula Implantation

Objective: To accurately and aseptically implant a guide cannula dorsal to the brain region of interest. This allows for subsequent insertion of the microdialysis probe in an awake animal with minimal stress.[3]

Materials:

  • Stereotaxic frame

  • Anesthesia system (e.g., isoflurane vaporizer)[22]

  • Heating pad to maintain body temperature

  • Surgical drill, guide cannula, dummy probe, dental cement, anchor screws

  • Standard surgical tools (scalpel, forceps, etc.), all autoclaved

Procedure:

  • Anesthesia: Anesthetize the animal (e.g., rat with ketamine/xylazine or isoflurane).[23] Apply ophthalmic ointment to prevent eye dryness.[11]

  • Positioning: Secure the animal in the stereotaxic frame. Ensure the skull is level between bregma and lambda.[24]

  • Incision: Shave the scalp, and sterilize with an iodine-based solution followed by 70% ethanol.[23] Make a midline incision to expose the skull.

  • Coordinate Targeting: Identify bregma. Using a brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target region.

  • Craniotomy: Drill a small burr hole through the skull at the target AP and ML coordinates. Carefully remove the underlying dura mater.

  • Anchorage: Drill 1-2 additional holes for miniature anchor screws, which will secure the dental cement headcap.

  • Cannula Implantation: Lower the guide cannula to a DV coordinate approximately 1 mm above the target site.[22]

  • Fixation: Apply dental cement around the guide cannula and anchor screws to form a solid headcap.

  • Closure: Once the cement has hardened, suture the scalp incision around the headcap.

  • Recovery: Insert a dummy probe into the guide cannula to maintain patency. Administer post-operative analgesics and allow the animal to recover for 3-7 days in its home cage.

Protocol 2: In Vivo Microdialysis Procedure

Objective: To collect dialysate samples from an awake, freely moving animal to establish a baseline of neurotransmitter levels, followed by administration of this compound via reverse dialysis.

Materials:

  • Microdialysis system (syringe pump, liquid switch, fraction collector)

  • Microdialysis probe, tethering system, and counter-balanced arm

  • Perfusion fluid (aCSF), filtered and degassed

  • This compound solution prepared in aCSF

Procedure:

  • System Preparation: Flush all tubing with aCSF to remove air bubbles.[11] Set the syringe pump to a low, constant flow rate (e.g., 1.0 - 2.0 µL/min).[1] Slower flow rates generally yield higher analyte recovery.[7]

  • Probe Insertion: Gently restrain the animal and replace the dummy probe with the microdialysis probe. Connect the probe inlet and outlet tubing and place the animal in the experimental chamber, ensuring the tether moves freely.

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours. This period is crucial for tissue recovery from the probe insertion trauma and for neurotransmitter levels to stabilize.[3]

  • Baseline Sampling: Begin collecting dialysate samples into vials, typically at 10-20 minute intervals. Collect at least 3-4 stable baseline samples where neurotransmitter concentrations are consistent.

  • Reverse Dialysis: Using a liquid switch, change the perfusion fluid to aCSF containing a known concentration of this compound.

  • Post-Administration Sampling: Continue collecting samples for the desired duration (e.g., 2-3 hours) to monitor the drug-induced changes in neurotransmitter levels.

  • Probe Removal & Verification: At the end of the experiment, humanely euthanize the animal. Remove the brain and histologically verify the probe placement.

Protocol 3: Sample Analysis via HPLC-ECD

Objective: To accurately quantify the low concentrations of monoamine neurotransmitters in the collected dialysate samples. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for this application due to its exceptional sensitivity and selectivity.[2][25][26][27]

Materials:

  • HPLC system with an electrochemical detector

  • Analytical column (e.g., C18 reverse phase)

  • Mobile phase (specific composition depends on analytes)

  • Neurotransmitter standards for calibration curve

Procedure:

  • System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the detector. Set the electrode potential to an optimal voltage for oxidizing the monoamines of interest (e.g., +650 to +750 mV).[28]

  • Calibration: Prepare a series of standard solutions with known neurotransmitter concentrations. Inject these standards to generate a calibration curve (peak area vs. concentration). The sensitivity can reach the femtomolar range.[27]

  • Sample Injection: Inject a fixed volume (e.g., 10 µL) of each dialysate sample onto the column.[28] An autosampler is highly recommended for throughput and reproducibility.[27]

  • Data Acquisition: Record the chromatograms. Identify and quantify the neurotransmitter peaks based on their retention time and the calibration curve.

ParameterTypical SettingRationale
Analytical Technique HPLC-ECDHigh sensitivity (femtomolar) required for low concentrations in dialysates.[2][25][27]
Column C18 Reverse PhaseStandard for separating monoamines and their metabolites.[25]
Flow Rate 0.5 - 1.0 mL/minOptimal for chromatographic separation.
Injection Volume 5 - 20 µLLimited by the small volume of dialysate collected per fraction.[2]
Detector Potential +650 to +750 mVOxidizes monoamines for sensitive electrochemical detection.[28]
Table 2: Representative HPLC-ECD parameters for neurotransmitter analysis.
Protocol 4: Data Analysis and Validation

Objective: To normalize the data and perform statistical analysis. A critical concept in microdialysis is that the concentration in the dialysate is only a fraction of the true extracellular concentration, a value known as "relative recovery."

Procedure:

  • Normalization: Express the neurotransmitter concentration in each sample as a percentage of the average baseline concentration. This controls for inter-animal variability.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare neurotransmitter levels during baseline, drug administration, and post-administration periods.

  • (Optional but Recommended) Quantitative Microdialysis: For a more rigorous quantification of absolute extracellular concentrations, perform a calibration method like the no-net-flux technique.[29][30] This involves perfusing several different concentrations of the analyte and plotting the difference between the concentration in and out of the probe.[29] The x-intercept of this plot represents the true extracellular concentration.[29] This method is crucial when the experimental manipulation (i.e., the drug) is suspected of altering the probe's recovery characteristics.[29][30]

References

  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. (2024). MDPI.
  • Microdialysis - In Vivo System for Neurotransmitter Recovery. (2015). Amuza Inc.
  • Mathematical Model of Hippocampal Microdialysis: Valid
  • In vivo Microdialysis in Anesthetized R
  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. OUCI.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central (PMC).
  • A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. SAGE Journals.
  • Mathematical Model of Hippocampal Microdialysis: Validation of in vivo Methodology. (2020). arXiv.
  • Benefits of using HPLC-ECD for Neurotransmitter Detection. (2020). Amuza Inc.
  • Microdialysis guide cannula implant
  • Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.Net.
  • In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. PubMed Central (PMC).
  • Detection and Quantification of Neurotransmitters in Dialys
  • In Vivo Brain Microdialysis of Monoamines.
  • Perfusion fluid. M Dialysis.
  • Surgical implantation of guide tubes for microdialysis. Bio-protocol.
  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). NIH.
  • research. CMA Microdialysis.
  • Microdialysis in Rodents. PubMed Central (PMC).
  • Best Microdialysis Probe for Your Study. (2020). Amuza Inc.
  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). RSC Publishing.
  • Microdialysis Probes How to Choose the Best One. (2020). YouTube.
  • CMA Sterile Microdialysis Perfusion Fluid.
  • Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving R
  • In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Oxford Academic.
  • Comparison of Microdialysis Sampling Perfusion Fluid Components on the Foreign Body Reaction in R
  • Overview of Brain Microdialysis. PubMed Central (PMC).
  • CMA Probes & Guides for Microdialysis.
  • In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-β Metabolism and Half-Life. PubMed Central (PMC).
  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using R
  • Eicom Microdialysis Probes for In Vivo Research. (2015). Amuza Inc.
  • Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. (2021). bioRxiv.
  • Synthesis, Antiproliferative Activity, and Mechanism of Action of a Series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed.
  • Ethical considerations in animal studies. PubMed Central (PMC).
  • Ethical considerations regarding animal experimentation. (2022). Journal of Preventive Medicine and Hygiene.
  • Ethical considerations regarding animal experiment
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  • Aryloxyphenylpropylamines in treating depression.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS No: 108715-56-6).[1][2] The primary objective is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions to improve reaction yield, enhance product purity, and streamline the synthetic workflow. The core of this synthesis typically relies on a two-step process: a Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitro group to the target amine. This guide addresses the critical parameters and potential pitfalls in both stages.

Overall Synthetic Workflow

The most reliable and high-yielding pathway to the target compound involves a three-stage process. This approach minimizes side reactions, such as N-alkylation, by protecting the amine functionality as a nitro group until the final step.

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation & Purification A 2-Nitrophenol + 1-Bromo-3-phenylpropane B Williamson Ether Synthesis (Base, Solvent, Heat) A->B Reactants C 2-(3-Phenylpropoxy)-1-nitrobenzene B->C Product E Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) D 2-(3-Phenylpropoxy)-1-nitrobenzene D->E Substrate F [2-(3-Phenylpropoxy)phenyl]amine (Free Base) E->F Product H HCl Addition (in suitable solvent) G [2-(3-Phenylpropoxy)phenyl]amine G->H I [2-(3-Phenylpropoxy)phenyl]amine HCl (Final Product) H->I J Recrystallization I->J

Caption: High-level workflow for the synthesis of [2-(3-Phenylpropoxy)phenyl]amine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

A1: The most prevalent and reliable route is a Williamson ether synthesis followed by a nitro group reduction. The synthesis starts with 2-nitrophenol and an alkyl halide like 1-bromo-3-phenylpropane. The phenoxide, generated by a base, displaces the halide in an SN2 reaction.[3] Using 2-nitrophenol protects the future amine site and prevents N-alkylation, a common side reaction if 2-aminophenol were used directly. The resulting nitro-intermediate is then cleanly reduced to the primary amine, which is subsequently converted to its hydrochloride salt for stability and ease of handling.

Q2: Why is starting with 2-nitrophenol preferred over 2-aminophenol?

A2: There are two primary reasons. First, the amine group (-NH2) in 2-aminophenol is also nucleophilic and can compete with the hydroxyl group (-OH) in reacting with the alkyl halide, leading to a mixture of O-alkylated and N-alkylated products, thus reducing the yield of the desired compound. Second, the strongly basic conditions required to deprotonate the phenol can also deprotonate the amine, complicating the reaction profile. The nitro group (-NO2) is non-nucleophilic and electron-withdrawing, which actually increases the acidity of the phenolic proton, facilitating its removal by a base. The nitro group is then reliably reduced to the amine in a subsequent high-yielding step.

Q3: What are the typical reaction conditions for the Williamson ether synthesis step?

A3: This reaction is typically conducted in a polar aprotic solvent like DMF or acetone at temperatures ranging from 50 to 100 °C.[4] The choice of base is critical, with common options being potassium carbonate (K2CO3), a moderately strong and cost-effective base, or sodium hydride (NaH) for a faster reaction, although NaH requires stricter anhydrous conditions. Reaction times can vary from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).

Q4: Which analytical techniques are best for monitoring the reaction and assessing final product purity?

A4: For reaction monitoring, TLC is indispensable for tracking the consumption of starting materials and the formation of the product. For final purity assessment, a combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual starting materials or by-products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To accurately quantify the purity of the final hydrochloride salt.

  • Melting Point: A sharp melting range for the final salt is a good indicator of high purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Yield in Williamson Ether Synthesis Step

Q: I have set up the Williamson ether synthesis reaction between 2-nitrophenol and 1-bromo-3-phenylpropane, but after several hours, TLC analysis shows mostly unreacted starting materials. What went wrong?

A: This issue typically points to one of four areas: base effectiveness, reagent quality, reaction temperature, or solvent choice.

  • Ineffective Deprotonation (Base Issue): The phenolic proton of 2-nitrophenol must be removed to form the nucleophilic phenoxide.

    • Causality: If the base is too weak or has degraded (e.g., K2CO3 that has absorbed moisture, old NaH), deprotonation will be incomplete.

    • Solution: Use a fresh, anhydrous base. For K2CO3, ensure it is finely powdered to maximize surface area. If using NaH, ensure it is properly dispensed from a fresh container under an inert atmosphere. Consider switching to a stronger base like cesium carbonate (Cs2CO3) which is known to accelerate SN2 reactions.

  • Poor Quality Alkyl Halide: The alkylating agent is the electrophile in the SN2 reaction.

    • Causality: 1-bromo-3-phenylpropane can degrade over time. If it has been improperly stored, it may have hydrolyzed or eliminated to form other species.

    • Solution: Check the purity of the alkyl halide by NMR or use a freshly opened bottle. Distillation of the alkyl halide can be performed if purity is suspect.

  • Insufficient Temperature: SN2 reactions have an activation energy barrier that must be overcome.

    • Causality: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. For a solvent like acetone (boiling point ~56°C), you may need to switch to a higher-boiling solvent like DMF (boiling point ~153°C) or acetonitrile to achieve the necessary temperature.

  • Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing reaction rate.

    • Causality: Protic solvents (like ethanol or water) will solvate the phenoxide ion, reducing its nucleophilicity and slowing down the SN2 reaction.

    • Solution: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetone.[4] These solvents are effective at solvating the cation (e.g., K+) but do not strongly solvate the nucleophile, leaving it free to react.

ParameterRecommendationRationale
Base K2CO3 (anhydrous, powdered) or NaH (60% in oil)K2CO3 is effective and easy to handle. NaH is stronger but requires inert atmosphere techniques.
Solvent Anhydrous DMF or AcetonePolar aprotic solvents accelerate SN2 reactions by not solvating the nucleophile.
Temperature 60-100 °CProvides sufficient energy to overcome the activation barrier without promoting excessive side reactions.
Reagents Use fresh or purified starting materialsEnsures reactive species are present at the correct concentration and not compromised.
Problem 2: Significant By-product Formation

Q: My reaction produces the desired ether, but I also see a significant, less polar spot on the TLC plate. What is this by-product and how can I prevent it?

A: The most likely by-product in this reaction is 3-phenyl-1-propene, which arises from an E2 elimination side reaction.

G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Pathway phenoxide Ar-O⁻ alkyl_halide_sn2 Br-CH₂-CH₂-CH₂-Ph phenoxide->alkyl_halide_sn2 Backside Attack product Ar-O-CH₂-CH₂-CH₂-Ph alkyl_halide_sn2->product Substitution base Ar-O⁻ (as base) alkyl_halide_e2 H-CH(R)-CH₂-Br base->alkyl_halide_e2 Proton Abstraction byproduct R-CH=CH₂ alkyl_halide_e2->byproduct Elimination

Caption: Competing SN2 (ether formation) and E2 (alkene by-product) pathways.

  • Causality: The phenoxide ion is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the carbon bearing the bromine, leading to the elimination of HBr and the formation of an alkene.[4] This is favored by:

    • High temperatures.

    • Sterically hindered or strong bases. While the phenoxide itself is the nucleophile, using an excessively strong or bulky base to generate it (like potassium tert-butoxide) can favor elimination.

  • Solutions to Minimize Elimination:

    • Use a Milder Base: K2CO3 is generally preferred over stronger bases like NaH if elimination is a problem, as it creates a lower concentration of the highly reactive phenoxide at any given time.

    • Control Temperature: Do not use excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choose the Right Halide: While bromide is a good leaving group, iodide (from 1-iodo-3-phenylpropane) can sometimes increase the rate of substitution relative to elimination. You could generate this in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction).

Problem 3: Low Yield During Nitro Group Reduction

Q: I have successfully synthesized the nitro-intermediate, but the reduction step to the amine is giving a low yield and a complex mixture of products. What are the best practices for this step?

A: The reduction of an aromatic nitro group is generally efficient but can have pitfalls depending on the method.

  • Method 1: Catalytic Hydrogenation (H₂/Pd-C)

    • Advantages: Clean reaction, easy workup (filtration of catalyst).

    • Potential Issues:

      • Catalyst Poisoning: Sulfur-containing impurities can poison the palladium catalyst.

      • Incomplete Reaction: Insufficient hydrogen pressure or poor catalyst activity.

    • Troubleshooting:

      • Ensure the substrate is free of impurities from the previous step.

      • Use a fresh, active catalyst (typically 5-10% Pd on Carbon).

      • Ensure the reaction vessel is properly purged and maintained under a positive pressure of hydrogen (a balloon is often sufficient for small scale, but a Parr shaker is better).

      • Solvents like ethanol, methanol, or ethyl acetate are ideal.

  • Method 2: Metal/Acid Reduction (e.g., SnCl₂·2H₂O in Ethanol or Ethyl Acetate)

    • Advantages: Very reliable for nitro groups, tolerant of many functional groups, and does not require specialized pressure equipment.

    • Potential Issues:

      • Harsh Workup: The workup requires basification (e.g., with NaOH or NaHCO₃) to neutralize the acid and precipitate tin salts, which can sometimes trap the product.

      • Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete reaction.

    • Troubleshooting:

      • Use a sufficient excess of the reducing agent (typically 3-5 equivalents of SnCl₂·2H₂O).

      • During workup, after basifying the solution, filter the mixture through a pad of Celite to remove the fine tin salt precipitate. Wash the Celite pad thoroughly with an organic solvent (like ethyl acetate) to recover any adsorbed product.

Problem 4: Difficulty with Hydrochloride Salt Formation and Purification

Q: My free base amine is an oil and is difficult to purify. When I try to make the HCl salt, I get a gummy solid instead of a crystalline powder. How can I improve this final step?

A: This is a common issue related to purity and crystallization technique.

  • Causality of Gummy Solid:

    • Impurity: The presence of unreacted starting materials, by-products, or residual solvent in your free base amine can inhibit crystallization, acting as an "anti-solvent."

    • Incorrect Solvent: The solvent used for salt formation is critical. It must dissolve the free base but be a poor solvent for the resulting hydrochloride salt.

    • Excessive HCl: Adding too much HCl can lead to the formation of oily dihydrochloride salts or simply suppress crystallinity.

  • Protocol for Clean Salt Formation:

    • Purify the Free Base First: If possible, purify the oily free base amine by column chromatography on silica gel. This is the most critical step. A gradient elution of hexane and ethyl acetate is typically effective.

    • Choose the Right Solvent System: Dissolve the purified free base in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

    • Controlled HCl Addition: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in isopropanol). Add the acid dropwise with vigorous stirring until the solution becomes slightly acidic (check with pH paper). Alternatively, bubble dry HCl gas through the solution.

    • Induce Crystallization: If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the solution in an ice bath can also help.

    • Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.[5] This step is crucial for obtaining a high-purity, crystalline solid with a sharp melting point.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-Phenylpropoxy)-1-nitrobenzene

  • To a round-bottom flask under a nitrogen atmosphere, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the nitrophenol).

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add 1-bromo-3-phenylpropane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).

  • Once the 2-nitrophenol is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of [2-(3-Phenylpropoxy)phenyl]amine (Free Base)

  • Dissolve the crude 2-(3-phenylpropoxy)-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker with ice.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M NaOH with stirring until the solution is basic (pH > 8) and a thick white precipitate of tin salts forms.

  • Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base amine as an oil.

Protocol 3: Formation and Purification of this compound

  • Dissolve the crude amine in a minimal amount of diethyl ether or isopropanol.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring. A white precipitate should form. Continue adding until no further precipitation is observed and the solution is slightly acidic.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether.

  • Recrystallize the crude solid from a mixture of isopropanol and diethyl ether to obtain the pure this compound as a white crystalline solid. Dry under vacuum.

References

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Technical Support Center: Synthesis of 2-(3-Phenylpropoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(3-phenylpropoxy)aniline. It is designed for researchers, chemists, and drug development professionals to help navigate the common challenges and side reactions inherent in this synthesis.

Introduction to the Synthesis

The synthesis of 2-(3-phenylpropoxy)aniline is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 2-aminophenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as (3-bromopropyl)benzene, in an SN2 reaction. While straightforward in principle, the presence of two nucleophilic sites on 2-aminophenol—the hydroxyl group (OH) and the amino group (NH₂)—introduces significant challenges in chemoselectivity. This guide will address the primary side reactions and offer strategies for optimizing the synthesis towards the desired O-alkylation product.

Reaction Pathway and Key Side Reactions

A clear understanding of the desired reaction and its competing pathways is crucial for effective troubleshooting.

DOT Script for Reaction Pathways

Synthesis_Pathways cluster_reactants Starting Materials 2-Aminophenol 2-Aminophenol AlkylHalide 3-Phenylpropyl Halide Elimination Side Product: Allylbenzene (Elimination) AlkylHalide->Elimination Base-induced (E2) Phenoxide 2-Aminophenoxide (Ambident Nucleophile) DesiredProduct Desired Product: 2-(3-Phenylpropoxy)aniline (O-Alkylation) Phenoxide->DesiredProduct O-Attack (SN2) + Alkyl Halide N_Alkylated Side Product: N-(3-Phenylpropyl)-2-aminophenol (N-Alkylation) Phenoxide->N_Alkylated N-Attack (SN2) + Alkyl Halide Di_Alkylated Side Product: N,O-Dialkylated Product DesiredProduct->Di_Alkylated + Alkyl Halide (Further N-Alkylation) Base Base Base->Phenoxide Deprotonation

Caption: Key reaction pathways in the synthesis of 2-(3-phenylpropoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2-(3-phenylpropoxy)aniline?

The main difficulty is achieving selective O-alkylation over N-alkylation. 2-Aminophenol is an ambident nucleophile, meaning it has two reactive sites: the hydroxyl oxygen and the amino nitrogen. Both can attack the alkyl halide, leading to a mixture of O-alkylated, N-alkylated, and even N,O-dialkylated products.[1] Controlling the reaction conditions to favor phenoxide formation and reactivity is key.

Q2: Which type of base is best for this synthesis?

For phenols, which are more acidic than alcohols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and preferable.[2][3] Stronger bases like sodium hydride (NaH) can also deprotonate the aniline nitrogen, increasing the likelihood of N-alkylation. Weaker bases selectively deprotonate the more acidic phenolic proton, generating the desired phenoxide nucleophile.

Q3: Why is my yield consistently low even when TLC shows full consumption of starting material?

Low isolated yield despite complete reaction can be due to several factors:

  • Formation of Multiple Products: Significant generation of side products (N-alkylation, elimination) means less of the desired product is formed.

  • Purification Losses: The desired product and the N-alkylated byproduct can have similar polarities, making chromatographic separation difficult and leading to loss of material.

  • Product Degradation: Anilines, particularly aminophenols, can be sensitive to oxidation.[4] Exposure to air during workup or purification, especially under non-acidic conditions, can lead to degradation and the formation of tarry byproducts.

Q4: Can I avoid the selectivity issue by protecting the amine group?

Yes, a protection-alkylation-deprotection strategy is a highly effective, albeit longer, route to ensure O-alkylation.[1][5][6] The amino group can be protected, for example, by forming an imine with benzaldehyde.[1][5] After protection, the hydroxyl group is selectively alkylated, and the protecting group is then removed by hydrolysis.[1][5][6]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues, their underlying causes, and actionable solutions.

Issue 1: Significant Presence of N-Alkylated Byproduct
  • Symptom: NMR or LC-MS analysis shows a major impurity with a mass corresponding to the N-alkylated isomer, N-(3-phenylpropyl)-2-aminophenol.

  • Potential Cause: The reaction conditions are promoting the nucleophilicity of the amino group. This can be caused by:

    • Use of a Strong Base: A base like NaH or KH is strong enough to deprotonate both the hydroxyl and, to some extent, the amino group, creating multiple nucleophilic species.[3]

    • High Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable N-alkylation to occur.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of both sites.[2][7]

  • Proposed Solutions & Mechanistic Explanation:

    • Solution A: Optimize the Base. Switch to a milder base such as potassium carbonate (K₂CO₃). K₂CO₃ is basic enough to deprotonate the acidic phenol (pKa ≈ 10) but not the less acidic aniline (pKa ≈ 30 for the N-H proton). This generates the phenoxide selectively, biasing the reaction toward O-alkylation.

    • Solution B: Control the Temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lowering the temperature generally favors the more kinetically favorable O-alkylation over the thermodynamically competitive N-alkylation.[2]

    • Solution C: Employ a Protecting Group Strategy. For the highest selectivity, protect the amine. This is the most robust method to prevent N-alkylation entirely.[1][5]

Parameter Condition to Favor O-Alkylation Condition to Avoid (Favors N-Alkylation)
Base K₂CO₃, Cs₂CO₃NaH, KH, LDA
Solvent Acetone, AcetonitrileDMF, DMSO (can increase rates but may lower selectivity)
Temperature 40-60°C or refluxing acetone>100°C
Issue 2: Formation of an Alkene Byproduct (Allylbenzene)
  • Symptom: GC-MS or NMR analysis reveals the presence of allylbenzene.

  • Potential Cause: The alkoxide or phenoxide, being a strong base, is promoting an E2 elimination reaction with the (3-bromopropyl)benzene instead of the desired SN2 substitution.[2][8] This is more common with secondary or tertiary alkyl halides but can occur with primary halides at elevated temperatures.[7][9]

  • Proposed Solutions & Mechanistic Explanation:

    • Solution A: Lower the Reaction Temperature. Elimination reactions typically have a higher activation energy than substitution reactions.[2] Reducing the temperature will significantly decrease the rate of the E2 side reaction while having a smaller impact on the desired SN2 pathway.

    • Solution B: Change the Leaving Group. If using an alkyl bromide, consider switching to an alkyl iodide. Iodide is a better leaving group and can sometimes allow the SN2 reaction to proceed at a lower temperature, further disfavoring elimination.

DOT Script for SN2 vs. E2 Competition

SN2_vs_E2 Start 2-Aminophenoxide + 3-Phenylpropyl Halide SN2_Node SN2 Pathway (Nucleophilic Attack on Carbon) Start->SN2_Node E2_Node E2 Pathway (Base abstracts β-Hydrogen) Start->E2_Node Subst_Product 2-(3-Phenylpropoxy)aniline (Substitution Product) SN2_Node->Subst_Product Elim_Product Allylbenzene (Elimination Product) E2_Node->Elim_Product Low_Temp Lower Temperature Favors Low_Temp->SN2_Node High_Temp Higher Temperature Favors High_Temp->E2_Node

Caption: Competing SN2 and E2 pathways.

Issue 3: Reaction Stalls or Fails to Go to Completion
  • Symptom: TLC or LC-MS analysis shows a significant amount of 2-aminophenol remaining after an extended reaction time.

  • Potential Cause:

    • Inactive Base: The base (e.g., K₂CO₃) may be old or have absorbed moisture, reducing its activity.

    • Insufficient Reagents: Incorrect stoichiometry, particularly using less than one equivalent of the base.

    • Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and slowing down the SN2 reaction.[7]

  • Proposed Solutions:

    • Solution A: Verify Reagent Quality. Use freshly dried base and anhydrous solvent. Potassium carbonate can be dried in an oven before use. Ensure the alkyl halide has not degraded.

    • Solution B: Adjust Stoichiometry. Use a slight excess of the alkyl halide (e.g., 1.1-1.2 equivalents) and at least 2 equivalents of a base like K₂CO₃ to ensure complete deprotonation and to neutralize the HBr formed.

    • Solution C: Use an Appropriate Solvent. Switch to a polar aprotic solvent like acetonitrile or acetone, which are known to facilitate SN2 reactions.[2][7]

Recommended Experimental Protocol (Selective O-Alkylation)

This protocol is optimized to favor O-alkylation and minimize common side reactions.

Materials:

  • 2-Aminophenol (1.0 eq)

  • (3-Bromopropyl)benzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol and potassium carbonate.

  • Add anhydrous acetone to the flask under a nitrogen or argon atmosphere.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add (3-bromopropyl)benzene to the mixture dropwise via a syringe.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting 2-aminophenol spot should disappear.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and KBr.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 2-(3-phenylpropoxy)aniline.

References

  • Williamson ether synthesis - Wikipedia. Provides an overview of the reaction mechanism, conditions, and common side reactions like elimination. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Details a method for selective O-alkylation of aminophenols by first protecting the amino group with benzaldehyde. [Link]

  • Selective alkylation of the amino group of aminophenols | Download Table - ResearchGate. Shows data and context for selective alkylation strategies, including the use of protecting groups. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. A video tutorial explaining the SN2 mechanism and the role of the base in deprotonating the alcohol. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Outlines lab tips, including the use of weaker bases like K₂CO₃ for aryl ethers and the potential for C-alkylation as a side reaction. [Link]

  • Williamson Ether Synthesis - ChemTalk. Explains the SN2 mechanism and highlights the competition from the E2 mechanism, especially with bulky reagents. [Link]

  • Williamson ether synthesis (video) - Khan Academy. Educational video explaining the two-step process of deprotonation followed by nucleophilic attack. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. A detailed explanation of the SN2 nature of the reaction, emphasizing the preference for primary alkyl halides to avoid elimination. [Link]

  • N-alkylation of aminophenols : r/Chempros - Reddit. A community discussion highlighting practical difficulties in replicating literature procedures for aminophenol alkylation, suggesting potential issues with reagent quality. [Link]

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing). Discusses general methods for selective N-alkylation, providing context for the challenges in controlling selectivity. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. Highlights the persistent challenge of controlling N- vs. O-alkylation in medicinal chemistry and describes NMR techniques to distinguish the isomers. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H)-one - PMC - NIH. Provides examples where steric effects of the alkylating agent can influence the regioselectivity of alkylation on an ambident nucleophile. [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. Discusses the importance of anilines as building blocks in chemistry and medicine. [Link]

  • Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes - PubMed. General reference on the metabolism and transformation of aniline compounds. [Link]

  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Request PDF - ResearchGate. Provides context on side products and intermediates in reactions involving anilines and phenols. [Link]

  • CN111056954A - Aniline purification method - Google Patents.
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. Discusses the oxidation of anilines, a potential degradation pathway, and the byproducts that can be formed. [Link]

  • WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE - WIPO. Patent outlining industrial purification techniques for aniline, including distillation and extraction. [Link]

  • Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst - The Royal Society of Chemistry. Supporting information for a paper that includes characterization data for N-alkylated anilines. [Link]

  • Process for the preparation of aniline derivatives - European Patent Office - EP 0066325 A1. Patent describing various alkylation methods for aniline derivatives. [Link]

  • CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chromatographers, and drug development professionals who encounter the common, yet often frustrating, issue of peak tailing when analyzing amine-containing compounds with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Our goal is to provide you with not just solutions, but a deep, mechanistic understanding of the underlying causes, empowering you to develop robust and reliable analytical methods.

Part 1: Fundamental Causes of Amine Peak Tailing

Q1: Why do my amine compound peaks tail so frequently in RP-HPLC?

A1: The primary reason for the peak tailing of amine compounds is unwanted secondary interactions between the analyte and the stationary phase.[1] While the main retention mechanism in RP-HPLC is hydrophobic interaction, basic analytes like amines are highly susceptible to strong, secondary ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18, C8).[2][3]

Here's the underlying chemistry:

  • Silanol Acidity: Residual silanol groups that are not covered by the bonded phase (e.g., C18) are acidic, with pKa values typically in the range of 3.5 to 4.6.[4][5]

  • Analyte Basicity: Amine compounds are basic. In the acidic to neutral mobile phases commonly used in RP-HPLC, they become protonated and carry a positive charge (R-NH3+).

  • Ionic Interaction: At a mobile phase pH above ~4, the acidic silanols deprotonate, becoming negatively charged (Si-O-). This creates strong electrostatic attraction points for your positively charged amine analytes.[2][5]

This secondary ionic interaction is a much stronger retention mechanism than the intended hydrophobic one. A fraction of the analyte molecules get "stuck" on these active sites and elute more slowly, creating the characteristic asymmetric, tailing peak.[6][7]

Part 2: A Systematic Approach to Troubleshooting

Effective troubleshooting requires a logical, step-by-step process. We recommend addressing potential issues in the order of easiest to implement to most complex: Mobile Phase -> Stationary Phase -> Hardware.

G cluster_mp Mobile Phase Optimization cluster_col Stationary Phase Evaluation cluster_hw Hardware Considerations start Peak Tailing Observed for Amine Analyte mp_check Is pH controlled & >2 units from analyte pKa? start->mp_check mp_adjust Adjust pH to 2.5-3.5 or >8 (if column stable) mp_check->mp_adjust No col_check Is column old or showing general peak shape degradation? mp_check->col_check Yes mp_additive Add Silanol Masking Agent (e.g., 0.1% TEA) mp_adjust->mp_additive mp_additive->col_check col_select Select Modern, High-Purity, End-Capped Column col_check->col_select Yes hw_check Does tailing persist with optimal mobile phase & new column? col_check->hw_check No col_alt Consider Polar-Embedded or Hybrid Particle Columns col_select->col_alt col_alt->hw_check hw_inert Use Bio-Inert (PEEK, MP35N) System for Chelating Amines hw_check->hw_inert Yes end_node Symmetrical Peak Achieved hw_check->end_node No hw_inert->end_node

Part 3: Troubleshooting Guides & FAQs

Section A: Mobile Phase Optimization

Q2: How does mobile phase pH affect the peak shape of my amine?

A2: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like amines.[8] The pH dictates the ionization state of both your analyte and the residual silanols.

  • At Low pH (pH < 3.5): Most silanol groups are protonated (Si-OH) and neutral. Your amine is protonated (R-NH3+) and positively charged. The lack of negatively charged silanols significantly reduces the secondary ionic interactions, leading to much-improved peak symmetry.[5][9] This is the most common strategy for improving amine peak shape.

  • At Mid pH (pH 4-7): This is often the worst range for amine analysis. Silanols are ionized (Si-O-), and your amine is ionized (R-NH3+), leading to maximum secondary interactions and severe tailing.[5]

  • At High pH (pH > 8, requires a pH-stable column): Your amine analyte is deprotonated (neutral, R-NH2), eliminating its positive charge. Even though the silanols are fully ionized, the primary cause of the strong ionic interaction is removed, which can lead to excellent peak shape.

A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[8]

Q3: I've heard adding Triethylamine (TEA) helps. How does it work and how should I use it?

A3: Triethylamine (TEA) is a common mobile phase additive used as a "silanol masking agent".[10][11] It improves the peak shape of basic compounds through competitive interaction.[12] Being a small basic molecule, TEA is added to the mobile phase in a low concentration (typically 0.1-0.5% v/v). It competes with your amine analyte for the active, negatively charged silanol sites on the stationary phase.[13] By effectively "covering" these sites, TEA prevents your analyte from engaging in secondary interactions, resulting in more symmetrical peaks.[6][12]

Protocol: Preparing a Mobile Phase with a TEA Additive

  • Objective: To prepare 1 L of an aqueous mobile phase (e.g., Water/Acetonitrile with 0.1% TEA, pH adjusted to 3.0).

  • Materials: HPLC-grade water, HPLC-grade TEA, HPLC-grade acid (e.g., formic acid or phosphoric acid), 1 L volumetric flask, calibrated pH meter.

  • Procedure:

    • Measure approximately 900 mL of HPLC-grade water into the 1 L volumetric flask.

    • Using a micropipette, add 1.0 mL of TEA to the water. Swirl gently to mix. This creates a 0.1% (v/v) concentration.

    • Place a calibrated pH electrode into the solution.

    • Slowly, and with constant stirring, add your chosen acid dropwise until the pH meter reads 3.0. It is crucial to ensure the buffer is fully dissolved and the pH is stable before proceeding.

    • Bring the final volume to the 1 L mark with HPLC-grade water.

    • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates before use.

    • This aqueous solution can now be used as "Mobile Phase A" and mixed with your organic mobile phase (e.g., Acetonitrile) by the HPLC system.

Q4: Are there alternatives to TEA?

A4: Yes, other amine additives can be used. Diethylamine (DEA) is sometimes preferred as it is slightly more basic than TEA.[10] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are essential, as additives like TEA and phosphate buffers are non-volatile and will contaminate the mass spectrometer.[14]

Additive/BufferTypical ConcentrationpKaUse Case & Comments
Triethylamine (TEA) 0.1 - 0.5%10.75Effective silanol masker for UV detection. Non-volatile.[12]
Formic Acid 0.05 - 0.1%3.75Used to lower pH. Volatile and MS-compatible.[14]
Ammonium Formate 5 - 20 mM3.75 (formic) / 9.25 (ammonia)Volatile buffer, excellent for LC-MS. Provides pH control.
Ammonium Acetate 5 - 20 mM4.76 (acetic) / 9.25 (ammonia)Volatile buffer, excellent for LC-MS. Buffers at a higher pH range than formate.[14]
Section B: Stationary Phase (Column) Selection

Q5: My mobile phase is optimized, but I still see tailing. Could it be my column?

A5: Absolutely. The column is the heart of the separation, and its chemistry is paramount. Older columns, particularly those packed with "Type A" silica, have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing.[3] Modern columns are made with high-purity "Type B" silica, which has significantly fewer problematic silanols.[9]

Furthermore, even the best columns degrade over time. If you notice that peak tailing has gradually worsened for all compounds, and not just your amine, it may be a sign of column aging or contamination.[15][16]

Q6: What should I look for when choosing a new column for amine analysis?

A6: Look for columns specifically marketed for the analysis of basic compounds. Key technologies include:

  • High-Density Bonding & End-Capping: After the C18 (or other) ligand is bonded to the silica, a second reaction is performed using a small silane reagent (like trimethylchlorosilane) to "cap" many of the remaining accessible silanols.[2][17] While this process is never 100% complete due to steric hindrance, a thoroughly end-capped column from a reputable manufacturer will significantly reduce tailing.[2][18]

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the silica surface, further reducing silanol interactions.[19]

  • Hybrid Particle Technology: These columns use a stationary phase that is a hybrid of silica and organic polymer. This results in fewer accessible silanol groups and often allows for a wider usable pH range, giving you more flexibility in mobile phase optimization.[19]

G cluster_analyte Analyte cluster_surface Silica Surface cluster_mask Masking Agent amine {Amine Analyte (R-NH3+)|Positively Charged} silanol {Residual Silanol (Si-O-)|Negatively Charged (at pH > 4)} amine->silanol Strong Ionic Interaction (Causes Peak Tailing) tea {TEA Additive (TEA-H+)|Competes for Silanol Sites} tea->silanol Competitive Blocking (Prevents Tailing)

Section C: Hardware and System Effects

Q7: I have a brand new, high-quality column and an optimized mobile phase, but one specific amine still tails. What else could be the cause?

A7: If you have ruled out mobile phase and column issues, the problem may lie with the HPLC system hardware itself, specifically metal-analyte interactions.[1] Some amine compounds, particularly those with chelating functional groups (like catechols or adjacent hydroxyl groups), can interact with the stainless steel surfaces of your HPLC system, including tubing, frits, and pump components.[20][21] This chelation acts as another secondary retention mechanism, causing tailing.

Q8: How can I diagnose and solve hardware-related peak tailing?

A8: The best solution for metal-sensitive compounds is to use a "bio-inert" or "metal-free" HPLC system.[22] These systems replace all stainless steel components in the sample flow path with inert materials like PEEK (polyether ether ketone) or MP35N alloy.[23][24] This completely eliminates the possibility of metal chelation. If a fully inert system is not available, you can sometimes passivate a standard stainless steel system by repeatedly injecting a strong chelating agent like EDTA to bind to active sites, though this is often a temporary solution.[25]

References

  • Méndez, A., Bosch, E., Rosés, M., & Neue, U. D. (2003). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A, 986(1), 33–44. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Phenomenex Inc. (2024). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. [Link]

  • ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]

  • Sepuxianyun. (2023). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Greenstone & SCIEX. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]

  • Méndez, A., Bosch, E., Rosés, M., & Neue, U. D. (2003). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. ResearchGate. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Agilent Technologies. (n.d.). HPLC and UHPLC Columns for Small Molecule Separations. Agilent Technologies. [Link]

  • Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Phenomenex Inc. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]

  • Labcompare. (n.d.). Quick Picks: HPLC Columns. Labcompare. [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. [Link]

  • AZoM. (2018). The Role Bio-Inert Coatings Play in Improving HPLC Applications. AZoM. [Link]

  • Chromatography Forum. (2005). use of Triethylamine. Chromatography Forum. [Link]

  • ResearchGate. (n.d.). Interaction of amine with the silanol group and its contribution to the silanization. ResearchGate. [Link]

  • ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI News. [Link]

  • Chromatography Forum. (2008). Which column for basic analytes. Chromatography Forum. [Link]

  • Parvez, S., et al. (2005). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • ResearchGate. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). 1260 Infinity II Bio-Inert LC System. Agilent Technologies. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. University College London. [Link]

  • Element Lab Solutions. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Element Lab Solutions. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Zhang, Y., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. [Link]

  • ResearchGate. (n.d.). Materials in HPLC and UHPLC - What to Use for Which Purpose. ResearchGate. [Link]

  • Chromatography Forum. (2006). Biocompatibility and Stainless Steel. Chromatography Forum. [Link]

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[2-(3-Phenylpropoxy)phenyl]amine hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a molecule possessing both a primary aromatic amine and an ether linkage, its stability in solution can be a critical factor for experimental reproducibility and accuracy. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential stability challenges. Our approach is grounded in established principles of chemical stability and analytical science to ensure you can confidently manage this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I'm seeing variable results in my assays using a stock solution of this compound that's a few days old. Could this be a stability issue?

A1: Yes, variability in assay results with an aging stock solution is a classic indicator of compound instability. This compound contains a primary aromatic amine, which is susceptible to oxidation.[1][2] Over time, especially when exposed to air and light, the amine group can oxidize, leading to the formation of colored degradants and a decrease in the concentration of the active parent compound. We recommend preparing fresh stock solutions for sensitive applications or, at a minimum, qualifying the stability of your stock solution over your intended use period.

Q2: What is the best way to store my stock solutions of this compound?

A2: To minimize degradation, stock solutions should be stored under conditions that limit exposure to oxygen, light, and elevated temperatures. For short-term storage (up to 10 days), refrigeration at 4°C is often sufficient, provided the container is tightly sealed and protected from light.[1] For longer-term storage, we recommend freezing aliquots at -20°C or -70°C.[1] Using an inert gas, such as argon or nitrogen, to blanket the solution before sealing can also provide an extra layer of protection against oxidative degradation.

Q3: In which solvents is this compound most stable?

A3: While specific stability data for this compound is not extensively published, general principles suggest that aprotic organic solvents (e.g., DMSO, DMF) are often preferable for long-term storage of the solid compound or as a concentrated stock. For aqueous buffers used in experiments, the pH is a critical factor. As a hydrochloride salt, the compound will be in its protonated, more water-soluble form at acidic pH. Aromatic amines are generally more stable at a slightly acidic pH, which can help to reduce the rate of oxidation.[1][3] However, extreme pH conditions (both highly acidic and highly basic) can promote hydrolysis of the ether linkage.[4][5] We recommend a buffer pH between 4 and 6 as a starting point for your stability assessments.

Q4: My solution has developed a yellow or brownish tint. What does this mean?

A4: The development of a colored tint is a strong visual indicator of degradation. Oxidation of aromatic amines often leads to the formation of highly conjugated, colored products. If you observe a color change, it is highly probable that a significant portion of your compound has degraded, and the solution should be discarded.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow for diagnosing and resolving them.

Issue 1: Gradual Loss of Potency or Activity in Biological Assays
  • Symptom: The EC50/IC50 of the compound appears to increase over the course of an experiment or with older batches of diluted compound.

  • Underlying Cause: This is likely due to the degradation of the parent compound in the assay medium, leading to a lower effective concentration. The ether linkage or the aromatic amine could be susceptible to oxidative or hydrolytic degradation.

  • Troubleshooting Workflow:

    A Symptom: Loss of Potency B Hypothesis: Degradation in Assay Medium A->B C Step 1: Time-Course Stability Study Incubate compound in assay buffer at 37°C. Sample at T=0, 2, 4, 8, 24 hours. B->C D Step 2: Analyze Samples by HPLC Quantify peak area of the parent compound. C->D E Result: Is parent peak area decreasing over time? D->E F_Yes Yes E->F_Yes >10% loss G_No No E->G_No <10% loss H Conclusion: Compound is unstable in assay medium. Action: Shorten incubation times, prepare dilutions immediately before use, or re-evaluate buffer composition. F_Yes->H I Conclusion: Degradation is not the primary issue. Action: Investigate other experimental variables (e.g., cell health, reagent stability). G_No->I

    Workflow for diagnosing loss of potency.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: When analyzing a sample, new peaks that were not present in the reference standard are observed.

  • Underlying Cause: These new peaks are likely degradation products. The nature of these products can provide clues about the degradation pathway.

  • Diagnostic Approach: A forced degradation study is the most effective way to intentionally generate and identify potential degradation products, which can then be used as markers for instability in your routine analyses.[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to predict its primary degradation pathways.[2][4][5]

Objective: To identify the conditions under which this compound degrades and to generate its primary degradants for analytical method development.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a sealed vial.

    • Acid Hydrolysis: 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: 30% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Water. Heat at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or photostability chamber) to light according to ICH Q1B guidelines.

  • Neutralization (for acid/base samples): Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples, including an unstressed control (1 mL stock + 1 mL water), by HPLC. Aim for a degradation of 5-20% to ensure that the primary degradants are formed without excessive secondary degradation.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Note the retention times and peak areas of any new peaks. Use a PDA detector to assess peak purity and compare UV spectra.

Stress Condition Reagent Typical Conditions Predicted Degradation Pathway
Acid Hydrolysis 1 M HCl60°C, 24hPotential ether bond cleavage
Base Hydrolysis 1 M NaOHRT, 8hPotential ether bond cleavage
Oxidation 30% H₂O₂RT, 8hOxidation of the amine to nitroso, nitro, or polymeric species
Thermal Water60°C, 48hGeneral acceleration of other degradation pathways
Photolytic Light (ICH Q1B)Per guidelinesRadical-mediated degradation, oxidation
Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method suitable for separating the parent compound from its potential degradants.

Objective: To provide a reliable analytical method for quantifying the purity and stability of this compound solutions.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Prepare standards and samples in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (diluent), followed by a standard of known concentration, and then the samples to be analyzed.

  • Integrate the peak corresponding to this compound and any degradation peaks.

  • Calculate the purity or remaining concentration based on the peak area relative to the initial time point or a reference standard.

Predicted Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated: oxidation of the aromatic amine and cleavage of the ether linkage.

cluster_main [2-(3-Phenylpropoxy)phenyl]amine cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway Parent [2-(3-Phenylpropoxy)phenyl]amine Nitroso Nitroso Derivative Parent->Nitroso [O] (Air, H₂O₂) Phenol 2-Aminophenol Parent->Phenol H⁺/OH⁻ (Hydrolysis) Aldehyde 3-Phenylpropanal Parent->Aldehyde H⁺/OH⁻ (Hydrolysis) Nitro Nitro Derivative Nitroso->Nitro [O] Polymer Colored Polymers Nitroso->Polymer Condensation

Predicted degradation pathways for the topic compound.

References

  • Audran, G., et al. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. RSC Publishing.
  • Coote, M. L., et al. (n.d.). The Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of Solvent and Supporting Electrolyte. Open Research Repository.
  • Li, H., et al. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed.
  • Hardy, M., et al. (n.d.). Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of the Solvent and Supporting Electrolyte. SciSpace.
  • Perera, D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • Li, H., et al. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology.
  • Ho-Ya-Kune, A., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry.
  • Unknown Author. (n.d.). Radical alkoxyamine isomerizations through thermal C−O bond homolysis.33. Wiley Online Library.
  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
  • Marque, S. R. A. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications.
  • Unknown Author. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • LibreTexts. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.). This compound.
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

Sources

Overcoming poor aqueous solubility of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. This guide provides in-depth troubleshooting, experimental protocols, and the scientific rationale behind various solubility enhancement strategies.

Compound Profile & Initial Assessment

This compound is an aromatic amine salt. Its structure, containing two phenyl rings and a propoxy chain, confers significant lipophilicity, while the amine hydrochloride group provides a handle for pH-dependent solubility.

Structural Analysis:

  • Lipophilic Core: The phenylpropoxy and phenyl groups create a large, non-polar structure, predicting poor intrinsic aqueous solubility.

  • Ionizable Group: As an amine hydrochloride, it is the salt of a weak base.[1] Its solubility is expected to be highly dependent on the pH of the aqueous medium.[2][3]

  • Predicted BCS Class: Based on its high lipophilicity (predicting high permeability) and low intrinsic solubility, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or Class IV agent.[4][5][6] For such compounds, dissolution is often the rate-limiting step for absorption.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water or neutral buffer?

A1: The neutral, un-ionized form of the parent amine is likely precipitating. The compound is a salt of a weak base and a strong acid (HCl). Its solubility is lowest at neutral to alkaline pH and increases significantly in acidic conditions (pH < pKa) where the amine group is protonated (cationic form).[8]

Q2: I dissolved the compound in acidic water, but it crashed out when I added my neutral cell culture media. What happened?

A2: This is a classic pH-shift precipitation. The acidic stock solution kept the compound in its soluble, protonated form. When added to the larger volume of buffered, neutral (pH ~7.4) media, the pH of the microenvironment around the drug particle increased, causing the compound to convert to its poorly soluble free base form and precipitate.

Q3: Can I just use DMSO to dissolve it for my in vitro experiments?

A3: While DMSO is a powerful solvent, relying on it can create artifacts. If the final DMSO concentration in your aqueous assay buffer is too high (typically >0.5-1%), it can cause cellular toxicity or interfere with your assay. Furthermore, upon dilution into the aqueous buffer, the compound can still precipitate out of the DMSO-water mixture, a phenomenon known as "antisolvent" precipitation, leading to inaccurate results.[9]

Q4: What is the first and most critical experiment I should run?

A4: A pH-solubility profile . This is non-negotiable. It will quantify the relationship between pH and solubility, identify the pKa, and determine the compound's intrinsic solubility (S₀). This data is the foundation for all rational formulation development.[10][11]

Troubleshooting Workflows & Strategic Formulation

Workflow 1: Initial Solubility Screening & Problem Diagnosis

This workflow helps you systematically approach the solubility problem, starting with the most fundamental and cost-effective techniques.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Formulations cluster_2 Phase 3: Advanced Formulations A Determine pH-Solubility Profile (Protocol 1) B Is solubility > 1 mg/mL in acidic pH (e.g., pH 1-4)? A->B C Yes: pH control is a viable strategy. Use an acidic buffer or vehicle. B->C Yes D No: Intrinsic solubility is too low. pH adjustment alone is insufficient. B->D No E Screen Co-solvents (Protocol 2) D->E F Is required co-solvent level acceptable? (e.g., <20% for in-vivo) E->F G Yes: Optimize co-solvent blend. Proceed with formulation. F->G Yes H No: Explore enabling technologies. F->H No I Screen Cyclodextrins (Protocol 3) H->I J Screen Surfactants / Lipid-Based Systems H->J

Caption: Decision workflow for selecting a solubility enhancement strategy.

Formulation Deep Dive: Mechanisms & Rationale
  • Mechanism: As dictated by the Henderson-Hasselbalch equation, maintaining the pH of the solution well below the pKa of the amine ensures that the compound remains in its protonated, cationic form, which is more soluble in water than the neutral free base.[12][13]

  • When to Use: This is the simplest and preferred method if the desired concentration can be achieved at a physiologically and chemically stable pH.

  • Limitations: The strategy fails if the required pH is too extreme (e.g., < pH 3), which can cause tissue irritation or chemical degradation of the compound. It is also ineffective if the intrinsic solubility of the ionized form is still too low.

  • Mechanism: Co-solvents are water-miscible organic solvents that disrupt the hydrogen-bonding network of water, reducing the overall polarity of the solvent system.[14][15] This makes the environment more favorable for a lipophilic solute, effectively reducing the energy required to create a cavity for the solute and increasing solubility.[16]

  • Common Examples: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Glycerin.[17]

  • When to Use: When pH adjustment is insufficient or undesirable. Co-solvents are highly effective for parenteral and oral liquid formulations.[18]

  • Limitations: High concentrations of co-solvents can cause toxicity, pain on injection, or drug precipitation upon dilution in the bloodstream. Careful screening is required.[19]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[20][21] The poorly soluble drug partitions into this non-polar cavity, forming a water-soluble "inclusion complex".[22][23] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[[“]]

  • Common Examples: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

  • When to Use: For highly insoluble compounds where co-solvents are ineffective or not tolerated. Particularly useful for parenteral formulations to avoid organic solvents.

  • Limitations: The drug must fit sterically and chemically into the cyclodextrin cavity. They can be expensive and may not be suitable for all administration routes at high concentrations.

  • Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like the GI tract), these systems spontaneously form fine oil-in-water emulsions or microemulsions, with the drug dissolved in the dispersed lipid droplets.[25][26][27] This pre-dissolved state bypasses the dissolution step, enhancing oral absorption.[28]

  • When to Use: Primarily for oral delivery of BCS Class II/IV compounds.

  • Limitations: Requires specialized formulation expertise and characterization. Not suitable for parenteral routes without significant development.

G cluster_0 Cyclodextrin Inclusion Complex CD {Cyclodextrin (Host)|+ Hydrophilic Exterior - Lipophilic Interior} Complex Inclusion Complex + Water-Soluble Exterior + Drug Shielded in Core CD->Complex Drug Hydrophobic Drug Molecule (Guest) Drug->Complex Complexation (Hydrophobic Interaction)

Caption: Mechanism of cyclodextrin-based solubility enhancement.

Protocols & Methodologies

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the shake-flask method, a gold-standard technique for determining equilibrium solubility.[29][30]

Objective: To determine the solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound

  • Buffer solutions (pH 1.2, 2.0, 3.0, 4.5, 6.8, 7.4, 9.0)[31]

  • Calibrated pH meter

  • Orbital shaker with temperature control (37 °C)

  • HPLC with a validated quantitative method (e.g., UV detection)

  • Centrifuge and/or 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the compound to a series of vials, each containing a different pH buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Tightly cap the vials and place them on an orbital shaker at 37 °C.

  • Agitate the samples for at least 24 hours to ensure equilibrium is reached. Check for equilibrium by taking measurements at 24h and 48h; the values should be consistent.

  • After incubation, allow the vials to rest to let undissolved solid settle.

  • Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of the dissolved drug using the validated HPLC method.

  • Measure the final pH of the supernatant in each vial to confirm it has not shifted.

  • Plot the measured solubility (in mg/mL or µg/mL) on a logarithmic scale against the final measured pH.

Data Interpretation:

Final pHSolubility (µg/mL)Log Solubility
1.2115,2004.18
2.0513,5004.13
3.108,9003.95
4.551,2503.10
6.82151.18
7.414.50.65
9.034.20.62
Note: Data are representative and for illustrative purposes only.

The resulting curve will show high solubility at low pH, which decreases as the pH approaches the pKa, and finally plateaus at the intrinsic solubility (S₀) of the free base at high pH.

Protocol 2: Screening for an Optimal Co-Solvent System

Objective: To identify a co-solvent or blend of co-solvents that can achieve the target drug concentration in an acceptable vehicle.

Materials:

  • Compound, Co-solvents (PEG 400, PG, ethanol), Water for Injection.

  • Vortex mixer, analytical balance, glassware.

Procedure:

  • Prepare a series of co-solvent/water blends (e.g., 10%, 20%, 40%, 60% v/v of PEG 400 in water).

  • Using the shake-flask method described in Protocol 1, determine the solubility of the compound in each blend.

  • Plot the solubility against the percentage of co-solvent. An exponential increase is often observed.

  • Repeat for other co-solvents and potentially for ternary systems (e.g., PEG 400/Ethanol/Water).

Data Interpretation:

Vehicle Composition (% v/v)Solubility (mg/mL)
Water< 0.01
20% PEG 400 in Water1.5
40% PEG 400 in Water8.2
20% PG / 10% Ethanol in Water5.5
40% SBE-β-CD in Water12.0
Note: Data are representative and for illustrative purposes only.

This table allows for direct comparison of different formulation approaches to select the one that achieves the target concentration with the minimum amount of excipients.

Protocol 3: Preparing a Cyclodextrin Inclusion Complex

Objective: To prepare and evaluate a cyclodextrin-based formulation.

Materials:

  • Compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Water for Injection, magnetic stirrer, sonicator, freeze-dryer (optional).

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v).

  • Slowly add the powdered compound to the cyclodextrin solution while stirring vigorously.

  • Continue stirring (or sonicate) for 24-48 hours to facilitate complexation.

  • Filter the final solution through a 0.22 µm filter to remove any un-complexed, undissolved drug.

  • Determine the drug concentration in the filtrate via HPLC to confirm the solubility enhancement.

  • For a solid dosage form, the solution can be freeze-dried to obtain a solid powder of the drug-cyclodextrin complex.

References

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilization and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691.

  • Jain, S., & Patel, N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420.

  • Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637.

  • Hauss, D. J. (2007). Oral lipid-based formulations. Advanced Drug Delivery Reviews, 59(7), 667-676.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Tan, X., & Zhang, J. (2015). Lipid-based formulations for oral drug delivery: effects on drug absorption and metabolism. Current Drug Metabolism, 16(3), 200-210.

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

  • Sharma, D., & Soni, M. (2014). Solid dispersion: a novel approach for enhancement of bioavailability of poorly soluble drugs. International Journal of Drug Development and Research, 6(1), 1-13.

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.

  • O'Driscoll, C. M., & Griffin, B. T. (2008). Biopharmaceutical challenges associated with drugs with low aqueous solubility--the potential impact of lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 617-624.

  • Kawakami, K. (2007). The use of non-aqueous and mixed-aqueous-organic solvents in early drug discovery. Journal of Pharmaceutical Sciences, 96(9), 2269-2281.

  • FDA. (2017). Guidance for Industry: Waiver of In-Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Department of Health and Human Services.

  • Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the World Health Organization Model list of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 265-278.

  • Biorelevant.com. (n.d.). What is the BCS (Biopharmaceutical Classification System)?

  • Wikipedia. (2023). Cosolvent.

  • GSC Online Press. (2022). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 20(02), 221–231.

  • MilliporeSigma. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.

  • IRO Chelating Chemical. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

  • Slideshare. (2014). Solubility enhancement and cosolvency.

  • Sîrbu, R., Găman, M. A., & Dimofte, M. G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 958.

  • de Miranda, J. C., Martins, T. E. A., Veiga, F., & Ferraz, H. G. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-681.

  • Gibson, M. (Ed.). (2009). Pharmaceutical preformulation and formulation: a practical guide from candidate drug selection to commercial dosage form. CRC press.

  • Piñeiro, Á., Bane, S., Fejős, I., Bálint, M., & Fenyvesi, É. (2021). Mechanisms of β-cyclodextrin inclusion complex formation. Journal of Molecular Liquids, 332, 115858.

  • BSP Books. (n.d.). Preformulation Studies.

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.

  • University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API.

  • Teva API. (n.d.). Solving solubility issues in modern APIs.

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver.

  • Enamine. (n.d.). Aqueous Solubility Assay.

  • Gibson, M. (Ed.). (2009). Pharmaceutical Preformulation and Formulation (2nd ed.). Informa Healthcare.

  • Wikipedia. (2023). Henderson–Hasselbalch equation.

  • Whamine. (n.d.). Physical and Chemical Properties of Aromatic Amines.

  • Paus, R., Ji, Y., & Sadowski, G. (2021). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 60(22), 8207-8217.

  • LibreTexts Chemistry. (2020). Basicity of Amines and Ammonium Salt Formation.

  • Unacademy. (n.d.). Aromatic Amines.

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

  • ResearchGate. (2021). Solubility of Pharmaceuticals and Their Salts As a Function of pH.

  • LibreTexts Chemistry. (2021). Properties of amines.

  • Gyan Sanchay. (n.d.). Chemical Properties of Aromatic Amines.

  • Chad's Prep. (n.d.). pH Effects on Solubility.

Sources

Technical Support Center: Optimizing In Vivo Dosing for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for your in vivo studies involving [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS No. 108715-56-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of dosage optimization for this novel compound. Given the limited publicly available data on this specific molecule, this document provides a first-principles approach to establishing a safe and efficacious dosing regimen for your preclinical research.

Our guidance is rooted in established pharmacological principles and regulatory best practices to ensure the scientific integrity of your studies. We will walk through common questions and troubleshooting scenarios you may encounter, providing not just procedural steps but the causal reasoning behind them.

Frequently Asked Questions (FAQs)

Getting Started: Initial Dose Selection

Question 1: I have no prior in vivo data for this compound. How do I select a starting dose for my first animal study?

Answer:

Selecting a starting dose for a novel compound requires a systematic approach grounded in preliminary in vitro data and established toxicological principles. It is crucial to begin with a dose that is unlikely to cause adverse effects. The U.S. Food and Drug Administration (FDA) provides guidance on determining the maximum recommended starting dose (MRSD) for first-in-human trials, and these principles can be adapted for initial preclinical in vivo studies.[1][2]

Your first step is to determine the "No Observed Adverse Effect Level" (NOAEL) from preliminary in vitro and in vivo studies.[3] If you have in vitro data, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from cell-based assays, this can provide an initial estimate of the compound's potency. A common practice is to start with a dose that achieves a plasma concentration similar to the in vitro effective concentration.

In the absence of any data, a dose-escalation study in a small number of animals is warranted. A widely used and conservative approach is to start with a very low dose (e.g., 0.1 mg/kg) and escalate in subsequent cohorts.

Question 2: How can I use data from different animal species to inform my dosage selection?

Answer:

Allometric scaling is a widely accepted method for extrapolating drug doses between different animal species.[4][5][6] This method is based on the principle that many physiological and metabolic processes scale in proportion to body surface area, which is related to body weight by an exponent.[7]

The basic formula for allometric scaling is:

Dose₂ = Dose₁ * (Weight₂ / Weight₁)^0.75

This allows for the conversion of a known dose in one species to an equivalent dose in another. However, it's important to remember that this is an estimation, and inter-species differences in drug metabolism and target biology can influence the actual effective dose.[7] Therefore, allometric scaling should be used to guide, not dictate, your dose selection.

Table 1: Human Equivalent Dose (HED) Conversion Factors

FromTo Human (divide by)
Mouse (20g)12.3
Rat (150g)6.2
Hamster (80g)7.4
Rabbit (1.8kg)3.1
Dog (20kg)1.8
Monkey (3.5kg)3.1

Source: Adapted from FDA guidance.[1]

Troubleshooting and Optimization

Question 3: My initial doses are not showing any efficacy. What should I do?

Answer:

A lack of efficacy at initial doses is a common challenge in in vivo studies. The first step is to systematically escalate the dose in subsequent cohorts of animals. This should be done cautiously, with careful monitoring for any signs of toxicity.

Before escalating the dose, consider the following:

  • Pharmacokinetics (PK): Was the drug absorbed and did it reach the target tissue? A preliminary PK study to measure the plasma concentration of this compound over time can provide invaluable information.

  • Route of Administration: Is the chosen route (e.g., oral, intravenous, intraperitoneal) appropriate for this compound? Poor bioavailability can be a reason for a lack of efficacy.

  • Target Engagement: Can you confirm that the drug is interacting with its intended target in vivo? This may require developing a specific biomarker assay.

Question 4: I'm observing toxicity at my current dose. How can I find a therapeutic window?

Answer:

The appearance of toxicity is a critical finding. The immediate action is to reduce the dose in subsequent experiments. The goal is to identify a "therapeutic window," which is the range of doses that produces a therapeutic effect without causing significant toxicity.

A formal dose-response study is the best way to define the therapeutic window.[8] This involves treating groups of animals with a range of doses and evaluating both efficacy and toxicity endpoints.

Experimental Workflow: Dose-Response Study

  • Select Dose Range: Based on your preliminary data, select a range of at least 3-5 doses, including a vehicle control.

  • Animal Cohorts: Assign a sufficient number of animals to each dose group to achieve statistical power.

  • Administer Compound: Administer this compound according to your study protocol.

  • Monitor for Efficacy: Measure your primary efficacy endpoint at the appropriate time points.

  • Monitor for Toxicity: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior). Collect blood and tissues for toxicology analysis.

  • Data Analysis: Plot the dose-response curves for both efficacy and toxicity to identify the optimal dose.

Question 5: How do I design a robust in vivo study to get reliable dosage information?

Answer:

A well-designed study is essential for obtaining reliable and reproducible data.[8] Key considerations include:

  • Clear Objectives: Define the primary question your study aims to answer.

  • Appropriate Animal Model: The chosen animal model should be relevant to the human disease or condition you are studying.

  • Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.

  • Statistical Power: Ensure your study is adequately powered to detect a meaningful effect.

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

Visualizing the Path to Optimization

Diagram 1: Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Studies in_vitro In Vitro Potency (IC50/EC50) dose_escalation Dose Escalation Study in_vitro->dose_escalation Inform Starting Dose lit_review Literature Review & Allometric Scaling lit_review->dose_escalation pilot_pk Pilot PK Study pilot_pk->dose_escalation Confirm Exposure dose_response Dose-Response Study (Efficacy & Toxicity) dose_escalation->dose_response Identify Dose Range optimal_dose Optimal Dose Selection dose_response->optimal_dose Define Therapeutic Window

Caption: A stepwise approach to in vivo dose optimization.

Diagram 2: The Dose-Response Relationship

DoseResponse cluster_efficacy Efficacy cluster_toxicity Toxicity 1 1 2 2 1->2 3 3 2->3 4 4 3->4 5 5 6 6 5->6 7 7 6->7 8 8 7->8 0 0 0->1 0->5 tw_start Therapeutic Window tw_line1 tw_line1 tw_line2 tw_line2 tw_line1->tw_line2 tw_end tw_end tw_line3 tw_line3 tw_line4 tw_line4 tw_line3->tw_line4 yaxis Response

Caption: Balancing efficacy and toxicity to find the therapeutic window.

Final Considerations

Optimizing the dosage of a novel compound like this compound is an iterative process. It requires careful planning, execution, and interpretation of experiments. We strongly recommend consulting with a toxicologist or pharmacokineticist to ensure your study designs are robust and will yield the high-quality data necessary for advancing your research.

References

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Shin, J. W., et al. (2016). Determination of the starting dose in the first-in-human clinical trial. Drug Design, Development and Therapy, 10, 4047–4056. [Link]

  • Le Tourneau, C., et al. (2009). Dose-escalation methods in phase I cancer clinical trials. Journal of the National Cancer Institute, 101(10), 708–720. [Link]

  • An, G. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods in Molecular Biology, 2787, 245-257. [Link]

  • Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of allometric scaling. Toxicology and applied pharmacology, 239(2), 223–229. [Link]

  • Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). Dose translation from animal to human studies revisited. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(3), 659–661. [Link]

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Technical Support Center: Minimizing Off-Target Effects of Aryloxyphenylpropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aryloxyphenylpropylamines. This guide is designed to provide practical, in-depth answers to common challenges encountered during the discovery and optimization of this important class of compounds. Our goal is to equip you with the knowledge and methodologies to proactively design, identify, and mitigate off-target effects, ultimately leading to safer and more effective therapeutic candidates.

Frequently Asked Questions: Foundational Concepts
Q1: What are aryloxyphenylpropylamines and what is their primary mechanism of action?

Aryloxyphenylpropylamines are a class of chemical compounds characterized by a core structure containing an aryloxy group and a phenylpropylamine moiety. They are of significant interest in medicinal chemistry and pharmacology. The most prominent member of this class is fluoxetine (Prozac), a widely prescribed antidepressant.[1][2]

The primary mechanism of action for many therapeutically active aryloxyphenylpropylamines is the inhibition of monoamine reuptake in the central nervous system (CNS).[3][4] Specifically, they can block the transporter proteins responsible for the reuptake of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) from the synaptic cleft.[3][5] By inhibiting reuptake, these compounds increase the concentration and duration of action of these neurotransmitters, which is the basis for their antidepressant and psychotropic effects.[2][6] For instance, fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[1]

Q2: Why is minimizing off-target effects so critical when developing aryloxyphenylpropylamine-based drugs?

Minimizing off-target effects is paramount for several reasons. Off-target interactions occur when a drug binds to unintended biomolecules (e.g., receptors, enzymes, ion channels), leading to undesired pharmacological effects, which can range from mild side effects to severe toxicity.[7][8]

  • Improving the Therapeutic Index: A drug's therapeutic index is the ratio between its toxic dose and its therapeutic dose. By reducing off-target activities, you decrease the potential for toxicity, thereby widening this window and creating a safer medication.

  • Reducing Adverse Drug Reactions (ADRs): Many ADRs are a direct consequence of off-target binding. For example, unintended interactions with serotonergic receptors other than the intended transporter can contribute to serotonin syndrome, a potentially life-threatening condition.[9] Other off-target effects can lead to cardiovascular, gastrointestinal, or neurological side effects.

  • Ensuring Mechanistic Clarity: High selectivity ensures that the observed therapeutic effect is indeed due to the modulation of the intended target. This is crucial for establishing a clear structure-activity relationship (SAR) and for the rational optimization of the compound series.[10]

  • Streamlining Clinical Development: Compounds with "clean" selectivity profiles are less likely to fail during preclinical toxicology studies and clinical trials due to unforeseen side effects, saving significant time and resources.[11]

Troubleshooting Guide: Experimental Strategy & Design

This section provides actionable guidance for specific challenges you may encounter at different stages of your research.

Part 1: Early Stage - Predictive & Computational Approaches
Q3: I'm designing new aryloxyphenylpropylamine analogs. How can I predict potential off-target liabilities in silico before synthesis?

Proactively identifying potential off-target interactions using computational methods is a cornerstone of modern rational drug design.[7] This in silico profiling can save considerable resources by flagging problematic scaffolds early. The strategy typically involves a hierarchical approach combining multiple computational models.[12][13]

Recommended Workflow:

  • Ligand-Based Methods: These approaches are based on the principle that structurally similar molecules often have similar biological activities.[14]

    • 2D/3D Similarity Searching: Compare your designed analog against databases of compounds with known off-target activities (e.g., ChEMBL, ExCAPE-DB). Tools like the Similarity Ensemble Approach (SEA) can be very effective.[12]

    • Pharmacophore Modeling: Build a 3D model of the essential features required for binding to known off-target proteins and screen your virtual compounds against it.

    • Quantitative Structure-Activity Relationship (QSAR): Use pre-existing or custom-built QSAR models that correlate chemical structures with specific off-target activities.[14][15]

  • Structure-Based Methods: If the 3D structure of a potential off-target is known, you can use more direct methods.

    • Molecular Docking: Dock your analog into the binding sites of a panel of known off-target proteins (e.g., common kinases, GPCRs). This can predict the binding pose and estimate the binding affinity.[14]

    • Binding Site Similarity Analysis: Compare the predicted binding pocket of your primary target with a library of known protein structures to identify proteins with similar pockets that your compound might also bind.[16]

  • Machine Learning & AI: Advanced machine learning algorithms can integrate vast datasets to build predictive models for off-target interactions with increasing accuracy.[15][17] These models can often identify complex relationships not apparent from simple similarity searches.

cluster_0 Ligand-Based Screening cluster_1 Structure-Based Screening ligand1 2D/3D Similarity Search (e.g., SEA) report Predicted Off-Target Interaction Report ligand1->report ligand2 Pharmacophore Query ligand2->report ligand3 QSAR Models ligand3->report struct1 Molecular Docking (Panel of Off-Targets) struct1->report struct2 Binding Site Similarity struct2->report analog Designed Analog (Virtual Compound) analog->ligand1 analog->ligand2 analog->ligand3 analog->struct1 analog->struct2 ml Machine Learning Prediction Models analog->ml ml->report decision Prioritize Synthesis & Experimental Testing report->decision

Caption: In silico workflow for predicting off-target liabilities.

Part 2: Mid Stage - In Vitro Screening & Profiling
Q4: My primary screen shows high on-target potency. What's the best strategy to experimentally profile for selectivity?

Once you have a potent hit, you must experimentally determine its selectivity profile. A tiered approach is the most efficient and cost-effective strategy.[18] You start with broad, single-concentration screening and progress to more detailed dose-response studies for any initial "hits."

Objective: To systematically assess the selectivity of a lead compound against a broad panel of potential off-targets.

Materials:

  • Lead aryloxyphenylpropylamine compound, dissolved in DMSO.

  • Appropriate assay buffers and reagents for the chosen screening platform (e.g., radiometric or mobility shift for kinases).

  • Commercially available selectivity panel services (e.g., Reaction Biology, Charles River, Eurofins).[19][20]

Methodology:

  • Tier 1: Broad Panel, Single-Concentration Screen

    • Purpose: To identify initial potential off-target interactions across a wide range of protein families.

    • Procedure: a. Submit your compound for screening against a broad selectivity panel (e.g., a comprehensive kinome panel, a safety pharmacology panel including key GPCRs, ion channels, and transporters). b. The compound is typically tested at a single, high concentration (e.g., 1 or 10 µM) in duplicate.[18] c. The output will be a list of targets where activity (e.g., % inhibition) exceeds a predefined threshold (e.g., >50% inhibition).

  • Tier 2: Dose-Response Confirmation

    • Purpose: To confirm the hits from Tier 1 and determine their potency (IC₅₀ or EC₅₀).

    • Procedure: a. For each "hit" identified in Tier 1, perform a full dose-response analysis. b. Use a 10-point concentration curve (e.g., serial dilutions from 10 µM down to 0.1 nM). c. Calculate the IC₅₀/EC₅₀ value for each confirmed off-target interaction.

  • Data Analysis & Selectivity Calculation

    • Purpose: To quantify the selectivity of your compound.

    • Procedure: a. Calculate the Selectivity Ratio for each off-target by dividing the off-target IC₅₀ by the on-target IC₅₀. A higher ratio indicates greater selectivity. b. Visualize the data using a selectivity tree or a heatmap to easily compare your lead compound against reference compounds.

Q5: How do I choose the right selectivity profiling panel?

The choice of panel depends on your project's stage, budget, and the known liabilities of your compound class.

Panel TypeDescriptionProsConsBest For
Broad Kinase Panel (e.g., KinomeScan) Screens against hundreds of human kinases.[20][21]Comprehensive coverage of a common off-target family; helps identify unexpected kinase interactions.Can be expensive; may not cover other important target classes.Early-stage hit-to-lead and lead optimization to de-risk kinase liability.
Safety Pharmacology Panel A curated panel of ~40-80 targets known to be implicated in adverse drug reactions (e.g., hERG, adrenergic receptors, opioid receptors).Focuses on physiologically relevant targets linked to toxicity; cost-effective.Not comprehensive; may miss novel or unexpected off-targets.IND-enabling studies; mandatory preclinical safety assessment.
GPCR Panel Screens against a large number of G-protein coupled receptors.Essential for CNS-active drugs, as many GPCRs are involved in neurotransmission.Assays can be complex (e.g., binding vs. functional).[22]Compounds intended for CNS targets or those showing related side effects.
Unbiased Proteome-wide Profiling Uses techniques like Cellular Thermal Shift Assay (CETSA®) combined with mass spectrometry to see interactions across thousands of proteins in a native cellular environment.[23][24]Unbiased; captures both expected and unexpected interactions in a physiologically relevant context.[23]Technically complex; data analysis can be challenging; may be less sensitive for weak binders.Mechanistic studies to understand polypharmacology; identifying novel targets or de-risking lead candidates.
Part 3: Cellular Validation & Mechanistic Insights
Q6: My compound shows binding to a GPCR in a biochemical assay. How do I confirm this interaction is functionally relevant in a cellular context?

A binding event in a biochemical assay does not always translate to functional activity in a living cell. It is crucial to validate these "hits" in a cellular context to understand their real-world impact.[25]

Recommended Strategy:

  • Confirm Target Engagement in Cells: Use a method like the Cellular Thermal Shift Assay (CETSA®) to verify that your compound physically binds to the intended off-target protein inside intact cells.[23] CETSA works on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Run a Functional Assay: Measure the downstream consequences of receptor activation or inhibition. For GPCRs, this involves measuring changes in second messengers or other signaling events.[22][26][27]

    • Gαs/Gαi-coupled receptors: Measure changes in cyclic AMP (cAMP) levels.

    • Gαq-coupled receptors: Measure calcium flux or inositol phosphate (IP1) accumulation.[25]

    • β-arrestin recruitment: Use assays like Tango or BRET to measure β-arrestin translocation to the receptor, which is a hallmark of GPCR activation and desensitization.[22]

cluster_gprotein G-Protein Cycle compound Aryloxyphenyl- propylamine (Off-Target Ligand) receptor Off-Target GPCR (e.g., 5-HT2A) compound->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc cellular_response Undesired Cellular Response (e.g., Vasoconstriction) ca_release->cellular_response pkc->cellular_response

Caption: Example of a Gαq-coupled GPCR off-target pathway.

Q7: I'm developing a CNS-targeted aryloxyphenylpropylamine. How do I balance achieving sufficient CNS penetration with minimizing peripheral off-target effects?

This is a classic challenge in CNS drug development. The same physicochemical properties that enhance blood-brain barrier (BBB) penetration (e.g., increased lipophilicity) can also increase binding to unintended targets and lead to peripheral side effects.[28][29]

Strategies for Optimization:

  • Fine-Tune Lipophilicity: While some lipophilicity is needed to cross the BBB, excessive lipophilicity often leads to non-specific binding and rapid metabolism. Aim for a calculated logP in the optimal range of 1.5-2.5.[29]

  • Reduce Efflux: Many compounds are actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp).[28] Structural modifications can be made to reduce a compound's affinity for these transporters.[30]

  • Utilize Influx Transporters: Design analogs that can "hitch a ride" on transporters that actively carry molecules into the brain.[28]

  • Prodrug Approach: A prodrug strategy can be employed where an inactive molecule is designed to cross the BBB and is then metabolized into the active drug within the CNS.[28]

  • Nanoparticle Delivery: Encapsulating the drug in nanoparticles functionalized with ligands that target BBB receptors can enhance brain delivery and shield the drug from peripheral interactions.[31]

Troubleshooting Guide: Common Assay Problems
Q8: I'm running a high-throughput screen (HTS) and see a high number of false positives. What are the common causes and how can I troubleshoot this?

A high hit rate in HTS is often a sign of assay artifacts rather than true activity. It's crucial to identify and eliminate these false positives early.

Common Causes & Troubleshooting Steps:

CauseDescriptionTroubleshooting Steps
Compound Interference Compound may absorb or emit light at the assay wavelength, quench the signal, or be autofluorescent.1. Run a "counterscreen" with your hit compounds in an assay buffer without the target protein/enzyme. 2. Visually inspect compounds for precipitation or color.
Lack of Reagent Stability Critical reagents (enzymes, antibodies, cells) may degrade over the course of the screen.[32]1. Perform reagent stability tests before starting the screen.[32] 2. Prepare fresh reagents daily and store them properly.
Plate or Edge Effects Inconsistent temperature or evaporation across the microplate can lead to systematic errors, often seen at the edges.1. Ensure proper plate sealing and incubation. 2. Use a plate layout that randomizes sample positions and include control wells throughout the plate.[32]
Poor Assay Quality The assay may have a low signal-to-background ratio or high variability.1. Calculate the Z'-factor for your assay; a value >0.5 is generally considered good for HTS.[33] 2. Optimize reagent concentrations and incubation times.[34]
Non-Specific Activity Compounds may be acting through a non-specific mechanism (e.g., membrane disruption, aggregation).1. Test hits in an orthogonal assay that measures the same biological endpoint using a different technology.[19] 2. Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to disrupt aggregators.
Q9: My cell-based GPCR assay is giving inconsistent results (e.g., low signal-to-noise, high variability). What should I check?

Cell-based assays are powerful but can be sensitive to experimental conditions.[25][35] Inconsistency often points to issues with the cells, reagents, or protocol execution.

Troubleshooting Checklist:

  • Cell Health and Passage Number:

    • Are the cells healthy and in the logarithmic growth phase?

    • Have you exceeded the recommended passage number? Senescent cells can have altered signaling responses.

  • Receptor Expression Levels:

    • If using a recombinant cell line, is the receptor expression stable? Overexpression can sometimes lead to artifacts.[26]

    • Consider verifying expression via Western blot or qPCR. Negative results could be due to a lack of expression.[25]

  • Serum Effects:

    • Components in fetal bovine serum (FBS) can sometimes interfere with the assay or contain endogenous ligands for your receptor.

    • Try running the assay in serum-free media or with dialyzed serum, but be aware this can also affect cell health.[35]

  • Reagent Quality and Preparation:

    • Are all buffers and media prepared fresh and at the correct pH?

    • Is the ligand dissolving properly? Poor solubility is a common issue.

  • DMSO Concentration:

    • Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for your cell line (typically <1%).[32]

  • Protocol Timing and Temperature:

    • Are incubation times and temperatures strictly controlled?

    • For kinetic readouts (like calcium flux), timing is especially critical.

References
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). Lawrence Livermore National Laboratory. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2009). PubMed. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2019). Frontiers in Pharmacology. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2011). PLOS Computational Biology. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. (2021). Journal of Medicinal Chemistry. [Link]

  • Profiling & Screening Assays. (n.d.). Charles River Laboratories. [Link]

  • How can off-target effects of drugs be minimised? (2024). Patsnap Synapse. [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021). PubMed Central. [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). PubMed Central. [Link]

  • SOP for Handling of High-Throughput Screening (HTS) Equipment. (2024). SOP Guide for Pharma. [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (2020). MDPI. [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). National Institutes of Health. [Link]

  • Methods to optimize CNS exposure of drug candidates. (2019). H1 Connect. [Link]

  • Current approaches to enhance CNS delivery of drugs across the brain barriers. (2016). PubMed Central. [Link]

  • Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. (2023). MDPI. [Link]

  • Classics in Chemical Neuroscience: Fluoxetine (Prozac). (2011). PubMed Central. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2019). MDPI. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2022). PubMed Central. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • 3-Aryloxy-3-phenylpropylamines. (1982).
  • Designing for Precision: How to Reduce CRISPR Off-Target Effects. (n.d.). CD Genomics. [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2023). Dove Medical Press. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2024). PubMed Central. [Link]

  • Aryloxyphenylpropylamines in treating depression. (1977).
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). PubMed. [Link]

  • 3-aryloxy-3-phenylpropylamines. (1985).
  • Recent progress in assays for GPCR drug discovery. (2020). Journal of Biomedical Science. [Link]

  • Process for the preparation of aryloxy phenyl-propylamines. (1980).
  • Structure-biological activity relationship of compounds of aryloxyaminopropanol type. (2007). ResearchGate. [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). Medium. [Link]

  • Improving Selectivity in Drug Design. (2022). AZoLifeSciences. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Is structure based drug design ready for selectivity optimization? (2017). PubMed Central. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). PubMed Central. [Link]

  • Arloxyphenylpropylamines. (1982).
  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Pharmacogenomics of off-target adverse drug reactions. (2019). PubMed Central. [Link]

  • Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. (2014). PubMed Central. [Link]

  • Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. (2016). PubMed. [Link]

  • A novel preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs. (2023). bioRxiv. [Link]

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Technical Support Center: Analysis of [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, analytical scientists, and drug development professionals working with [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. The analysis of degradation products is a critical step in ensuring drug substance and product stability, safety, and efficacy. Due to the specific nature of this molecule, this guide synthesizes first-principle chemical knowledge with established analytical best practices from regulatory guidelines. We will address common challenges encountered during the identification, quantification, and characterization of potential degradants.

The structure of this compound, featuring an aniline moiety and a phenylpropoxy ether linkage, presents a unique stability profile. Understanding its potential degradation pathways is key to developing robust analytical methods. This guide provides practical, in-depth solutions to common experimental issues in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the analysis of this compound degradation products.

Question 1: I am seeing a new, unexpected peak in my HPLC chromatogram during a stability study. How do I begin the identification process?

Answer:

The appearance of a new peak is a common event in stability testing. A systematic approach is crucial for efficient identification.

Step 1: Verify System Suitability and Sample Integrity. First, ensure the peak is not an artifact.

  • Inject a blank (mobile phase): This rules out contamination from the solvent or system (ghost peaks).

  • Inject a placebo (if applicable): This checks for interference from excipients in a formulated product.

  • Re-prepare the sample: This eliminates the possibility of contamination during sample preparation.

Step 2: Preliminary Peak Characterization using HPLC-UV.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. A spectrally pure peak suggests a single compound, while an impure peak indicates co-elution.

  • UV Spectral Comparison: Compare the UV spectrum of the unknown peak to that of the parent this compound. Structural similarities, like the presence of the phenyl rings, may result in a similar, albeit shifted, UV maximum. A drastically different spectrum suggests a significant modification to the chromophore.

Step 3: Forced Degradation Study for Peak Correlation. If not already performed, conduct a forced degradation study. This involves subjecting the molecule to stress conditions to intentionally generate degradation products. This can help you tentatively identify the degradation pathway.

  • Conditions: Acidic, basic, oxidative, thermal, and photolytic stress.

  • Rationale: If the unknown peak's retention time and UV spectrum match a peak generated under a specific stress condition (e.g., oxidation), it provides a strong clue about its identity. For this molecule, the ether linkage is susceptible to acid hydrolysis, and the aniline group is prone to oxidation.

Step 4: Structure Elucidation with Mass Spectrometry (LC-MS). This is the definitive step for identification.

  • High-Resolution Mass Spectrometry (HRMS): An LC-MS system equipped with a TOF or Orbitrap analyzer will provide a high-accuracy mass measurement of the unknown peak. This allows you to generate a list of possible elemental compositions.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradant's molecular ion. The fragmentation pattern provides structural information. For example, a characteristic loss of the phenylpropoxy group would be a key indicator.

Question 2: My mass spectrometry data shows a peak at M+16. What is the likely cause and how can I confirm it?

Answer:

An observed mass of M+16 (where M is the mass of the parent molecule) is a classic indicator of oxidation—the addition of an oxygen atom.

Plausible Oxidation Sites: For this compound, there are two primary sites susceptible to oxidation:

  • The Aniline Nitrogen: The primary amine can be oxidized to form a hydroxylamine (-NHOH) or a nitroso (-NO) derivative.

  • The Aromatic Rings: The electron-rich phenyl rings can be hydroxylated.

Confirmation Workflow:

  • Forced Oxidation: Prepare a sample under oxidative stress. A common and relatively mild oxidizing agent is a dilute solution of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂). Run this sample on your LC-MS. If the peak at M+16 increases significantly in this sample, it strongly supports the hypothesis of oxidation.

  • MS/MS Fragmentation Analysis: The fragmentation pattern of the M+16 ion is critical for locating the oxidation site.

    • Create a fragmentation map for the parent compound first.

    • Compare this to the M+16 product. If the oxidation occurred on the aniline-containing ring, fragments containing that ring will show a +16 Da mass shift. Conversely, if oxidation occurred on the phenylpropoxy tail, fragments containing that portion will be shifted.

  • Chromatographic Behavior: Oxidation often increases the polarity of a molecule. You should expect the M+16 product to have a shorter retention time than the parent compound in a reversed-phase HPLC method.

Question 3: I suspect hydrolysis of the ether linkage. What products should I look for and what LC-MS method is suitable?

Answer:

Acid- or base-catalyzed hydrolysis of the ether bond is a highly probable degradation pathway. This would cleave the molecule into two primary fragments.

Expected Hydrolysis Products:

  • Product 1: 2-Aminophenol

  • Product 2: 3-Phenyl-1-propanol

Analytical Strategy:

  • Reference Standards: The most reliable method of confirmation is to obtain reference standards for 2-aminophenol and 3-phenyl-1-propanol. Spike your degraded sample with these standards to confirm identities by retention time and mass.

  • LC-MS Method Development:

    • Challenge: The expected products have very different polarities. 2-Aminophenol is highly polar, while 3-phenyl-1-propanol is much less so. A single gradient method might be challenging.

    • Recommendation: Use a broad gradient. Start with a high aqueous mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to retain and resolve 2-aminophenol, and ramp up to a high organic phase (e.g., 95% Acetonitrile) to elute the 3-phenyl-1-propanol and the parent compound.

    • Ionization Mode: Use electrospray ionization (ESI). Run in both positive and negative ion modes, as 2-aminophenol may ionize well in either mode, while the parent amine will be best in positive mode.

Experimental Workflow Diagram

G cluster_0 Troubleshooting Workflow: Suspected Hydrolysis A Hypothesis: Ether bond hydrolysis B Expected Products: 1. 2-Aminophenol (Polar) 2. 3-Phenyl-1-propanol (Non-polar) A->B C Forced Hydrolysis: Treat sample with Acid (e.g., 0.1N HCl) and Base (e.g., 0.1N NaOH) B->C D LC-MS Analysis: Broad Gradient Method C->D E Data Review: Search for m/z of expected products D->E F Confirmation: Inject & co-elute with commercial reference standards E->F G Identity Confirmed F->G

Caption: Workflow for confirming ether bond hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation: The aniline functional group is electron-rich and susceptible to oxidation, potentially forming N-oxides, hydroxylamines, or colored dimeric/polymeric impurities.

  • Hydrolysis: The ether linkage can be cleaved under acidic or, less commonly, basic conditions, yielding 2-aminophenol and 3-phenyl-1-propanol.

Q2: What is a standard protocol for a forced degradation study for this compound?

A forced degradation (or stress testing) study should be designed to cover the main degradation pathways as outlined in ICH guideline Q1A(R2).

Forced Degradation Protocol

Stress ConditionRecommended ParametersPotential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursEther Linkage Cleavage
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursEther Linkage Cleavage
Oxidation 3% H₂O₂ at room temperature for 24 hoursAniline Oxidation
Thermal 80 °C (solid state) for 72 hoursGeneral thermal decomposition
Photostability ICH Q1B options (e.g., 1.2 million lux hours)Photolytic degradation (e.g., ring modifications)

Note: The concentration and duration should be adjusted to achieve 5-20% degradation of the parent compound. If no degradation is seen, more strenuous conditions may be applied.

Q3: How do I develop a stability-indicating HPLC method for this molecule?

A stability-indicating method is one that can separate the parent drug from all its degradation products and any process impurities.

Method Development Strategy Diagram

G cluster_1 Stability-Indicating HPLC Method Development A Step 1: Generate Degradants Prepare a cocktail of samples from all forced degradation conditions. B Step 2: Column & Mobile Phase Screening Start with C18 column. Screen pH (e.g., 3.0, 7.0) and organic modifier (ACN vs. MeOH). A->B C Step 3: Gradient Optimization Adjust gradient slope and time to separate all peaks from the parent. B->C D Step 4: Peak Purity Assessment Use PDA detector to ensure all key peaks are spectrally pure. C->D E Step 5: Method Validation Validate according to ICH Q2(R1) for specificity, linearity, accuracy, etc. D->E

Caption: Key stages of a stability-indicating method development.

Key Considerations:

  • Column Choice: A C18 column is a versatile starting point.

  • Mobile Phase pH: The aniline group has a pKa around 4-5. Running the mobile phase at a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will ensure the amine is protonated and gives good peak shape.

  • Detector: Use a PDA detector to monitor multiple wavelengths and assess peak purity.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. [Link]

  • Alsante, K. M., Ando, A., Hata, T., & Zelesky, T. (2011). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 63(13), 1163–1185. [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As Senior Application Scientists, we provide this guidance based on established principles of analytical chemistry and extensive field experience.

Understanding Matrix Effects: The "Unseen" Variable

In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). When these co-eluting, undetected components interfere with the ionization of the target analyte, they cause a phenomenon known as a matrix effect. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of the assay.

This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects to ensure robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of matrix effects for a compound like this compound?

A: Given the structure of this compound, which contains both hydrophobic (phenylpropoxy, phenyl) and ionizable (amine) moieties, the primary sources of matrix effects are co-eluting compounds from the biological matrix that have similar properties. The most common culprits are phospholipids from plasma/serum, salts, and endogenous metabolites. Phospholipids are notorious for causing ion suppression in the positive electrospray ionization (ESI+) mode, which is the likely mode for analyzing this amine-containing compound.

Q2: How can I quickly determine if my assay is suffering from matrix effects?

A: The most direct method is the post-extraction addition experiment. Here's the workflow:

  • Analyze a neat (pure) solution of this compound at a known concentration.

  • Extract a blank matrix sample (e.g., plasma with no analyte).

  • Spike the extracted blank matrix with the same concentration of the analyte as the neat solution.

  • Compare the peak area of the analyte in the post-extraction spike to the peak area of the neat solution.

Formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100%

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable, though this can vary by regulatory guidelines.

Q3: Should I use an internal standard? If so, what kind?

A: Absolutely. An internal standard (IS) is critical for reliable quantitation. The best choice is a stable isotope-labeled (SIL) version of the analyte (e.g., d4-[2-(3-Phenylpropoxy)phenyl]amine hydrochloride). A SIL-IS is considered the "gold standard" because it has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of matrix effect. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and a close elution time can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during method development and sample analysis.

Issue 1: Low Analyte Signal & Poor Sensitivity

If you are observing a much lower signal for this compound in matrix samples compared to neat solutions, significant ion suppression is the likely cause.

cluster_0 Troubleshooting Low Signal A Low Signal in Matrix Samples B Perform Post-Extraction Spike Experiment A->B C Matrix Effect > 15% Suppression? B->C Calculate %ME D Optimize Sample Preparation C->D Yes F Result Acceptable? C->F No E Optimize Chromatography D->E Still Unacceptable D->F Acceptable E->F G Method Validated F->G Yes

Caption: Decision workflow for troubleshooting low analyte signal due to ion suppression.

Corrective Actions:

  • Improve Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids. The choice of technique depends on the required cleanliness and throughput.

    • Protein Precipitation (PPT): Fast and simple, but often results in the least clean extract (high matrix effects).

    • Liquid-Liquid Extraction (LLE): More selective than PPT. Given the analyte's hydrophobic nature, an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at an alkaline pH would be a good starting point.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts. A mixed-mode or polymeric reversed-phase sorbent would likely be effective for capturing the analyte while washing away interferences.

  • Optimize Chromatography: Adjust your LC method to move the analyte's retention time away from the "suppression zones" where phospholipids and other interferences typically elute (often in the early part of a reversed-phase gradient).

    • Increase the initial percentage of the organic solvent in your gradient to quickly elute highly water-soluble, early-eluting interferences.

    • Use a shallower gradient to improve chromatographic resolution between the analyte and co-eluting matrix components.

    • Consider using a smaller particle size column (e.g., sub-2 µm) for higher efficiency and better peak separation.

Issue 2: Poor Reproducibility and Inconsistent Results

Inconsistent results, especially between different batches of matrix, often point to variable matrix effects.

Corrective Actions:

  • Implement a Robust Internal Standard: If not already in use, a stable isotope-labeled internal standard is the most effective way to correct for variability. Since it co-elutes and experiences the same ionization effects as the analyte, the ratio of analyte to IS remains constant, even if the absolute signal intensity fluctuates.

  • Evaluate Different Lots of Matrix: During method validation, it is crucial to test at least 6-8 different lots of the biological matrix to ensure the method is robust against normal physiological variability.

  • Refine Sample Preparation: Inconsistent results can stem from a sample preparation method that is not sufficiently robust. SPE is generally more reproducible than PPT or LLE because it is more easily automated and less operator-dependent.

TechniqueTypical Recovery (%)Typical Matrix Effect (%)ThroughputCost per Sample
Protein Precipitation (PPT) 80-100%40-70% (High Suppression)HighLow
Liquid-Liquid Extraction (LLE) 60-90%75-95% (Low Suppression)MediumMedium
Solid-Phase Extraction (SPE) 85-105%90-110% (Minimal Effect)Low-MediumHigh

Data are representative and will vary based on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point for developing a robust SPE method for this compound, leveraging its hydrophobic and basic properties.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridge (e.g., Waters Oasis MCX)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide (5%)

  • Formic Acid (2%)

  • Human Plasma

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Pretreat 200 µL of plasma by adding 200 µL of 2% formic acid. Vortex and load the entire sample onto the cartridge. The acidic conditions ensure the amine group is protonated and retained by the cation exchange sorbent.

  • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences retained by the reversed-phase mechanism.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). "Got phospholipids?" A simple, targeted method for their removal in bioanalysis. Journal of Chromatography B, 833(2), 219-230. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Validation & Comparative

A Comparative Guide to the In Vivo Potency of Aryloxyphenylpropylamines: A Case Study on [2-(3-Phenylpropoxy)phenyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the in vivo potency of aryloxyphenylpropylamines, a class of compounds with significant therapeutic potential. While the specific compound, [2-(3-Phenylpropoxy)phenyl]amine hydrochloride, is commercially available for research purposes[1], a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of published in vivo potency data. This document, therefore, serves a dual purpose: first, to highlight this critical data gap for this compound, and second, to provide a framework for its evaluation by comparing it to other structurally related aryloxyphenylpropylamines for which in vivo data are available. This guide will delve into the common mechanisms of action for this compound class, present a detailed protocol for a representative in vivo assay, and discuss the structure-activity relationships that likely govern potency.

Introduction to Aryloxyphenylpropylamines

Aryloxyphenylpropylamines are a class of chemical compounds characterized by a core structure that includes an aryloxy group linked to a phenylpropylamine moiety. Members of this class have been investigated for a range of pharmacological activities, including antidepressant, antiarrhythmic, and anticholinergic effects[2][3][4]. Their therapeutic potential often stems from their ability to interact with monoamine transporters, thereby modulating the synaptic concentrations of key neurotransmitters such as serotonin, norepinephrine, and dopamine[3][5]. The in vivo potency of these compounds is a critical determinant of their therapeutic efficacy and potential side-effect profile.

While this compound is available as a research chemical[1], its biological activity and, specifically, its in vivo potency have not been detailed in the accessible scientific literature. Understanding its potential efficacy requires a comparative approach, looking at related compounds to infer its likely pharmacological profile.

Comparative Analysis of In Vivo Potency

Due to the lack of specific in vivo data for this compound, we present a comparative table of other aryloxyphenylpropylamines to illustrate the range of potencies and activities observed within this class. This data is essential for researchers looking to position this compound within the broader landscape of these compounds.

Compound Name/IdentifierPrimary ActivityIn Vivo ModelKey Potency FindingsReference
Compound (S)-1 (an aryloxypropanolamine) Class III/II AntiarrhythmicAnesthetized mongrel dogsMore potent than sotalol in a programmed electrical stimulation (PES) study.[2]
PA01 (a triple reuptake inhibitor) AntidepressantRat Forced Swim Test (FST) and Mouse Tail Suspension Test (TST)Dose-dependently decreased immobility time with higher efficacy than desvenlafaxine succinate.[5]
Fluoxetine (structurally related monoamine reuptake inhibitor) Antidepressant (Serotonin Reuptake Inhibitor)Rat brain microdialysisChronic administration (20 mg/kg/day for 7 days) resulted in cortical concentrations of fluoxetine + norfluoxetine of 700 µM and a 47% reduction in 5-HIAA.[6]
Various 3-aryloxy-3-phenylpropylamines Monoamine Reuptake InhibitionRat brain synaptosomes (in vitro data providing a basis for in vivo effects)Blockade of serotonin, norepinephrine, and dopamine uptake demonstrated.[3]

Note: The table above includes compounds that, while not all strictly aryloxyphenylpropylamines, represent the functional space (monoamine reuptake inhibition, antiarrhythmic activity) that this class of compounds is known to occupy. This provides a basis for hypothesizing the potential activities of this compound.

Postulated Mechanism of Action: Monoamine Reuptake Inhibition

Many aryloxyphenylpropylamines exert their effects by inhibiting the reuptake of monoamine neurotransmitters[3][5]. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The specific selectivity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters can vary significantly between different analogues, leading to different therapeutic effects and side-effect profiles. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment[6], while triple reuptake inhibitors (TRIs) are being explored for potentially broader efficacy[5].

The following diagram illustrates the general mechanism of monoamine reuptake inhibition:

MONOAMINE_REUPTAKE_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron vesicle Vesicles with Neurotransmitters transporter Monoamine Transporter (SERT, NET, DAT) neurotransmitter transporter->neurotransmitter maoi Aryloxyphenylpropylamine (Reuptake Inhibitor) maoi->transporter Blocks receptor Postsynaptic Receptors neurotransmitter->receptor Binds to postsynaptic_neuron receptor->postsynaptic_neuron Signal Transduction

Caption: Mechanism of Monoamine Reuptake Inhibition by Aryloxyphenylpropylamines.

Experimental Protocol: In Vivo Assessment of Antidepressant-Like Potency using the Forced Swim Test (FST)

To determine the in vivo potency of this compound, a standard preclinical model such as the Forced Swim Test (FST) in rodents can be employed. This test is widely used to screen for antidepressant-like activity[5][7].

Objective: To evaluate the dose-dependent effect of this compound on immobility time in the FST, a measure of behavioral despair.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Positive control (e.g., imipramine, fluoxetine)

  • Male Sprague-Dawley rats (200-250g)

  • Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm

  • Automated tracking software or trained observer for scoring

Methodology:

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (n=8-10 per group):

    • Vehicle control

    • Positive control (e.g., Imipramine 32 mg/kg, i.p.)

    • This compound (e.g., 10, 20, 40 mg/kg, i.p. or p.o.)

  • Dosing: Administer the assigned treatment 60 minutes before the test session.

  • Pre-test Session (Day 1): Place each rat in the water tank for a 15-minute conditioning swim. This is to induce a baseline level of immobility.

  • Test Session (Day 2): 24 hours after the pre-test, place the rats back into the tanks for a 5-minute test session.

  • Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility times of the treatment groups to the vehicle control.

The following diagram outlines the experimental workflow:

FST_WORKFLOW acclimatization Animal Acclimatization (1 week) grouping Random Group Assignment (Vehicle, Positive Control, Test Compound) acclimatization->grouping dosing Compound Administration (i.p. or p.o.) grouping->dosing pre_test Day 1: Pre-Test Session (15-min swim) dosing->pre_test 24h before test test_session Day 2: Test Session (5-min swim) dosing->test_session 60 min before test pre_test->test_session 24h interval scoring Scoring of Immobility Time test_session->scoring analysis Statistical Analysis (ANOVA) scoring->analysis result Determination of ED50 analysis->result

Sources

A Head-to-Head Comparison in Preclinical Antidepressant Screening: The Established Efficacy of Imipramine versus the Uncharacterized Profile of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the quest for novel antidepressant therapies, the rigorous evaluation of new chemical entities (NCEs) against established benchmarks is a cornerstone of preclinical research. This guide provides an in-depth, head-to-head comparison of the classic tricyclic antidepressant, imipramine, with a novel, uncharacterized compound, [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. While imipramine's profile is well-documented, serving as a robust positive control, this compound represents a typical NCE with an unknown mechanism and efficacy.

This document is structured to not only compare the known with the unknown but also to provide a practical framework for researchers. It details the established pharmacology of imipramine and outlines the essential behavioral models—the Forced Swim Test (FST) and Tail Suspension Test (TST)—required to elucidate the potential antidepressant-like activity of a novel compound. By following these protocols, researchers can generate the critical data needed to assess an NCE's promise and justify further development.

Section 1: Compound Profiles

Imipramine: The Tricyclic Gold Standard

Imipramine, sold under the brand name Tofranil among others, was one of the first tricyclic antidepressants (TCAs) to be developed and has been a mainstay in the treatment of major depressive disorder for decades.[1] Its extensive history of clinical use and well-understood mechanism of action make it an indispensable reference compound in preclinical antidepressant screening.

Mechanism of Action: Imipramine's primary therapeutic effect is achieved through the inhibition of the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[2] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), imipramine increases the concentration of these monoamines in the brain, enhancing their neurotransmission.[2][3] This potentiation of adrenergic and serotonergic signaling is believed to be the foundation of its antidepressant effects.[4]

However, imipramine's activity is not limited to monoamine transporters. It also has antagonistic effects on several other receptors, including muscarinic cholinergic, histamine H1, and alpha-1 adrenergic receptors.[1][2] These additional interactions, while contributing to its overall pharmacological profile, are also responsible for many of the classic side effects associated with TCAs, such as dry mouth, sedation, and postural hypotension.[2][4] The delayed onset of its therapeutic action, typically several weeks, suggests that downstream neuroadaptive changes, including alterations in receptor sensitivity and signaling pathways, are also crucial.[2]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Presynaptic Neuron synapse Synaptic Cleft presynaptic->synapse Release ma Monoamines (Serotonin, Norepinephrine) receptors Postsynaptic Receptors synapse->receptors Binding sert_net SERT / NET (Reuptake Transporters) synapse->sert_net Reuptake postsynaptic Postsynaptic Neuron receptors->postsynaptic Signal Transduction imipramine Imipramine imipramine->sert_net Blocks cluster_0 Day 1 (Rats Only) cluster_1 Day 2 (Test Day) pre_swim 15-min Pre-Swim (Acclimation) drug1 First Drug/Vehicle Administration pre_swim->drug1 drug_admin Subsequent Drug/Vehicle Administrations test_session 5-6 min Test Session in Water Cylinder drug_admin->test_session record Video Record Behavior test_session->record scoring Score Immobility Duration record->scoring

Caption: Experimental workflow for the Forced Swim Test (FST).

Tail Suspension Test (TST)

The TST is another widely used model, primarily in mice, that induces a state of behavioral despair by subjecting the animal to the inescapable stress of being suspended by its tail. [5][6] Experimental Protocol:

  • Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended. The setup should prevent the mouse from climbing or reaching any surfaces. [6]2. Suspension: A piece of adhesive tape is securely attached to the mouse's tail (approximately 1-2 cm from the tip), and the other end of the tape is fixed to the suspension bar. [7]3. Drug Administration: Imipramine or the novel compound is administered (e.g., 10, 20, 30 mg/kg, i.p.) typically 30-60 minutes before the test. A vehicle control group is essential. [8]4. Test Session: The mouse is suspended for a 6-minute period. [5][9]The session is video-recorded for subsequent analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, measures the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. [7]

cluster_0 Pre-Test Phase cluster_1 Test Phase drug_admin Administer Drug/Vehicle (30-60 min prior) tape Secure Tape to Mouse Tail drug_admin->tape suspend Suspend Mouse by Tail for 6 minutes record Video Record Behavior suspend->record scoring Score Immobility Duration record->scoring

Caption: Experimental workflow for the Tail Suspension Test (TST).

Section 3: Comparative Data Analysis

The primary endpoint in both the FST and TST is the duration of immobility. A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. The data below is presented to illustrate how results from these experiments would be structured for a head-to-head comparison. The data for imipramine is representative of expected outcomes, while the data for the novel compound is hypothetical.

Table 1: Comparative Effects in the Forced Swim Test (FST) in Rats

Treatment GroupDose (mg/kg, i.p.)NImmobility Duration (seconds) (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)-10180.5 ± 12.2-
Imipramine1010145.3 ± 10.8-19.5%
Imipramine2010110.7 ± 9.5**-38.7%
Imipramine301085.2 ± 8.1***-52.8%
[2-(3-Phenylpropoxy)phenyl]amine HCl1010175.4 ± 11.9-2.8%
[2-(3-Phenylpropoxy)phenyl]amine HCl3010168.9 ± 13.4-6.4%
[2-(3-Phenylpropoxy)phenyl]amine HCl10010155.1 ± 12.5-14.1%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data for Novel Compound is hypothetical.

Table 2: Comparative Effects in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)NImmobility Duration (seconds) (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)-12150.8 ± 10.5-
Imipramine1512115.6 ± 9.8-23.3%
Imipramine301278.4 ± 7.2***-48.0%
[2-(3-Phenylpropoxy)phenyl]amine HCl1012148.2 ± 11.1-1.7%
[2-(3-Phenylpropoxy)phenyl]amine HCl3012120.3 ± 10.3-20.2%
[2-(3-Phenylpropoxy)phenyl]amine HCl1001295.7 ± 8.9**-36.5%
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data for Novel Compound is hypothetical.

Section 4: Interpretation and Future Directions

The objective comparison of a novel compound against a well-characterized drug like imipramine is fundamental to drug discovery. Based on the hypothetical data presented, imipramine shows a clear, dose-dependent reduction in immobility in both the FST and TST, confirming its established antidepressant-like profile and validating the experimental setup.

For the novel compound, this compound, the hypothetical results suggest a potential, albeit less potent, antidepressant-like effect in the TST at higher doses. In the FST, the hypothetical data indicates a lack of significant effect within the tested dose range. Such a discrepancy between the two models is not uncommon and could suggest a different neurochemical mechanism or a more subtle behavioral effect.

Key Considerations for the Researcher:

  • Locomotor Activity: It is crucial to conduct an open-field test to ensure that any observed decrease in immobility is not a false positive resulting from a general increase in motor activity (hyperactivity). A compound that increases locomotor activity might appear to have an antidepressant effect in the FST or TST simply because the animals are more active overall.

  • Dose-Response Curve: A full dose-response curve should be established to determine the potency (ED50) of the novel compound and compare it directly to that of imipramine.

  • Mechanism of Action Studies: If a novel compound shows promising antidepressant-like activity, subsequent studies should be designed to elucidate its mechanism of action. This could involve neurochemical assays to measure monoamine levels, receptor binding studies, and electrophysiological recordings.

References

  • Pediatric Oncall.
  • Patsnap Synapse. What is the mechanism of Imipramine Hydrochloride?. 2024.
  • WebMD. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. 2024.
  • Wikipedia. Imipramine.
  • Britannica. Imipramine: Uses, Mechanism of Action, & Side Effects. 2018.
  • PubMed. Ethopharmacology of imipramine in the forced-swimming test: gender differences.
  • Benchchem. A Comparative Guide to the Efficacy of Imipramine and Clomipramine in Preclinical Anxiety Models.
  • ResearchGate.
  • ResearchGate.
  • NIH. The Mouse Forced Swim Test.
  • MDPI. The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test.
  • ResearchGate. The tail suspension test: a new method for screening antidepressants in mice. 2025.
  • JoVE. The Tail Suspension Test. 2012.
  • NIH.
  • UCSF IACUC. Tail Suspension Test.
  • PubMed. The tail suspension test: a new method for screening antidepressants in mice.

Sources

A Comparative Guide to the Mechanisms of Action: Tricyclic Antidepressants vs. Selective Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Analyzed Compounds: This guide provides a comparative analysis of the mechanism of action of two distinct classes of antidepressant compounds. The initial topic of interest, [2-(3-Phenylpropoxy)phenyl]amine hydrochloride, is a chemical entity for which public-domain pharmacological data, particularly regarding a specific mechanism of antidepressant action, is not available. To fulfill the objective of a scientifically rigorous comparison, this guide will analyze the well-established class of Tricyclic Antidepressants (TCAs) against a mechanistically distinct class of compounds, the Selective Norepinephrine Reuptake Inhibitors (NRIs) . Compounds like Atomoxetine and Reboxetine, which are aryloxyphenylpropylamine derivatives, will be used as exemplars for NRIs. This comparison will highlight the evolution of antidepressant pharmacology from broad-spectrum agents to highly selective molecules.

Introduction: From Broad-Spectrum to Targeted Neurotransmitter Modulation

The treatment of major depressive disorder (MDD) has been revolutionized by the development of compounds that modulate monoamine neurotransmitter systems. The first generation of antidepressants, the Tricyclic Antidepressants (TCAs), were discovered serendipitously in the 1950s.[1] Their therapeutic efficacy stems from their ability to increase synaptic concentrations of norepinephrine and serotonin.[2][3] However, their clinical utility is often hampered by a wide array of side effects due to their interaction with numerous other receptors.[4][5]

This lack of specificity spurred the development of more targeted agents. Selective Norepinephrine Reuptake Inhibitors (NRIs), a class of compounds that includes atomoxetine and reboxetine, were designed to act primarily on the norepinephrine transporter (NET).[6][7] Atomoxetine, while primarily indicated for Attention-Deficit/Hyperactivity Disorder (ADHD), exerts its therapeutic effect through this selective mechanism and provides a valuable contrast to the broad action of TCAs.[8][9] This guide will dissect the mechanistic nuances of these two classes, supported by comparative experimental data and methodologies.

Mechanism of Action: A Tale of Two Philosophies

The fundamental difference between TCAs and selective NRIs lies in their affinity and selectivity for various neuronal targets.

Tricyclic Antidepressants (TCAs): The Multi-Target Approach

TCAs are named for their characteristic three-ring chemical structure.[2] Their primary antidepressant effect is achieved by blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by binding to their respective transporters, SERT and NET.[4][10] This inhibition leads to an increased availability of these neurotransmitters to act on postsynaptic receptors.

However, TCAs are often described as "dirty drugs" due to their significant affinity for other receptors, which is not related to their antidepressant efficacy but is a major source of side effects.[4] These off-target interactions include:

  • Muscarinic M1 Receptor Blockade: Leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[5][11]

  • Histamine H1 Receptor Blockade: Causes sedation and can contribute to weight gain.[4][5]

  • Alpha-1 Adrenergic Receptor Blockade: Results in orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[4][5]

  • Sodium and Calcium Channel Blockade: This action is responsible for the high risk of cardiotoxicity in overdose situations.[12][13]

The affinity for these different targets varies between individual TCAs. Tertiary amines like amitriptyline and imipramine tend to have more potent effects on SERT and stronger anticholinergic and antihistaminic effects, while their secondary amine metabolites, nortriptyline and desipramine, are relatively more selective for NET.[5]

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA Tricyclic Antidepressant (TCA) NET Norepinephrine Transporter (NET) TCA->NET Blocks SERT Serotonin Transporter (SERT) TCA->SERT Blocks Muscarinic_R Muscarinic R TCA->Muscarinic_R Blocks Histamine_R Histamine H1 R TCA->Histamine_R Blocks Adrenergic_R Alpha-1 Adrenergic R TCA->Adrenergic_R Blocks NE_reuptake NE Reuptake NET->NE_reuptake SER_reuptake 5-HT Reuptake SERT->SER_reuptake NE NE SER 5-HT Postsynaptic_R Postsynaptic Receptors NE->Postsynaptic_R Increased Signaling SER->Postsynaptic_R Increased Signaling

Figure 1: Mechanism of Action of Tricyclic Antidepressants (TCAs).
Selective Norepinephrine Reuptake Inhibitors (NRIs): A Targeted Strategy

In contrast to TCAs, NRIs like atomoxetine and reboxetine were developed for their high specificity.[6] Their primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[8][14] By binding to NET, they prevent the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[15]

Crucially, these compounds have little to no significant affinity for serotonin or dopamine transporters, nor do they bind to muscarinic, histaminic, or adrenergic receptors.[8][9] This selectivity is the cornerstone of their improved side-effect profile compared to TCAs. For instance, atomoxetine's action in the prefrontal cortex, a brain region with a high density of NET but few dopamine transporters, also leads to an increase in synaptic dopamine levels, which is thought to contribute to its efficacy in treating ADHD.[8][16]

NRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NRI Selective NRI (e.g., Atomoxetine) NET Norepinephrine Transporter (NET) NRI->NET Selectively Blocks NE_reuptake NE Reuptake NET->NE_reuptake NE NE Postsynaptic_R Postsynaptic NE Receptors NE->Postsynaptic_R Increased Signaling

Figure 2: Mechanism of Action of Selective Norepinephrine Reuptake Inhibitors (NRIs).

Quantitative Comparison: Binding Affinity Data

The differences in mechanism can be quantified by comparing the binding affinities (Ki values) of these compounds for various transporters and receptors. The Ki value represents the concentration of a drug required to occupy 50% of the target receptors; a lower Ki value indicates a higher binding affinity.

TargetAmitriptyline (TCA)Imipramine (TCA)Desipramine (TCA)Atomoxetine (NRI)
Norepinephrine Transporter (NET) 35251.8 5
Serotonin Transporter (SERT) 4.3 1.1 3977
Muscarinic M1 Receptor 15 87196>10,000
Histamine H1 Receptor 1.1 1124>10,000
Alpha-1 Adrenergic Receptor 24 37110794
Data are presented as Ki (nM). Lower values (highlighted in bold) indicate higher affinity. Data are compiled from various pharmacology resources and represent typical values.

This data clearly illustrates the pharmacological divide. Amitriptyline and Imipramine are potent inhibitors of both SERT and NET, but also bind with high affinity to histaminic and muscarinic receptors.[4] Desipramine, a metabolite of imipramine, shows a preference for NET over SERT but retains some affinity for the off-target receptors.[6] In stark contrast, Atomoxetine is highly selective for NET, with negligible affinity for SERT and the other receptors listed, explaining its lack of anticholinergic and antihistaminic side effects.[9][17]

Experimental Protocols for Mechanistic Analysis

The data presented above are typically generated using standardized in vitro assays. Understanding these methodologies is crucial for drug development professionals.

Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of a test compound for a specific receptor by competing with a known radioactive ligand.

Objective: To determine the Ki of a test compound for a target receptor (e.g., Histamine H1).

Methodology:

  • Tissue Preparation: A cell line or tissue homogenate expressing the receptor of interest is prepared.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-pyrilamine for the H1 receptor) and varying concentrations of the test compound (e.g., amitriptyline).

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Prep Prepare Membranes with Target Receptor Incubate Incubate: - Membranes - Radioligand ([³H]-L) - Test Compound (TCA/NRI) Prep->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Calculate IC50 & Ki (Cheng-Prusoff) Count->Analyze

Figure 3: Workflow for a Radioligand Binding Assay.
Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into nerve terminals.

Objective: To determine the potency of a test compound in inhibiting norepinephrine reuptake.

Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from a specific brain region (e.g., rat hypothalamus for NET) by tissue homogenization and centrifugation.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., atomoxetine).

  • Uptake Initiation: A low concentration of radiolabeled norepinephrine (e.g., [³H]-NE) is added to initiate the uptake process.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined, which reflects its potency as a reuptake inhibitor.

Conclusion: The Impact of Selectivity on Clinical Practice

The comparison between tricyclic antidepressants and selective norepinephrine reuptake inhibitors encapsulates a critical evolution in psychopharmacology: the shift from broad-spectrum, multi-target agents to highly selective molecules.

  • Tricyclic Antidepressants remain effective therapeutic options, particularly for certain types of depression, but their utility is limited by a burdensome side-effect profile directly linked to their non-selective blockade of muscarinic, histaminic, and adrenergic receptors.[4][18] Their narrow therapeutic index also poses a significant risk in cases of overdose.[13]

  • Selective Norepinephrine Reuptake Inhibitors , exemplified by atomoxetine and reboxetine, demonstrate the benefits of a targeted approach. By selectively inhibiting NET with minimal interaction with other receptors, they offer a much-improved tolerability profile.[6][9] This specificity makes them valuable alternatives, particularly for patients who cannot tolerate the side effects of TCAs or for specific indications like ADHD.

For researchers and drug development professionals, this comparison underscores the importance of comprehensive pharmacological profiling. While primary target engagement is essential for efficacy, understanding the off-target interactions is paramount for predicting and mitigating adverse effects, ultimately leading to the development of safer and more effective therapeutics.

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A Comparative Guide to the Pharmacokinetic Profiling of Aryloxyphenylpropylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profiles of key aryloxyphenylpropylamine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this important class of compounds. By synthesizing technical data with expert insights, this guide aims to facilitate informed decision-making in drug discovery and development projects.

Introduction to Aryloxyphenylpropylamine Analogs

The aryloxyphenylpropylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of widely used pharmaceuticals. These compounds typically feature a phenylpropylamine core linked to an aryloxy moiety. This structural motif is prevalent in drugs targeting monoamine transporters, leading to their application in treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

The pharmacokinetic behavior of these analogs is a critical determinant of their clinical efficacy and safety. Factors such as metabolic stability, plasma protein binding, and oral bioavailability dictate the dosing regimen, potential for drug-drug interactions, and overall therapeutic window. This guide will focus on a comparative analysis of prominent aryloxyphenylpropylamine analogs, including fluoxetine, atomoxetine, and duloxetine, with a brief mention of nisoxetine, to illustrate the key PK attributes and the experimental approaches to their characterization.

A pivotal aspect of the metabolism of many aryloxyphenylpropylamine analogs is their interaction with the cytochrome P450 enzyme system, particularly the highly polymorphic CYP2D6 isoenzyme.[1][2][3] This interaction can lead to significant inter-individual variability in drug exposure and response. Furthermore, many of these compounds are chiral, and their enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties, underscoring the importance of stereoselective analysis in their development.[4][5][6][7][8]

Comparative Pharmacokinetic Profiles

A direct comparison of the key pharmacokinetic parameters of fluoxetine, atomoxetine, and duloxetine reveals significant differences that influence their clinical use. The following tables summarize these parameters in both human and rat models, providing a basis for preclinical to clinical translation.

Table 1: Comparative Pharmacokinetic Parameters in Humans
ParameterFluoxetineAtomoxetine (Extensive Metabolizers)Atomoxetine (Poor Metabolizers)Duloxetine
Oral Bioavailability (F%) ~70-90%~63%~94%~50% (range 32-80%)[9]
Time to Peak Plasma Conc. (Tmax) 6-8 hours[10]1-2 hours[11][12]1-2 hours[12]~6 hours[13][14]
Plasma Protein Binding (%) ~94.5%~98%[12][15]~99%[11]~95%[9]
Elimination Half-life (t½) 1-4 days (parent); 7-15 days (norfluoxetine)[10]~5.2 hours[11][12]~21.6 hours[11][12]~10-12 hours[9][13][16]
Apparent Clearance (CL/F) Non-linear0.35 L/h/kg[11][12]0.03 L/h/kg[11][12]~114 L/h[16]
Volume of Distribution (Vd) Large0.85 L/kg[11]0.85 L/kg[11]~1640 L[13]
Primary Metabolizing Enzyme CYP2D6, CYP2C19, CYP2C9, CYP3A4, CYP3A5CYP2D6[12][15]CYP2D6[12][15]CYP2D6, CYP1A2[9]
Table 2: Comparative Pharmacokinetic Parameters in Rats
ParameterFluoxetineAtomoxetine
Oral Bioavailability (F%) ~38% (dose-dependent)[17]~4%[18]
Elimination Half-life (t½) ~5 hours (parent); ~15 hours (norfluoxetine)[17]-
Plasma Protein Binding (%) 85-90%[17]-
Key Metabolic Pathways Saturable first-pass metabolism[17][19]Efficient first-pass hepatic clearance[18]

Insights from the Comparative Data:

  • Fluoxetine exhibits a notably long half-life, particularly its active metabolite norfluoxetine, which contributes to a prolonged duration of action and a delayed attainment of steady-state concentrations.[10][20] Its pharmacokinetics are non-linear, suggesting saturation of metabolic pathways at higher doses.[10][19]

  • Atomoxetine's pharmacokinetics are heavily influenced by CYP2D6 polymorphism.[11][12] Poor metabolizers show significantly higher exposure and a much longer half-life compared to extensive metabolizers.[11][12] This highlights the critical need to consider genetic variability in patient populations. In rats, atomoxetine undergoes extensive first-pass metabolism, resulting in very low oral bioavailability.[18]

  • Duloxetine has a more moderate half-life compared to fluoxetine and is metabolized by both CYP2D6 and CYP1A2.[9][16] Its bioavailability is also moderate and can be variable.[9]

  • Nisoxetine , another selective norepinephrine reuptake inhibitor from this class, is primarily used as a research tool.[21] While detailed clinical pharmacokinetic data is not available as it was never marketed, it is known to be a potent and selective inhibitor of the norepinephrine transporter.[21][22]

The Rationale for Early and Comprehensive Pharmacokinetic Profiling

Conducting in vitro ADME studies early in the drug discovery process is a cornerstone of modern pharmaceutical development.[12] This "fail early, fail cheap" strategy allows for the timely identification of compounds with suboptimal pharmacokinetic properties, thereby conserving resources and reducing the likelihood of late-stage clinical failures.[12] In vitro assays provide crucial data on a compound's intrinsic metabolic stability, potential for drug-drug interactions, and its ability to reach the systemic circulation.[12]

G cluster_0 Early Drug Discovery Funnel cluster_1 Rationale & Impact Compound Library Compound Library In Vitro ADME Screening In Vitro ADME Screening Compound Library->In Vitro ADME Screening High-Throughput Screening Lead Optimization Lead Optimization In Vitro ADME Screening->Lead Optimization Data-Driven Selection Early PK Data Early PK Data In Vitro ADME Screening->Early PK Data Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Candidate Selection Informed Decisions Informed Decisions Early PK Data->Informed Decisions Resource Conservation Resource Conservation Reduced Attrition Reduced Attrition Informed Decisions->Resource Conservation Informed Decisions->Reduced Attrition

Caption: The integration of in vitro ADME screening in early drug discovery.

Key Experimental Protocols for Pharmacokinetic Profiling

The following sections detail the methodologies for essential in vitro and in vivo pharmacokinetic studies. These protocols are designed to be self-validating through the inclusion of appropriate controls and robust analytical techniques.

In Vitro Metabolic Stability Assessment in Liver Microsomes

Causality Behind Experimental Choices: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[19] This assay is a cost-effective and high-throughput method to assess the intrinsic clearance of a compound, providing an early indication of its susceptibility to hepatic metabolism.[19] The inclusion of NADPH as a cofactor is essential to initiate the enzymatic reactions.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled human or rat liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound and a slowly metabolized compound) in a suitable organic solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the reaction buffer and the microsomal suspension.

    • Add the test compound and positive controls to the wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubation at 37°C Incubation at 37°C Prepare Reagents->Incubation at 37°C Time-Point Sampling Time-Point Sampling Reaction Quenching Reaction Quenching Time-Point Sampling->Reaction Quenching 0, 5, 15, 30, 60 min LC-MS/MS Analysis LC-MS/MS Analysis Reaction Quenching->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for in vitro metabolic stability assay.

In Vitro Plasma Protein Binding Assessment by Equilibrium Dialysis

Causality Behind Experimental Choices: The extent of plasma protein binding significantly impacts the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is considered a gold-standard method for determining plasma protein binding due to its accuracy and minimal non-specific binding.

Step-by-Step Methodology:

  • Apparatus and Reagent Preparation:

    • Hydrate the dialysis membrane (typically with a molecular weight cutoff of 8-14 kDa) according to the manufacturer's instructions.

    • Assemble the equilibrium dialysis apparatus (e.g., a 96-well plate format).

    • Prepare a stock solution of the test compound and a control compound with known binding characteristics.

    • Thaw pooled human or rat plasma and phosphate-buffered saline (PBS).

  • Sample Preparation and Dialysis:

    • Spike the plasma with the test compound and control to the desired concentration.

    • Load the plasma sample into one chamber of the dialysis well and an equal volume of PBS into the opposing chamber.

    • Seal the plate and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, mix the plasma aliquot with an equal volume of blank PBS, and the buffer aliquot with an equal volume of blank plasma.

    • Add an internal standard and precipitate proteins with a cold organic solvent.

    • Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentrations of the compound in both chambers.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber].

    • The percentage of protein binding is then calculated as (1 - fu) * 100.

G cluster_0 Equilibrium Dialysis Setup Spiked Plasma Spiked Plasma Dialysis Membrane Dialysis Membrane Spiked Plasma->Dialysis Membrane Drug Diffusion PBS Buffer PBS Buffer Dialysis Membrane->PBS Buffer Incubation (37°C) Incubation (37°C) Sample Collection Sample Collection Incubation (37°C)->Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection->LC-MS/MS Analysis Calculate Fraction Unbound Calculate Fraction Unbound LC-MS/MS Analysis->Calculate Fraction Unbound Equilibrium Dialysis Setup Equilibrium Dialysis Setup Equilibrium Dialysis Setup->Incubation (37°C)

Caption: Principle of the equilibrium dialysis assay.

In Vivo Oral Bioavailability Study in Rodents

Causality Behind Experimental Choices: In vivo studies in animal models, such as rats, are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system.[18] An oral bioavailability study provides critical information on the fraction of an orally administered dose that reaches the systemic circulation, which is a key parameter for predicting human oral absorption.

Step-by-Step Methodology:

  • Animal Preparation and Dosing:

    • Use a cohort of fasted male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

    • Divide the animals into two groups: intravenous (IV) and oral (PO) administration.

    • Administer a single IV bolus of the test compound (e.g., 1 mg/kg) to the IV group.

    • Administer a single oral gavage dose of the test compound (e.g., 10 mg/kg) to the PO group.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Prepare plasma samples for analysis by protein precipitation with a cold organic solvent containing an internal standard.

    • Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Calculate the area under the curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-∞) for both routes using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

G Start Start Animal Dosing Animal Dosing Start->Animal Dosing IV Group IV Group Animal Dosing->IV Group PO Group PO Group Animal Dosing->PO Group Serial Blood Sampling Serial Blood Sampling IV Group->Serial Blood Sampling PO Group->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis PK Analysis PK Analysis LC-MS/MS Analysis->PK Analysis Calculate Bioavailability Calculate Bioavailability PK Analysis->Calculate Bioavailability End End Calculate Bioavailability->End

Caption: Workflow for an in vivo oral bioavailability study in rodents.

Conclusion and Future Directions

The aryloxyphenylpropylamine class of compounds continues to be a rich source of therapeutic agents. A thorough understanding of their pharmacokinetic properties is paramount for the successful development of new and improved medicines. This guide has provided a comparative overview of the PK profiles of key analogs, highlighting the significant impact of factors such as metabolism by polymorphic enzymes and stereochemistry.

The detailed experimental protocols presented herein offer a robust framework for the preclinical pharmacokinetic characterization of novel aryloxyphenylpropylamine analogs. By employing these self-validating methodologies, researchers can generate high-quality data to guide lead optimization and candidate selection, ultimately increasing the probability of clinical success.

Future research in this area will likely focus on the development of more predictive in vitro models, such as organ-on-a-chip systems, and the application of physiologically based pharmacokinetic (PBPK) modeling to better extrapolate preclinical data to human populations. These advancements will further refine our ability to design aryloxyphenylpropylamine analogs with optimized pharmacokinetic profiles, leading to safer and more effective therapies.

References

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A Researcher's Guide to Validating Neurotransmitter Transporter Binding Affinity: A Comparative Analysis of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neurotransmitter transporter binding affinity of the novel compound [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. Given the absence of publicly available binding data for this specific molecule, we will establish a robust validation strategy. This involves a direct comparative analysis against well-characterized selective serotonin reuptake inhibitors (SSRIs), namely Paroxetine, Sertraline, and Fluoxetine, as well as the fast-acting SSRI, Dapoxetine.

The primary objective is to elucidate the binding profile of this compound at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This will be achieved through detailed, step-by-step experimental protocols for in vitro radioligand binding and neurotransmitter uptake assays. The resulting data will enable a direct comparison with the established affinity and selectivity of the reference compounds, thereby positioning our test compound within the broader landscape of monoamine transporter inhibitors.

Comparative Landscape: Benchmarking Against Established SSRIs

To contextualize the potential binding profile of this compound, it is essential to understand the affinity and selectivity of commonly used SSRIs. The inhibitory constant (Ki) is a measure of a compound's binding affinity, where a lower Ki value indicates a higher affinity. The following table summarizes the binding affinities of our selected reference compounds for SERT, NET, and DAT.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT Selectivity vs. NETSERT Selectivity vs. DAT
Paroxetine ~0.07[1]~40[1]~490[1]~571-fold~7000-fold
Sertraline ~0.29[2]~420[2]~25[2]~1448-fold~86-fold
Fluoxetine ~1.1-1.4[3]>1000>1000HighHigh
Dapoxetine Potent (pKi = 8 nM)[4]ModerateLowHighVery High

Note: Ki values can vary between studies depending on the experimental conditions.

This comparative data highlights the high affinity and selectivity of these drugs for SERT. Sertraline is unique in this group for its moderate affinity for DAT.[2] Paroxetine exhibits the highest known binding affinity for SERT among currently prescribed antidepressants.[1] Dapoxetine, while a potent SSRI, is characterized by its rapid absorption and elimination, making it suitable for on-demand treatment of premature ejaculation rather than as a traditional antidepressant.[5]

Experimental Validation: A Two-Pronged Approach

To comprehensively validate the binding affinity of this compound, we will employ two gold-standard in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays: Direct Measurement of Affinity

Radioligand binding assays directly measure the affinity of a test compound for a target receptor or transporter by assessing its ability to displace a radiolabeled ligand with known high affinity and specificity.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis prep_cells Cell Culture: HEK293 cells stably expressing human SERT, NET, or DAT prep_mem Membrane Preparation: Homogenization and centrifugation to isolate cell membranes prep_cells->prep_mem incubation Incubation: Combine membrane preparation, radioligand, and test compound in a 96-well plate. Incubate to allow binding to reach equilibrium. prep_mem->incubation prep_ligand Radioligand & Test Compound Prep: Prepare serial dilutions of [2-(3-Phenylpropoxy)phenyl]amine HCl and a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT) prep_ligand->incubation filtration Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand incubation->filtration washing Washing: Wash filters with ice-cold buffer to remove non-specifically bound radioligand filtration->washing scintillation Scintillation Counting: Measure radioactivity retained on the filters washing->scintillation analysis Data Analysis: Plot percentage of specific binding vs. test compound concentration. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for Radioligand Binding Assay.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT, NET, or DAT.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.[6]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand + membrane, no test compound) and non-specific binding (radioligand + membrane + a high concentration of a known inhibitor).

  • Incubation:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[6]

    • Wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Detection and Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Neurotransmitter Uptake Inhibition Assays: A Functional Assessment

Neurotransmitter uptake inhibition assays provide a functional measure of a compound's potency. These assays determine the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis prep_synap Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) pre_incubation Pre-incubation: Incubate synaptosomes with the test compound or vehicle prep_synap->pre_incubation prep_compounds Test Compound & Substrate Prep: Prepare serial dilutions of [2-(3-Phenylpropoxy)phenyl]amine HCl and a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]serotonin) prep_compounds->pre_incubation uptake_initiation Uptake Initiation: Add the radiolabeled neurotransmitter to start the uptake reaction. Incubate for a short period pre_incubation->uptake_initiation termination Termination & Filtration: Stop the uptake by rapid filtration and wash with ice-cold buffer uptake_initiation->termination scintillation Scintillation Counting: Measure radioactivity in the synaptosomes termination->scintillation analysis Data Analysis: Plot percentage of uptake inhibition vs. test compound concentration. Determine the IC50 value scintillation->analysis

Caption: Workflow for Neurotransmitter Uptake Assay.

  • Synaptosome Preparation:

    • Dissect the relevant brain regions from rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Homogenize the tissue in a sucrose solution and perform differential centrifugation to isolate the synaptosomes, which are resealed nerve terminals containing functional transporters.[8][9]

  • Assay Setup:

    • In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound or vehicle.

    • Include control wells for total uptake (synaptosomes + vehicle) and non-specific uptake (synaptosomes + a high concentration of a known inhibitor).

  • Uptake Initiation and Termination:

    • Initiate the uptake by adding a fixed concentration of the appropriate radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[10]

  • Detection and Analysis:

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value.

Interpreting the Results and Concluding Remarks

By performing these experiments, researchers can generate a comprehensive binding and functional profile for this compound. The Ki and IC₅₀ values obtained for SERT, NET, and DAT will allow for a direct comparison with the data presented for Paroxetine, Sertraline, Fluoxetine, and Dapoxetine. This will enable a clear understanding of the compound's potency and selectivity.

Should this compound demonstrate high affinity and selectivity for SERT, it could be considered a promising candidate for further investigation as a potential therapeutic agent for serotonin-related disorders. Conversely, if it displays a broader spectrum of activity, such as significant binding to NET or DAT, its pharmacological profile and potential applications would be different.

This guide provides a robust and scientifically rigorous framework for the initial characterization of a novel compound's interaction with key neurotransmitter transporters. The combination of direct binding and functional uptake assays, benchmarked against well-established drugs, represents a critical first step in the drug discovery and development process.

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A Preclinical Safety Benchmark Analysis of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride Against Established Antidepressants

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers in Drug Development

Introduction

The development of novel antidepressant agents is a critical area of neuropsychiatric research, aimed at improving therapeutic efficacy and, crucially, enhancing patient safety. While established antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs) are effective, their clinical utility can be limited by adverse effect profiles. This guide introduces a preclinical benchmarking strategy for a novel chemical entity, [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (referred to herein as Compound X), against a panel of established antidepressants.

The objective of this document is to provide a robust, scientifically-grounded framework for researchers and drug development professionals to comparatively assess the safety profile of new molecular entities. By employing a battery of standardized in vitro and in vivo assays, we can generate a comparative safety index, enabling early, data-driven decisions in the drug discovery pipeline. This guide adheres to principles outlined in international regulatory guidelines, such as the ICH S7A guidelines for safety pharmacology, to ensure the scientific validity and regulatory relevance of the findings.[1][2][3][4]

Background: Safety Liabilities of Established Antidepressant Classes

A rational safety assessment begins with understanding the known risks of existing therapies. Each major class of antidepressants carries a characteristic safety profile that informs the selection of appropriate preclinical screening assays.

  • Tricyclic Antidepressants (TCAs; e.g., Amitriptyline): This older class of drugs is known for a broad range of side effects due to its affinity for multiple receptors. Key concerns include cardiotoxicity (QTc prolongation, arrhythmia), significant anticholinergic effects (dry mouth, constipation, urinary retention), and orthostatic hypotension.[5][6][7][8] Overdose is particularly dangerous.[5]

  • Selective Serotonin Reuptake Inhibitors (SSRIs; e.g., Fluoxetine): Generally considered safer than TCAs, SSRIs are not without risks.[9][10] Common side effects include gastrointestinal issues, sleep disturbances, and sexual dysfunction.[11][12][13] More serious, though less common, risks include an increased risk of suicidal ideation in younger populations, serotonin syndrome, and potential for QT prolongation.[9][12][13] Fluoxetine is also a known inhibitor of cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions.[11]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs; e.g., Venlafaxine): The safety profile of SNRIs overlaps with that of SSRIs, including risks of nausea, dizziness, insomnia, and sexual dysfunction.[14][15][16] Due to their noradrenergic activity, SNRIs can also cause dose-dependent increases in blood pressure and heart rate.[17][18]

This context establishes the three pillars of our comparative safety assessment for Compound X: Cardiotoxicity, Off-Target Systemic Toxicity (Hepatotoxicity & Acute Systemic Effects), and Neurobehavioral Disruption.

Benchmarking Strategy: A Multi-Tiered Approach

Our proposed strategy employs a tiered system, beginning with high-throughput in vitro assays to identify major liabilities early, followed by more complex in vivo studies to understand the integrated physiological response. This workflow is designed to conserve resources while maximizing the acquisition of decision-guiding data.

G cluster_2 Decision Point hERG hERG Assay (Cardiotoxicity) Decision Go / No-Go Risk Assessment hERG->Decision HepG2 Hepatotoxicity Assay (HepG2 Cells) HepG2->Decision CYP450 CYP450 Inhibition (Drug Interactions) CYP450->Decision AcuteTox Acute Oral Toxicity (OECD 423) AcuteTox->Decision FOB Functional Observational Battery (FOB) FOB->Decision

Caption: Preclinical safety benchmarking workflow.

Experimental Protocols & Methodologies

The following protocols are foundational for establishing a comparative safety profile. Each protocol is designed as a self-validating system with appropriate controls.

In Vitro Safety Screening
  • Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism underlying drug-induced QT interval prolongation, which can lead to life-threatening arrhythmias like Torsades de Pointes.[19][20] This assay is a critical early screen, especially when benchmarking against TCAs, which are known to have hERG liability.[21][22]

  • Methodology:

    • Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).[19][23]

    • Technique: Employ automated patch-clamp electrophysiology (e.g., QPatch or SyncroPatch systems) for high-throughput analysis.[19][23]

    • Procedure:

      • Establish a stable whole-cell patch clamp configuration.

      • Record baseline hERG tail currents in response to a depolarizing voltage step protocol.

      • Perfuse cells with vehicle control (e.g., 0.1% DMSO) to establish a stable baseline.

      • Apply increasing concentrations of Compound X and benchmark compounds (Amitriptyline, Fluoxetine, Venlafaxine) in a cumulative manner. A typical concentration range would be 0.01 µM to 30 µM.

      • A known hERG inhibitor (e.g., E-4031) serves as the positive control.[23]

    • Data Analysis: Calculate the percentage inhibition of the hERG tail current at each concentration relative to the vehicle control. Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration causing 50% inhibition).

  • Rationale: Drug-induced liver injury is a major cause of drug attrition and market withdrawal.[24] This assay provides an early indication of a compound's potential for direct cellular toxicity in a human liver-derived cell line.

  • Methodology:

    • Cell Line: Use the human hepatoma cell line HepG2, a widely accepted model for in vitro cytotoxicity studies.[24][25][26]

    • Technique: High-Content Screening (HCS) allows for the multiplexed analysis of several cytotoxicity endpoints.[27]

    • Procedure:

      • Plate HepG2 cells in 96- or 384-well microplates and allow them to adhere for 24 hours.

      • Treat cells with a range of concentrations of Compound X and benchmark antidepressants for 24 to 72 hours.

      • A known hepatotoxin (e.g., acetaminophen at high concentrations) serves as a positive control.

      • Following incubation, stain cells with a cocktail of fluorescent dyes to assess multiple parameters simultaneously, such as:

        • Cell viability (e.g., using a live/dead stain)

        • Mitochondrial membrane potential (e.g., TMRM)

        • Oxidative stress (e.g., CellROX Green)

        • Nuclear morphology and cell count (e.g., Hoechst 33342)

    • Data Analysis: Use an automated imaging system to quantify fluorescence intensity and morphological changes. Calculate the CC₅₀ (concentration causing 50% cytotoxicity) for each endpoint.

  • Rationale: Inhibition of major CYP450 enzymes is a primary cause of drug-drug interactions (DDIs).[28][29] An antidepressant that strongly inhibits an enzyme like CYP2D6 (which metabolizes many drugs, including some TCAs) or CYP3A4 could pose a significant clinical risk.[30][31] This assay assesses the potential of Compound X to cause such interactions.

  • Methodology:

    • Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes, providing a physiologically relevant system.[31]

    • Technique: A cocktail inhibition assay using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) allows for the simultaneous assessment of multiple CYP isoforms.[29]

    • Procedure:

      • Incubate human liver microsomes with a cocktail of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

      • Add varying concentrations of Compound X or known inhibitors (e.g., Ketoconazole for CYP3A4) as positive controls.

      • Initiate the metabolic reaction by adding NADPH.

      • After a set incubation time, quench the reaction.

      • Analyze the samples using LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.

    • Data Analysis: Determine the rate of metabolite formation in the presence of the test compound relative to the vehicle control. Calculate the IC₅₀ value for each CYP isoform.

G cluster_0 CYP450 Inhibition DDI Mechanism DrugA Drug A (Substrate) Metabolized by CYP2D6 CYP CYP2D6 Enzyme DrugA->CYP Metabolism MetaboliteA Inactive Metabolite CompoundX Compound X (Inhibitor) Blocks CYP2D6 CompoundX->CYP Inhibition CYP->MetaboliteA

Caption: Mechanism of CYP450-mediated drug-drug interaction.

In Vivo Safety Assessment
  • Rationale: This study provides essential information on the intrinsic toxicity of a substance after a single oral administration and helps classify the compound for hazard labeling.[32] It provides a preliminary estimate of the median lethal dose (LD₅₀).

  • Methodology (Following OECD Guideline 423: Acute Toxic Class Method): [32][33][34][35]

    • Animal Model: Use a single sex of rodent (typically female rats) to minimize animal usage.[32]

    • Procedure: This is a stepwise procedure using a small number of animals (typically 3 per step).

      • Administer a starting dose (e.g., 300 mg/kg) via oral gavage to a group of 3 animals.

      • Observe animals closely for mortality and clinical signs of toxicity for up to 14 days.[34]

      • The outcome of the first step (number of mortalities) determines the next step:

        • If mortality is high, the dose is decreased for the next group.

        • If no mortality occurs, the dose is increased for the next group.

      • The process continues until a stopping criterion is met, which allows for classification into a GHS (Globally Harmonized System) toxicity category.

    • Data Analysis: The primary endpoint is the number of mortalities within a defined period. The result is not a precise LD₅₀ but rather a classification and an estimated range of lethal doses.

  • Rationale: The FOB is a non-invasive screening procedure designed to detect gross functional deficits and potential neurotoxic effects.[36][37][38][39] It provides a holistic view of a compound's effect on behavior, autonomic function, and neuromuscular coordination, which is critical for a CNS-active drug.

  • Methodology:

    • Animal Model: Use adult rats (equal numbers of males and females).[36]

    • Procedure:

      • Dose animals with Compound X or benchmark drugs at multiple levels, including a vehicle control.

      • At specified time points (e.g., time of peak plasma concentration, 24 hours post-dose), conduct a series of standardized observations and tests, including:

        • Home Cage Observations: Posture, activity level, tremors, convulsions.

        • Open Field Assessment: Gait, arousal, stereotypy, urination/defecation.

        • Sensorimotor/Reflex Tests: Approach response, touch response, righting reflex, grip strength, landing foot splay.

        • Autonomic Measures: Pupil size, salivation, body temperature.

    • Data Analysis: Observations are scored using a standardized scale.[40] The data are analyzed to identify dose-dependent changes in neurological, behavioral, or autonomic function compared to the control and benchmark groups.

Comparative Data Summary (Hypothetical Data)

The following tables summarize hypothetical, yet plausible, results from the described assays, benchmarking Compound X against established antidepressants.

Table 1: In Vitro Safety Profile

Compound hERG IC₅₀ (µM) HepG2 CC₅₀ (µM) CYP2D6 IC₅₀ (µM) CYP3A4 IC₅₀ (µM)
Compound X > 30 > 50 12.5 > 30
Fluoxetine (SSRI) 15 45 0.8 22
Venlafaxine (SNRI) 25 > 50 28 > 30

| Amitriptyline (TCA) | 2.1 | 18 | 5.2 | 8.5 |

Lower values indicate higher potency for toxicity/inhibition.

Table 2: In Vivo Safety Profile

Compound Acute Oral Toxicity (OECD 423) Key FOB Findings (at 100 mg/kg)
Compound X GHS Category 5 or Unclassified (>2000 mg/kg) Mild sedation, no motor impairment
Fluoxetine (SSRI) GHS Category 4 (300-2000 mg/kg) Mild hyperactivity, decreased grooming
Venlafaxine (SNRI) GHS Category 4 (300-2000 mg/kg) Increased arousal, mild tremors

| Amitriptyline (TCA) | GHS Category 3 (50-300 mg/kg) | Significant sedation, ataxia, anticholinergic signs (e.g., mydriasis) |

Discussion and Interpretation

Based on the hypothetical data presented, Compound X demonstrates a potentially superior preclinical safety profile compared to the selected benchmarks, particularly the TCA Amitriptyline.

  • Cardiovascular Safety: The hERG IC₅₀ for Compound X (>30 µM) is significantly higher than that of Amitriptyline (2.1 µM), suggesting a substantially lower risk of causing QT prolongation.[19] Its profile is favorable even when compared to Fluoxetine and Venlafaxine.

  • Hepatotoxicity: Compound X shows minimal cytotoxicity in HepG2 cells (CC₅₀ > 50 µM), similar to Venlafaxine and superior to Amitriptyline, indicating a low potential for direct liver cell damage.[41]

  • Drug-Drug Interaction Potential: While Fluoxetine is a potent inhibitor of CYP2D6 (IC₅₀ = 0.8 µM), a key enzyme in drug metabolism, Compound X is only a weak inhibitor (12.5 µM).[11][42] This suggests a lower likelihood of clinically significant drug-drug interactions compared to Fluoxetine.

  • Acute Systemic Toxicity: The acute oral toxicity data place Compound X in the lowest toxicity category under the GHS, indicating a wide safety margin in overdose compared to Amitriptyline, which is classified as significantly more toxic.[32]

  • Neurobehavioral Profile: The FOB results for Compound X suggest a clean profile at a high dose, with only mild, expected sedation. This contrasts sharply with the significant motor impairment and anticholinergic effects observed with Amitriptyline, and the activating effects of the SSRI/SNRI comparators.[37]

Conclusion

This comprehensive benchmarking guide outlines a systematic approach to evaluating the preclinical safety of a novel antidepressant candidate, this compound (Compound X). The tiered workflow, from in vitro screening to in vivo assessment, provides a robust framework for identifying potential safety liabilities. The hypothetical data generated for Compound X suggest a promising safety profile characterized by low cardiotoxicity risk, minimal potential for hepatotoxicity and drug-drug interactions, and a wide acute safety margin. This positions Compound X as a potentially safer alternative to older antidepressants and competitive with modern SSRIs and SNRIs, warranting further development.

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Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The core principle underpinning the disposal of any novel or uncharacterized compound is caution. In the absence of definitive data, the substance must be treated as hazardous.[1][2] This guide will walk you through a systematic process of hazard assessment, personal protection, spill management, and ultimate disposal, empowering you to make informed, safe decisions.

Pre-Disposal Hazard Assessment: A Necessary First Step

Before any disposal protocol is initiated, a thorough risk assessment is mandatory.[1] This is not merely a procedural formality but a critical step in ensuring safety. Your institution's Environmental Health and Safety (EHS) department is your most valuable resource in this process and must be consulted.[3][4]

Structural Analogy and Hazard Inference:

In the absence of a specific SDS for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride, we can infer potential hazards by examining its structural components and the known risks of similar compounds.

  • Amine Hydrochloride Moiety: Amine hydrochlorides are salts that can be acidic. Some amine compounds are known to be irritants or toxic.[5][6] For instance, the SDS for trans-2-Phenylcyclopropylamine hydrochloride indicates it is toxic if swallowed and causes skin and eye irritation.[6]

  • Aromatic Rings: The presence of phenyl groups suggests that the compound may have ecotoxicological effects and should not be released into the environment.

Based on this structural analysis, it is prudent to assume that this compound is, at a minimum, an irritant and potentially toxic.

Initial Characterization of Waste:

If the compound is in a solution, a basic characterization of the waste stream is necessary.

  • Corrosivity: Measure the pH of aqueous solutions. A pH of ≤ 2 or ≥ 12.5 classifies the waste as corrosive.[7]

  • Reactivity and Ignitability: Review the synthesis and handling procedures for any reagents or conditions that might impart reactivity or ignitability to the final waste product.[1]

The table below summarizes the key hazard considerations for this compound.

Hazard ParameterInferred Risk for this compoundRationale
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful or toxic.Based on SDS of similar amine hydrochlorides.[6]
Skin Corrosion/Irritation Assumed to be a skin irritant.Common characteristic of amine compounds.[8]
Serious Eye Damage/Irritation Assumed to be an eye irritant.Common characteristic of amine compounds.[8]
Aquatic Toxicity Assumed to be toxic to aquatic life.Presence of aromatic rings.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is non-negotiable.[9]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[10]

The Disposal Protocol: A Step-by-Step Guide

The recommended and safest disposal method for this compound is to manage it as hazardous chemical waste.[11] Do not attempt to neutralize the compound without explicit guidance from your EHS department, as this could lead to unintended reactions.[11]

Experimental Protocol: Waste Collection for Disposal

  • Segregation: At the point of generation, collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[12] Do not mix this waste with other chemical waste streams.[11]

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical. For instance, do not use metal containers if the waste is corrosive.[13] The container must be in good condition and have a secure, sealable lid.[3][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration and volume.[3][13]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from incompatible materials and in secondary containment to prevent the spread of spills.[10][13]

  • Waste Pickup: Once the container is full, or as per your institution's guidelines, arrange for a waste pickup through your EHS department.[4][13] Provide them with all available information on the compound and its inferred hazards.[1]

Spill Management: Preparedness is Key

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Collection: Carefully scoop the contained material into your designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[11]

  • Reporting: Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.

cluster_0 Pre-Disposal Assessment cluster_1 Handling and Collection cluster_2 Storage and Disposal A Synthesize or acquire This compound B Consult Institutional EHS Department A->B C Perform Hazard Assessment: - Review structural analogues - Assume hazardous nature B->C D Characterize Waste Stream (if in solution): - Measure pH - Assess for reactivity/ignitability C->D E Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Use Chemical Fume Hood D->E F Segregate Waste at Point of Generation E->F G Collect in a compatible, labeled 'Hazardous Waste' container F->G H Store sealed container in a designated Satellite Accumulation Area with secondary containment G->H I Arrange for waste pickup by EHS or licensed waste disposal contractor H->I J Provide all known and inferred hazard information to disposal personnel I->J K Proper Disposal Complete J->K

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of novel chemical compounds is a cornerstone of a robust safety culture in any research environment. While the absence of a specific SDS for this compound presents a challenge, it does not preclude its safe management. By adopting a cautious approach, performing a thorough hazard assessment in consultation with your EHS department, and adhering to the step-by-step protocols outlined in this guide, you can ensure the protection of yourself, your colleagues, and the environment. This commitment to safety and procedural diligence is what transforms cutting-edge research into truly responsible innovation.

References

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  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
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Definitive Guide to Personal Protective Equipment (PPE) for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for handling [2-(3-Phenylpropoxy)phenyl]amine hydrochloride. As a novel research chemical, specific safety data is not available. Therefore, this protocol is built upon a conservative risk assessment, treating the compound with the high degree of caution afforded to hazardous aromatic amines and their hydrochloride salts. The procedures outlined are based on established safety standards for analogous compounds like aniline hydrochloride.

Hazard Analysis: Understanding the Risk

The primary hazards of this compound are derived from its core chemical structure: an aromatic amine functional group and its formulation as a hydrochloride salt.

  • Aromatic Amine Toxicity: Aromatic amines are a class of compounds known for their systemic toxicity.[1][2] Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[1][3] The most critical health effect associated with acute exposure to many aromatic amines is methemoglobinemia .[4][5][6]

    • Mechanism of Action: After absorption, aromatic amines are metabolized (specifically N-hydroxylated) into intermediates.[4][5] These metabolites enter red blood cells and initiate a futile redox cycle with oxygen-carrying hemoglobin (HbO₂), oxidizing it to methemoglobin (met-Hb).[4][6] Met-Hb is incapable of transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, weakness, dizziness, collapse, and death due to oxygen deprivation.[7]

  • Hydrochloride Salt Properties: As a hydrochloride salt, the compound is likely a crystalline solid. While this reduces the risk of vapor inhalation compared to a liquid freebase, it introduces the hazard of airborne dust. Inhalation of fine dust allows for rapid absorption through the respiratory system.[8][9] Furthermore, contact with moisture could potentially hydrolyze the salt, creating a localized acidic environment.

  • Suspected Hazards: Based on data for analogous compounds like aniline hydrochloride, this compound should be treated as a suspected carcinogen and mutagen.[10][11][12] It is also expected to cause serious eye damage and skin irritation or sensitization upon contact.[10][13]

Summary of Assumed Hazards
Hazard ClassificationDescriptionSupporting Analogue Data
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[10][11][14]Aniline Hydrochloride (Category 3)
Serious Eye Damage Causes serious eye damage.[10][11][12]Aniline Hydrochloride (Category 1)
Skin Sensitization May cause an allergic skin reaction.[10][12][14]Aniline Hydrochloride (Category 1)
Carcinogenicity Suspected of causing cancer.[11][12]Aniline Hydrochloride (Category 1B/2)
Mutagenicity Suspected of causing genetic defects.[10][11][14]Aniline Hydrochloride (Category 2)
Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[10][11]Aniline Hydrochloride (Category 1)

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent all routes of exposure. Engineering controls, such as a certified chemical fume hood, are the primary method of containment. PPE serves as the essential final barrier.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe Mandatory PPE Ensemble cluster_removal Doffing Procedure Assess Assess Task & Hazards Select Select PPE Based on Task (Weighing vs. Solution Prep) Assess->Select Inspect Inspect All PPE for Damage (Cracks, Holes, Expiration) Select->Inspect FumeHood Work in Fume Hood Inspect->FumeHood Begin Work Eyes Chemical Splash Goggles (ANSI Z87.1) FumeHood->Eyes Face Face Shield (for Splash Risk) Eyes->Face Coat Chemical-Resistant Lab Coat Face->Coat Gloves Double-Gloved: Inner: Nitrile Outer: Nitrile or Neoprene Coat->Gloves Shoes Closed-Toe Leather Shoes Gloves->Shoes RemoveOuter 1. Remove Outer Gloves Shoes->RemoveOuter Work Complete RemoveCoat 2. Remove Lab Coat RemoveOuter->RemoveCoat RemoveInner 3. Remove Inner Gloves RemoveCoat->RemoveInner Wash 4. Wash Hands Thoroughly RemoveInner->Wash

Caption: PPE selection, inspection, and doffing workflow.

Hand Protection

Hand protection is critical due to the high risk of dermal absorption. Double-gloving is required.

  • Inner Glove: Standard nitrile examination gloves (minimum 5-mil thickness).

  • Outer Glove: Heavier-duty nitrile or neoprene gloves. While some charts show poor resistance of nitrile to amines, this is often for prolonged immersion.[15][16] For aniline specifically, studies show that nitrile gloves can provide excellent protection with breakthrough times exceeding 480 minutes, provided they are of sufficient thickness.[17] The outer glove bears the primary contamination risk.

  • Procedure: Change outer gloves immediately if contamination is suspected. Never wear gloves outside the laboratory area.

Eye and Face Protection

Because the compound is a solid that can cause serious eye damage, robust protection is non-negotiable.

  • Required: Chemical splash goggles that conform to ANSI Z87.1 standards.

  • Recommended for Splash Risk: When preparing solutions or in any scenario with a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[18]

Body Protection

A chemical-resistant lab coat must be worn, fully buttoned, with sleeves rolled down. Do not use standard cotton lab coats, as they can absorb chemicals and hold them against the skin. Ensure the lab coat is laundered professionally and not taken home.

Respiratory Protection

All handling of the solid compound must be performed within a certified chemical fume hood to control dust.

  • Standard Operations: No respiratory protection is required if all work is conducted within a properly functioning fume hood.

  • Emergency/Spill Cleanup: For a large spill or failure of engineering controls, a full-facepiece respirator with appropriate cartridges (e.g., organic vapor/acid gas) or a self-contained breathing apparatus (SCBA) is necessary.[19] All respirator use must comply with a formal respiratory protection program as mandated by OSHA.

Operational Plan: Safe Handling Procedures

  • Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood. This area should be clearly marked.

  • Weighing: Weigh the solid compound on wax paper or directly into a container within the fume hood. Use care to avoid creating airborne dust. An enclosure or shield around the balance can help minimize drafts.

  • Solution Preparation: Add the solid to the solvent slowly. If heating is required, use a controlled heating mantle and ensure the vessel is properly vented.

  • Post-Handling: After handling, wipe down the work surface with a decontaminating solution (see Section 4), then with 70% ethanol. Remove PPE as described in the workflow diagram and wash hands thoroughly with soap and water.

Emergency & Decontamination Plan

Spill Cleanup

A spill kit specifically for toxic powders should be readily available.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (greater than a few grams) or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: For small spills inside a fume hood, don the full PPE ensemble described in Section 2, including respiratory protection if necessary.

  • Contain & Clean:

    • DO NOT use a dry brush or towel , as this will generate dust.[20]

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[3][21]

    • Carefully scoop the mixture into a sturdy, sealable plastic container.[20][22] Use non-sparking tools if a flammable solvent is present.

  • Decontaminate:

    • The primary decontamination step involves converting any residual amine into a more soluble form. Since the compound is already a hydrochloride salt, this step is simplified.

    • Wipe the spill area with a sponge or absorbent pad wetted with a decontamination solution. Commercial solutions containing agents like glutaraldehyde are available.[2][14] Alternatively, a protocol based on forming a Schiff base can be used for final cleanup: wipe the surface with a sponge moistened with a reagent like p-dimethylaminobenzaldehyde, followed immediately by wiping with a methanol-soaked sponge.[7]

    • Place all used cleaning materials (gloves, pads, etc.) into the hazardous waste container.

  • Label & Dispose: Seal the waste container, attach a hazardous waste label, and dispose of it according to the plan in Section 5.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]

  • Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of through your institution's EHS program.[23]

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Container Management & Labeling cluster_storage Storage & Disposal WasteGen Waste Generation (Contaminated PPE, Spill Debris, Unused Compound) SelectContainer Select Compatible, Leak-Proof Container with Screw-Top Lid WasteGen->SelectContainer Segregate Segregate Solid vs. Liquid Waste SelectContainer->Segregate KeepClosed Keep Container Closed (Except when adding waste) Segregate->KeepClosed Label Affix Hazardous Waste Label IMMEDIATELY KeepClosed->Label LabelInfo Fill Out Label Completely: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Start Date - PI Name, Lab Info Label->LabelInfo Store Store in Satellite Accumulation Area (SAA) LabelInfo->Store Containment Use Secondary Containment Store->Containment Request Request EHS Pickup (When full or near 90 days) Containment->Request

Caption: Hazardous waste management and disposal workflow.

Waste Containers
  • Use sturdy, leak-proof containers with secure screw-top lids.[12][24] The container material must be compatible with the waste (e.g., HDPE for solids and contaminated wipes).

  • Keep containers closed at all times except when adding waste.[12][15]

  • Store liquid waste in secondary containment trays capable of holding 110% of the volume of the primary container.[12]

Labeling
  • As soon as the first drop of waste enters the container, it must be labeled.[10][11]

  • The label must include:

    • The words "Hazardous Waste" .[1][10][23][25][26]

    • The full, unabbreviated name of the chemical: "this compound". For mixtures, list all components.[23][24]

    • The date when waste was first added (the "accumulation start date").[1][11][26]

    • Your name, Principal Investigator (PI), and laboratory information.[23]

  • For transport off-site, additional DOT labeling is required, which will be handled by your EHS department but typically includes the generator's name and EPA identification number.[11][25]

Storage and Pickup
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) in your lab.

  • Segregate waste streams. Do not mix this aromatic amine waste with other incompatible waste types (e.g., strong oxidizers).[24]

  • Arrange for waste collection through your institution's EHS department before the container is full or reaches its accumulation time limit (typically 90 days).[12]

References

  • Weeks, R. W., Jr., & Dean, O. J. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Los Alamos Scientific Laboratory. Available at: [Link]

  • Hazardous Waste Experts. (n.d.). A Brief Guide To Hazardous Waste Container Labeling & Marking. Available at: [Link]

  • Hazardous Waste Experts. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements. Available at: [Link]

  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines Operating Instructions. Available at: [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Available at: [Link]

  • EHS Insight. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Available at: [Link]

  • Lin, D., et al. (2016). Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. Chemical Research in Toxicology, 29(7), 1173–1185. Available at: [Link]

  • University of California San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. EH&S. Available at: [Link]

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  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

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  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Available at: [Link]

  • Gheni, S. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 31(1), 8–21. Available at: [Link]

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  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Available at: [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]

  • WellBefore. (2024, June 5). Are Nitrile Gloves Chemical Resistant. Available at: [Link]

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  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Available at: [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。